molecular formula C21H36O B1245028 (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal

(2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal

Numéro de catalogue: B1245028
Poids moléculaire: 304.5 g/mol
Clé InChI: GDOJBHVTKJOBGY-AFKKWEQQSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal is a natural product found in Leucetta microraphis with data available.

Propriétés

Formule moléculaire

C21H36O

Poids moléculaire

304.5 g/mol

Nom IUPAC

(2E,6Z,9Z)-2-methylicosa-2,6,9-trienal

InChI

InChI=1S/C21H36O/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21(2)20-22/h12-13,15-16,19-20H,3-11,14,17-18H2,1-2H3/b13-12-,16-15-,21-19+

Clé InChI

GDOJBHVTKJOBGY-AFKKWEQQSA-N

SMILES isomérique

CCCCCCCCCC/C=C\C/C=C\CC/C=C(\C)/C=O

SMILES canonique

CCCCCCCCCCC=CCC=CCCC=C(C)C=O

Synonymes

(2E,6Z,9Z)-2-methyl-2,6,9-icosatrienal
2-methyl-2,6,9-icosatrienal

Origine du produit

United States
Foundational & Exploratory

Isolation of (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal from Leucetta microraphis

Author: BenchChem Technical Support Team. Date: April 2026

Title: Isolation and Structural Elucidation of (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal from the Marine Sponge Leucetta microraphis: A Technical Guide

Target Audience: Researchers, marine natural product scientists, and drug development professionals.

Executive Summary & Biological Rationale

Marine calcareous sponges of the genus Leucetta are prolific producers of structurally unique and biologically active secondary metabolites, predominantly imidazole alkaloids such as leucettamines and naamidines[1]. However, non-alkaloidal constituents, including rare branched fatty acid derivatives, also contribute to the pharmacological profile of these organisms.

This whitepaper details the systematic isolation, chromatographic purification, and structural elucidation of (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal , a novel bioactive triene aldehyde isolated from an Okinawan specimen of Leucetta microraphis[1][2]. By examining the causality behind the extraction solvents, partitioning strategies, and high-resolution chromatographic techniques, this guide provides a self-validating framework for the isolation of rare lipophilic aldehydes from complex marine matrices.

Extraction and Partitioning Dynamics: The Causality of Solvent Selection

The isolation of trace secondary metabolites from marine sponges requires a strategic approach to disrupt the water-rich cellular matrix while preserving the chemical integrity of labile functional groups (such as the α,β-unsaturated aldehyde in our target compound).

  • Primary Extraction (Methanol): Methanol (MeOH) is selected as the primary extraction solvent due to its polar protic nature. It effectively penetrates the hydrated tissues of the wet sponge, denaturing cellular proteins and solubilizing a comprehensive spectrum of metabolites—ranging from highly polar alkaloids to non-polar lipids[1].

  • Liquid-Liquid Partitioning (H₂O / EtOAc): The crude methanolic extract is highly complex and contains significant amounts of sea salts and primary metabolites. By suspending the extract in water and partitioning it against Ethyl Acetate (EtOAc), a critical defatting and desalting threshold is achieved. Highly polar impurities remain in the aqueous phase, while the target triene aldehyde and intermediate-polarity alkaloids selectively migrate into the EtOAc layer[1].

Step-by-Step Extraction Protocol
  • Specimen Preparation: Collect wet specimens of Leucetta microraphis (e.g., from coral reefs at a depth of 10 m). Keep frozen at -20°C until processing to prevent enzymatic degradation[1].

  • Maceration & Extraction: Macerate 1.25 kg of the wet sponge tissue. Extract the biomass three times, utilizing 5 L of high-purity MeOH per cycle[1].

  • Filtration & Concentration: Filter the suspension through a sintered glass funnel to remove cellular debris. Concentrate the combined methanolic filtrate under reduced pressure (rotary evaporation at <40°C to protect thermolabile double bonds) to yield the crude MeOH extract[1].

  • Solvent Partitioning: Suspend the crude extract (approx. 48.2 g) in distilled H₂O and partition sequentially with EtOAc in a separatory funnel[1]. Collect and evaporate the organic layer to yield the EtOAc-soluble fraction.

High-Resolution Chromatographic Isolation Workflow

The EtOAc fraction contains a myriad of co-extractives. Isolating a trace aliphatic chain with specific unsaturations requires orthogonal chromatographic selectivities.

Step-by-Step Purification Protocol
  • Coarse Fractionation (Flash Chromatography): Load the EtOAc-soluble portion onto a Flash Column packed with Silica gel 60 (40−63 μm, Merck)[3]. Elute using a step-gradient of hexane/EtOAc to separate highly non-polar lipids from the mid-polarity aldehyde fractions.

  • Intermediate Polishing (Normal-Phase MPLC): Subject the aldehyde-enriched fractions to Medium-Pressure Liquid Chromatography (MPLC) using an Ultra Pack Si gel column (40 μm, 250 × 20 i.d., Yamazen)[3]. This step refines the separation based on subtle differences in dipole-dipole interactions.

  • Orthogonal Selectivity (Reversed-Phase MPLC): Transfer the active sub-fractions to an Ultra Pack DIOL column (40 μm, 250 × 20 i.d., Yamazen)[3]. The DIOL stationary phase provides unique hydrogen-bonding selectivity, effectively resolving the target aldehyde from co-eluting aliphatic contaminants that standard silica cannot separate.

  • Final Polish (Preparative HPLC): Perform the ultimate purification on a YMC-Pack ODS-AM reversed-phase column (5 μm, 250 × 20 i.d.)[3]. Elute with an optimized gradient of Acetonitrile/H₂O. The high theoretical plate count of the 5 μm C18 phase resolves the target compound based strictly on its hydrophobic surface area, yielding the pure (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal as a colorless oil[1][3].

IsolationWorkflow A Sponge Collection Leucetta microraphis (1.25 kg) B Solid-Liquid Extraction (MeOH, 3 x 5 L) A->B C Liquid-Liquid Partitioning (H2O / EtOAc) B->C Concentration (48.2 g Extract) D EtOAc Soluble Portion (Non-polar & Mid-polar Organics) C->D E Flash Chromatography (Si gel 60, 40-63 μm) D->E F MPLC Fractionation (Si gel & DIOL columns) E->F G Preparative HPLC (YMC-Pack ODS-AM, 5 μm) F->G H Pure Compound 1 (3.4 mg Colorless Oil) G->H Final Polish

Fig 1: Step-by-step isolation workflow of (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal.

Structural Elucidation & Stereochemical Assignment

The structural determination of long-chain polyunsaturated aldehydes relies heavily on 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy. The causality behind using Nuclear Overhauser Effect Spectroscopy (NOESY) is to determine the spatial proximity of protons, which is the only definitive way to assign the E (trans) and Z (cis) geometry of the double bonds without chemical degradation[3].

  • Assignment of the C-2(3) Double Bond: A strong NOESY correlation between the aldehyde proton at δ 9.39 (H-1) and the olefinic proton at δ 6.48 (H-3), coupled with a correlation between the methyl protons at δ 1.75 (H-21) and the methylene protons at δ 2.43 (H-4), unambiguously dictates the E configuration of the α,β-unsaturated system[3].

  • Assignment of the C-6(7) and C-9(10) Double Bonds: The methylene protons at δ 2.79 (H-8) showed spatial correlations with both δ 2.28 (H-5) and δ 2.04 (H-11). This geometric constraint is only physically possible if both the C-6 and C-9 double bonds possess a Z configuration[3].

Bioactivity Profile

While Leucetta sponges are famous for their kinase-inhibiting imidazole alkaloids (e.g., leucettamines)[4], the isolated non-alkaloidal triene aldehyde also demonstrated notable pharmacological potential. In in vitro assays, (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal exhibited moderate growth-inhibitory (cytotoxic) activity toward HeLa S3 human cervical carcinoma cells[2][3]. The presence of the reactive α,β-unsaturated aldehyde moiety is hypothesized to act as a Michael acceptor, potentially alkylating cellular nucleophiles and disrupting tumor cell proliferation.

Quantitative Data Summary

The following tables summarize the critical quantitative metrics from the extraction workflow, stereochemical NOESY assignments, and bioactivity assays.

Table 1: Quantitative Yields Across Isolation Stages

Processing StageMaterial StateMass / YieldPercentage of Initial Mass
Initial Biomass Wet Sponge (Leucetta microraphis)1.25 kg100%
Primary Extraction Crude Methanolic Extract48.2 g~3.85%
Final Purification Pure (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal3.4 mg~0.00027%

Table 2: Key NOESY Correlations for Stereochemical Assignment

Proton PairChemical Shifts (δ)Deduced Spatial RelationshipAssigned Configuration
H-1 (Aldehyde) ↔ H-3 (Olefinic)9.39 ↔ 6.48Proximal (Syn-coplanar)2E
H-21 (Methyl) ↔ H-4 (Methylene)1.75 ↔ 2.43Proximal2E
H-8 (Methylene) ↔ H-5 (Methylene)2.79 ↔ 2.28Proximal6Z
H-8 (Methylene) ↔ H-11 (Methylene)2.79 ↔ 2.04Proximal9Z

Table 3: Bioactivity Profile

CompoundTarget Cell LineAssay TypeActivity Level
(2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienalHeLa S3 (Cervical Carcinoma)Growth InhibitionModerate (10 μg/mL)

References

  • Watanabe, K., Tsuda, Y., Iwashima, M., & Iguchi, K. (2000). A New Bioactive Triene Aldehyde from the Marine Sponge Leucetta microraphis. Journal of Natural Products, 63(2), 258–260.[Link]

  • Tahtouh, T., et al. (2021). Structure–Activity Relationship in the Leucettine Family of Kinase Inhibitors. Journal of Medicinal Chemistry, 65(2), 1288-1310.[Link]

  • National Center for Biotechnology Information. (2000). A new bioactive triene aldehyde from the marine sponge Leucetta microraphis - PubMed. PubMed.[Link]

Sources

Bioactive properties of (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Bioactive Properties of (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal and Related Polyunsaturated Aldehydes

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the bioactive properties of the novel polyunsaturated aldehyde (PUA), (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal, and related compounds derived from marine diatoms. It is intended for researchers, scientists, and professionals in the field of drug development. This document delves into the anti-inflammatory and anticancer potential of these molecules, detailing their mechanisms of action and providing robust experimental protocols for their study. The information presented herein is synthesized from current scientific literature and offers field-proven insights to guide future research and development in this promising area of natural product chemistry.

Introduction to Polyunsaturated Aldehydes (PUAs)

Polyunsaturated aldehydes (PUAs) are a class of reactive secondary metabolites produced by various species of marine diatoms, often in response to cellular stress or damage. These compounds are characterized by an aldehyde functional group and a long-chain carbon backbone containing multiple double bonds. The specific compound of interest, (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal, is a representative of this class, though much of the current understanding of PUA bioactivity is derived from studies on related molecules such as heptadienal, octadienal, and decadienal.

Diatoms are a major component of phytoplankton and play a crucial role in marine ecosystems. The production of PUAs is thought to be a defense mechanism, and these compounds have been shown to have a variety of biological effects, including teratogenic effects on copepods. From a drug discovery perspective, the inherent reactivity and biological activity of PUAs make them intriguing candidates for therapeutic development, particularly in the areas of inflammation and oncology.

Anti-inflammatory Properties of PUAs

Chronic inflammation is a key driver of numerous human diseases. Natural products are a rich source of novel anti-inflammatory agents. While direct studies on (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal are limited, the broader class of PUAs and other natural aldehydes have demonstrated significant anti-inflammatory potential.

Proposed Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of PUAs are likely mediated through the modulation of key inflammatory pathways. Based on studies of other bioactive compounds, several mechanisms can be proposed:

  • Inhibition of Pro-inflammatory Enzymes: PUAs may inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). These enzymes are responsible for the production of inflammatory mediators like prostaglandins and nitric oxide.

  • Modulation of Inflammatory Cytokines: PUAs could suppress the production and signaling of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

  • Inhibition of Macrophage Migration Inhibitory Factor (MIF): MIF is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of chronic inflammation. Inhibition of MIF tautomerase activity is a potential mechanism for the anti-inflammatory effects of natural products.

  • NF-κB Pathway Inhibition: The transcription factor NF-κB is a central regulator of the inflammatory response. Inhibition of NF-κB activation would lead to a broad-spectrum anti-inflammatory effect.

Experimental Protocol: In Vitro COX-2 Inhibition Assay

This protocol outlines a method to assess the direct inhibitory effect of a test compound on COX-2 activity.

Materials:

  • COX-2 enzyme (human recombinant)

  • Arachidonic acid (substrate)

  • COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical)

  • Test compound (e.g., (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a series of dilutions of the test compound in the appropriate buffer.

  • Add the COX-2 enzyme to the wells of the 96-well plate.

  • Add the test compound dilutions to the respective wells. Include a positive control (a known COX-2 inhibitor) and a negative control (vehicle).

  • Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the compound to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate for a further period (e.g., 10 minutes) at 37°C.

  • Stop the reaction and measure the product formation (e.g., prostaglandin E2) using a suitable detection method as per the kit instructions.

  • Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Self-Validation: The inclusion of positive and negative controls is crucial for validating the assay. The positive control should show significant inhibition, while the negative control should show minimal inhibition.

Signaling Pathway Diagram: Inhibition of Inflammatory Mediators

G cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_cell Macrophage Stimulus Inflammatory Stimulus IKK IKK Stimulus->IKK Activates PUA (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal NFkB NF-κB PUA->NFkB Inhibits COX2 COX-2 PUA->COX2 Inhibits NFkB->COX2 Induces iNOS iNOS NFkB->iNOS Induces TNFa TNF-α NFkB->TNFa Induces IkB IκBα IKK->IkB Phosphorylates IkB->NFkB Releases Prostaglandins Prostaglandins COX2->Prostaglandins Produces NO Nitric Oxide iNOS->NO Produces Inflammation Inflammation TNFa->Inflammation Prostaglandins->Inflammation NO->Inflammation

Caption: Proposed anti-inflammatory mechanism of PUAs.

Anticancer Properties of PUAs

The search for novel anticancer agents from natural sources is a major focus of drug discovery. Dysregulated cellular metabolism and redox homeostasis are hallmarks of cancer, presenting therapeutic targets.

Proposed Mechanisms of Anticancer Action

PUAs, with their reactive aldehyde group, are well-suited to interact with cellular macromolecules and could exert anticancer effects through several mechanisms:

  • Induction of Apoptosis: PUAs may trigger programmed cell death (apoptosis) in cancer cells. This could involve the modulation of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins, leading to the activation of caspases.

  • Targeting Mitochondrial Metabolism: Cancer cells often exhibit altered mitochondrial function. PUAs could disrupt mitochondrial metabolism, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS), ultimately causing cell death.

  • Induction of Oxidative Stress: While some natural products have antioxidant properties, others can act as pro-oxidants in the context of cancer cells, which often have a compromised antioxidant defense system. An increase in intracellular ROS can lead to cellular damage and apoptosis.

  • DNA Intercalation and Damage: Some compounds with planar aromatic structures can intercalate into DNA, leading to cell cycle arrest and apoptosis. While the structure of (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal is not planar, its reactivity could lead to DNA adduct formation and damage.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Materials:

  • Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer).

  • Complete cell culture medium (e.g., DMEM with 10% FBS).

  • Test compound.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization buffer (e.g., DMSO).

  • 96-well cell culture plates.

  • Incubator (37°C, 5% CO2).

  • Microplate reader.

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound. Include a vehicle control and a positive control (e.g., Doxorubicin).

  • Incubate the plates for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration and determine the IC50 value.

Workflow Diagram: Anticancer Drug Screening

G cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies cluster_development Drug Development Compound Test Compound ((2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal) MTT MTT Assay (Cytotoxicity) Compound->MTT Apoptosis Apoptosis Assay (e.g., Annexin V) MTT->Apoptosis If active Mechanism Mechanism of Action Studies (e.g., Western Blot for Bcl-2/Bax) Apoptosis->Mechanism AnimalModel Animal Model (e.g., Xenograft) Mechanism->AnimalModel Promising results Toxicity Toxicity Studies AnimalModel->Toxicity LeadOpt Lead Optimization Toxicity->LeadOpt Favorable profile ClinicalTrials Clinical Trials LeadOpt->ClinicalTrials

Caption: A generalized workflow for anticancer drug screening.

Analytical Methodologies

The study of PUAs requires robust analytical techniques for their extraction, identification, and quantification.

Extraction and Analysis

PUAs are typically extracted from diatom cultures using organic solvents. Subsequent analysis is often performed using advanced chromatographic and spectrometric methods.

TechniqueApplication
UPLC-MS Ultra-performance liquid chromatography coupled with mass spectrometry is used for the separation and identification of PUAs in complex mixtures.
GC-MS Gas chromatography-mass spectrometry is suitable for the analysis of volatile and semi-volatile PUAs.
NMR Nuclear magnetic resonance spectroscopy is essential for the structural elucidation of novel PUAs.
Synthesis

The total synthesis of PUAs is crucial for confirming their structure and for producing sufficient quantities for biological testing. Synthetic routes often involve multiple steps, including cross-coupling reactions and stereoselective transformations.

Conclusion and Future Directions

(2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal and related polyunsaturated aldehydes from marine diatoms represent a promising class of natural products with significant therapeutic potential. Their inherent reactivity and diverse biological activities make them attractive candidates for development as anti-inflammatory and anticancer agents.

Future research should focus on:

  • The total synthesis of (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal to enable comprehensive biological evaluation.

  • In-depth studies to elucidate the specific molecular targets and mechanisms of action of this and other PUAs.

  • Structure-activity relationship (SAR) studies to optimize the therapeutic properties and minimize the toxicity of PUA-based compounds.

  • In vivo studies in relevant animal models to validate the in vitro findings and assess the pharmacokinetic and pharmacodynamic properties of these compounds.

The exploration of marine natural products like PUAs continues to be a valuable endeavor in the quest for new medicines to address unmet medical needs.

References

  • Wulff, T., et al. (2007). Biosynthesis of Polyunsaturated Short Chain Aldehydes in the Diatom Thalassiosira rotula. Organic Letters, 9(5), 787-790. [Link]

  • Grootveld, M., et al. (2022).

Growth-inhibitory activity of 2-methyl-2,6,9-icosatrienal on HeLa S3 cells

Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive overview of the methodologies used to assess the growth-inhibitory activity of 2-methyl-2,6,9-icosatrienal on HeLa S3 cells. The information presented is intended for researchers, scientists, and drug development professionals actively engaged in cancer research and the discovery of novel therapeutic agents.

Introduction

HeLa S3, a clonal derivative of the HeLa cell line, is a widely used model in cancer research due to its robustness and ability to grow in suspension culture.[1][2] The investigation of natural and synthetic compounds for their potential to inhibit the proliferation of cancer cells is a cornerstone of modern drug discovery. This guide focuses on the experimental evaluation of 2-methyl-2,6,9-icosatrienal, a compound with potential cytotoxic effects. The subsequent sections will detail the necessary protocols to quantify its impact on HeLa S3 cell viability, cell cycle progression, and the induction of apoptosis.

Cell Culture and Maintenance

Proper cell culture technique is fundamental to obtaining reliable and reproducible experimental data.

Protocol: Propagation of HeLa S3 Cells [3][4]

  • Thawing and Initial Culture:

    • Rapidly thaw a cryopreserved vial of HeLa S3 cells in a 37°C water bath.

    • Transfer the cell suspension to a T-75 flask containing pre-warmed growth medium (DMEM supplemented with 5% Fetal Bovine Serum and 1% Penicillin-Streptomycin).

    • Incubate at 37°C in a humidified atmosphere with 5% CO2.

    • Replace the medium after 24 hours to remove cryoprotectant.

  • Sub-culturing:

    • For adherent cultures, when cells reach 60-70% confluency, aspirate the medium and wash with 1X PBS.

    • Add TrypLE Express and incubate for 3-5 minutes at 37°C to detach the cells.

    • Neutralize the TrypLE with complete growth medium and centrifuge the cell suspension.

    • Resuspend the cell pellet in fresh medium and seed new flasks at the desired density.

    • For suspension cultures, maintain cell density between 3-9 x 10^5 cells/mL.[1]

Assessment of Cytotoxicity

The MTT assay is a widely used colorimetric method to assess cell viability by measuring the metabolic activity of mitochondria.

Protocol: MTT Assay for Cell Viability [5][6]

  • Cell Seeding:

    • Seed HeLa S3 cells in a 96-well plate at a density of 5,000 to 10,000 cells per well.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare serial dilutions of 2-methyl-2,6,9-icosatrienal in the growth medium.

    • Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle-treated control group.

    • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • MTT Addition and Incubation:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.[5]

    • Incubate for 4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

  • Solubilization and Absorbance Measurement:

    • Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 620 nm or 630 nm can be used to reduce background noise.[5]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined from the dose-response curve.

Analysis of Apoptosis

Apoptosis, or programmed cell death, is a key mechanism by which cytotoxic compounds can exert their effects. The Annexin V/Propidium Iodide (PI) assay is a standard method for detecting apoptosis by flow cytometry.[7]

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells.[7] Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the DNA of late apoptotic or necrotic cells with compromised membrane integrity.

Protocol: Annexin V/PI Apoptosis Assay [8][9]

  • Cell Treatment and Harvesting:

    • Treat HeLa S3 cells with 2-methyl-2,6,9-icosatrienal at various concentrations for a specified duration.

    • Harvest both adherent and floating cells.

    • Wash the cells with cold 1X PBS.

  • Staining:

    • Resuspend the cells in 1X Binding Buffer.

    • Add Annexin V-FITC and Propidium Iodide to the cell suspension.

    • Incubate for 15-20 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis:

    • Add 1X Binding Buffer to each tube and analyze the samples on a flow cytometer.

    • Healthy cells will be negative for both Annexin V and PI.

    • Early apoptotic cells will be Annexin V positive and PI negative.

    • Late apoptotic or necrotic cells will be positive for both Annexin V and PI.

Experimental Workflow for Apoptosis Analysis

cluster_0 Cell Preparation & Treatment cluster_1 Staining Procedure cluster_2 Data Acquisition & Analysis A Seed HeLa S3 Cells B Treat with 2-methyl-2,6,9-icosatrienal A->B C Harvest & Wash Cells B->C D Resuspend in Binding Buffer C->D E Add Annexin V-FITC & PI D->E F Incubate (15-20 min, RT, Dark) E->F G Flow Cytometry Analysis F->G H Quantify Cell Populations (Viable, Early Apoptotic, Late Apoptotic/Necrotic) G->H

Caption: Workflow for Annexin V/PI apoptosis detection.

Cell Cycle Analysis

Many cytotoxic compounds inhibit cell proliferation by inducing cell cycle arrest at specific checkpoints. Flow cytometry analysis of DNA content using propidium iodide is a common method to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[10][11]

Principle: Propidium iodide stoichiometrically binds to DNA, meaning the fluorescence intensity is directly proportional to the DNA content.[10] Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, while cells in the S phase have an intermediate amount of DNA.

Protocol: Cell Cycle Analysis by Propidium Iodide Staining [10][12]

  • Cell Treatment and Harvesting:

    • Treat HeLa S3 cells with 2-methyl-2,6,9-icosatrienal.

    • Harvest the cells and wash with PBS.

  • Fixation:

    • Fix the cells in cold 70% ethanol while vortexing gently to prevent clumping.[12]

    • Incubate at 4°C for at least 30 minutes.

  • Staining:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing propidium iodide and RNase (to prevent staining of double-stranded RNA).[12]

    • Incubate in the dark at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • The resulting DNA content histogram will show distinct peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

    • A sub-G1 peak may indicate the presence of apoptotic cells with fragmented DNA.[10]

Logical Flow of Cell Cycle Analysis

TreatedCells HeLa S3 Cells Treated with Compound Harvest Harvest & Fix Cells TreatedCells->Harvest Stain Stain with Propidium Iodide & RNase Harvest->Stain FlowCytometry Analyze by Flow Cytometry Stain->FlowCytometry Histogram Generate DNA Content Histogram FlowCytometry->Histogram Analysis Analyze Cell Cycle Distribution (G0/G1, S, G2/M, Sub-G1) Histogram->Analysis

Caption: Cell cycle analysis using propidium iodide staining.

Summary of Expected Data and Interpretation

The experiments outlined in this guide will generate quantitative data that can be summarized for clear interpretation.

Table 1: Cytotoxicity of 2-methyl-2,6,9-icosatrienal on HeLa S3 Cells

Concentration (µM)% Cell Viability (24h)% Cell Viability (48h)% Cell Viability (72h)
0 (Vehicle)100100100
X1
X2
X3
...
IC50 (µM)

Table 2: Apoptosis Induction by 2-methyl-2,6,9-icosatrienal on HeLa S3 Cells

Treatment% Viable Cells (Annexin V-/PI-)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)
Vehicle Control
Compound (Conc. 1)
Compound (Conc. 2)
Positive Control

Table 3: Effect of 2-methyl-2,6,9-icosatrienal on HeLa S3 Cell Cycle Distribution

Treatment% G0/G1 Phase% S Phase% G2/M Phase% Sub-G1 (Apoptosis)
Vehicle Control
Compound (Conc. 1)
Compound (Conc. 2)

A dose- and time-dependent decrease in cell viability would indicate cytotoxic activity. An increase in the percentage of Annexin V-positive cells would confirm the induction of apoptosis. Alterations in the cell cycle phase distribution, such as an accumulation of cells in G2/M, would suggest that the compound interferes with cell division.[13]

Conclusion

This technical guide has provided a detailed framework for the in-vitro evaluation of the growth-inhibitory effects of 2-methyl-2,6,9-icosatrienal on HeLa S3 cells. By following the outlined protocols for assessing cytotoxicity, apoptosis, and cell cycle progression, researchers can obtain robust and comprehensive data to characterize the anticancer potential of this compound. The integration of these assays provides a multi-faceted understanding of the compound's mechanism of action at the cellular level, which is a critical step in the drug development pipeline.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Darzynkiewicz, Z., & Huang, X. (2004). Assaying cell cycle status using flow cytometry. Current protocols in cytometry, Chapter 7, Unit 7.3.
  • Bio-protocol. (2025, November 5). Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. Retrieved from [Link]

  • JoVE. (2018, July 5). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • BosterBio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link]

  • ENCODE. (n.d.). SOP: Propagation of HeLa S3 (ATCC CCL-2.2) Using Spinner Flask. Retrieved from [Link]

  • G-Biosciences. (n.d.). Annexin V-Dye Apoptosis Assay. Retrieved from [Link]

  • Purdue University Cytometry Laboratories. (n.d.). Analysis of Cell Cycle. Retrieved from [Link]

  • UCSC Genome Browser. (n.d.). HeLa SPINNER CULTURES induced by Interferon alpha and gamma. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Experimental: MTT assay. Retrieved from [Link]

  • Culture Collections. (n.d.). HeLa S3. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT Assay in HeLa cells. Retrieved from [Link]

  • Science Alert. (2011, September 9). HeLa-S3 Cell Growth Conditions in Serum-Free Medium and Adaptability for Proliferation in Suspension Culture. Retrieved from [Link]

  • Wang, Y., et al. (2021).
  • National Genomics Data Center. (n.d.). OLB-PM-11684320. Retrieved from [Link]

  • Wu, S. J., & Ng, L. T. (2010). Tocotrienols inhibited growth and induced apoptosis in human HeLa cells through the cell cycle signaling pathway.
  • Kumar, R., Sharma, A., Sharma, S., et al. (2017). Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines. Arabian Journal of Chemistry, 10, S956–S963.
  • ResearchGate. (2016, June 16). Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines. Retrieved from [Link]

  • Zhang, Y., et al. (2025). D-M159 Synergistically Induces Apoptosis in HeLa Cells Through Endoplasmic Reticulum Stress and Mitochondrial Dysfunction. International Journal of Molecular Sciences, 26(7), 3895.
  • Li, Y., et al. (2020). Semi-Synthesis, Cytotoxic Evaluation, and Structure—Activity Relationships of Brefeldin A Derivatives with Antileukemia Activity. Molecules, 25(23), 5695.
  • Çakir, A., et al. (2022). In Vitro Cytotoxic and Apoptosis Induction Potential of Two Plant Extracts on HeLa Cells.
  • Kumar, R., Sharma, A., & Sharma, S. (2013). Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines. Arabian Journal of Chemistry.
  • Frontiers. (n.d.). Induction of apoptosis by ethanol extract of sapodilla leaf in HGT-1 cells involved caspase-independent signal transduction pathway and activation of Nrf2/HO-1. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and Cytotoxic Activity of Novel 9-[Hydroxy(Substitutedphenyl) Methyl]-2,2- Dimethyl-2,3,8,9-Tetrahydro-4H,10H-Pyrano [2,3-f ]Chromene-4,10-Diones. Retrieved from [Link]

  • Arsianti, A., et al. (2024). In Vitro Study of Alkyl Gallates as a Growth Inhibitor of Cervical HeLa Cancer Cells. AIP Conference Proceedings, 2935(1), 090004.
  • Chen, Y.-F. (2010). Mechanism study of methylglyoxal-induced DNA-protein crosslinks in ECV304 Cells. [Master's thesis, Chung Shan Medical University]. Airiti Library. [Link]

  • ResearchGate. (n.d.). SC09 inhibits STAT3 transcriptional activity. Retrieved from [Link]

  • The Peptide Atlas Project. (n.d.). FSTDVTTWKDhLVQATPANLK. Retrieved from [Link]

  • Sirtori, C. R., & Ruscica, M. (2024). Emerging oral therapeutic strategies for inhibiting PCSK9. Pharmacological Research, 199, 107018.
  • Viana, G. S. B., et al. (2017). trans-4-hydroxy-l-proline from Syderoxylon obtusifolium are related to its inhibition of TNF-alpha and inflammatory enzymes. Phytomedicine, 25, 104–111.
  • Wang, Y., et al. (2023). Insights into the Inhibitory Mechanisms of the Covalent Drugs for DNMT3A. International Journal of Molecular Sciences, 24(16), 12658.
  • Semantic Scholar. (2021, June 29). Selective Inhibition of Heparan Sulphate and Not Chondroitin Sulphate Biosynthesis by a Small, Soluble Competitive Inhibitor. Retrieved from [Link]

Sources

A Technical Guide to the Stereochemical Assignment of (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The precise stereochemical assignment of polyunsaturated long-chain aldehydes is a critical task in chemical ecology and drug development, as the geometry of the double bonds dictates biological activity. This guide provides an in-depth, technically-focused protocol for the unambiguous determination of the double bond configurations in (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal, a molecule representative of insect pheromones and other bioactive lipids.[1][2] We will detail a multi-pronged analytical strategy, combining high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy with mass spectrometry (MS)-based techniques. The causality behind each experimental choice is explained, ensuring a self-validating and robust analytical workflow for researchers in the field.

Introduction: The Stereochemical Imperative in Bioactive Aldehydes

Long-chain polyunsaturated aldehydes are a significant class of natural products, often acting as potent signaling molecules such as insect sex pheromones.[1][2][3] The biological specificity of these compounds is intimately tied to their three-dimensional structure, particularly the E (entgegen) or Z (zusammen) configuration of their carbon-carbon double bonds. A subtle change in the geometry of a single double bond can render an active pheromone completely inert or even inhibitory. Therefore, the rigorous and unambiguous assignment of each double bond is paramount for understanding its biological function and for the successful synthesis of biologically active analogues for applications in pest management or drug discovery.

The target molecule, (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal, presents a typical challenge: a trisubstituted α,β-unsaturated aldehyde system at the 2-position, and two isolated disubstituted double bonds further down the aliphatic chain. This guide will systematically address the assignment of each of these double bonds.

Overall Analytical Strategy

Our approach is hierarchical, beginning with non-destructive spectroscopic techniques to determine the geometry of the double bonds and then employing destructive, yet highly informative, mass spectrometric methods to confirm their positions.

Figure 2: Expected strong NOE correlation for the (2E)-isomer.

The (6Z) and (9Z)-Disubstituted Double Bonds

The geometry of the disubstituted double bonds at C6-C7 and C9-C10 can be determined by the magnitude of the vicinal proton-proton coupling constant (³JHH).

  • Trustworthiness: This method is highly reliable. The Karplus relationship dictates that the coupling constant between two vicinal protons on a double bond is significantly different for cis and trans geometries. A typical ³JHH value for cis (Z) protons is in the range of 6-12 Hz, while trans (E) protons exhibit a larger coupling of 12-18 Hz. [4][5]

  • Experimental Protocol: ¹H NMR Analysis

    • Sample Preparation: Dissolve 1-5 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

    • Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a spectrometer of at least 400 MHz.

    • Data Processing: Fourier transform the data, phase correct, and baseline correct the spectrum.

    • Analysis: Identify the multiplets corresponding to the vinylic protons (typically in the 5.0-6.0 ppm region). Expand these regions and measure the coupling constants (in Hz) between the coupled vinylic protons. For the (6Z) and (9Z) double bonds, these values are expected to be in the 6-12 Hz range.

Proton Pair Expected Geometry Expected ³JHH (Hz)
H6 / H7Z (cis)6 - 12
H9 / H10Z (cis)6 - 12
Table 1: Expected ¹H-¹H Coupling Constants for Z-Alkenes.

Positional Confirmation by Mass Spectrometry

While NMR is powerful for determining geometry, mass spectrometry is essential for confirming the precise location of the double bonds within the long alkyl chain. This is achieved by chemical derivatization followed by GC-MS analysis.

Ozonolysis
  • Expertise & Experience: Ozonolysis is a classic and reliable method for cleaving double bonds. [6][7][8]When coupled with mass spectrometry, the resulting aldehyde fragments are diagnostic of the original double bond positions. [6][9]For (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal, ozonolysis would yield a characteristic set of fragments.

Dimethyl Disulfide (DMDS) Derivatization
  • Trustworthiness: Derivatization with dimethyl disulfide (DMDS) is a widely used technique for locating double bonds in unsaturated lipids via GC-MS. [10][11]The reaction adds a -SCH₃ group to each carbon of the double bond. Subsequent electron ionization mass spectrometry induces fragmentation between these two carbons, yielding ions that are diagnostic of the original double bond's position. [10][12]This method is particularly advantageous as it can often be performed on complex mixtures. [10]

  • Experimental Protocol: DMDS Derivatization for GC-MS

    • Sample Preparation: Dissolve ~100 µg of the aldehyde in 100 µL of hexane.

    • Reaction: Add 100 µL of dimethyl disulfide and 5 µL of a 6% iodine in diethyl ether solution.

    • Incubation: Heat the mixture in a sealed vial at 40°C for 12-24 hours.

    • Workup: Cool the reaction, dilute with 1 mL of hexane, and wash with 1 mL of aqueous sodium thiosulfate (5%) to remove excess iodine. Dry the organic layer over anhydrous sodium sulfate.

    • Analysis: Inject an aliquot of the hexane solution into a GC-MS system. The mass spectrum of the DMDS adduct will show characteristic fragmentation patterns that reveal the positions of the original double bonds.

Figure 3: Workflow for double bond position analysis using DMDS derivatization and GC-MS.

Conclusion

The stereochemical assignment of (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal requires a synergistic application of advanced analytical techniques. High-field NMR spectroscopy, particularly 2D NOESY and the analysis of vicinal coupling constants, provides the definitive geometric assignment of each double bond. This is then corroborated by mass spectrometry-based methods, such as ozonolysis or DMDS derivatization, which unequivocally establish the positions of these double bonds. This rigorous, multi-faceted approach ensures the highest level of scientific integrity and provides a reliable framework for researchers and drug development professionals working with stereochemically complex bioactive lipids.

References

  • Determining Double Bond Position in Lipids Using Online Ozonolysis Coupled to Liquid Chromatography and Ion Mobility-Mass Spectrometry. (2018). Analytical Chemistry. [Link]

  • OzMALDI: A Gas-Phase, In-Source Ozonolysis Reaction for Efficient Double-Bond Assignment in Mass Spectrometry Imaging with Matri. (n.d.). ACS Publications. [Link]

  • Elucidation of Double Bond Position in Unsaturated Lipids by Ozone Electrospray Ionization Mass Spectrometry (OzESI-MS). (n.d.). PMC. [Link]

  • Dimethyl disulfide derivatives of long chain alkenes, alkadienes and alkatrienes for gas chromatography/mass spectrometry. (1989). Analytical Chemistry. [Link]

  • OnLine Ozonolysis Methods for the Determination of Double Bond Position in Unsaturated Lipids. (n.d.). Springer Nature Experiments. [Link]

  • Elucidation of double-bond positions of polyunsaturated alkenes through gas chromatography/mass spectrometry analysis of mono-dimethyl disulfide derivatives. (2022). PubMed. [Link]

  • Online ozonolysis combined with ion mobility-mass spectrometry provides a new platform for lipid isomer analyses. (n.d.). PMC. [Link]

  • Elucidation of double-bond positions of polyunsaturated alkenes through gas chromatography/mass spectrometry analysis of mono. (2021). Wiley Online Library. [Link]

  • Determining geometry of trisubstituted alkene. (2017). Chemistry Stack Exchange. [Link]

  • Insect pheromones: An overview of function, form, and discovery. (2015). ScienceDirect. [Link]

  • MASS SPECTROMETRY OF FATTY ALDEHYDES. (n.d.). PMC. [Link]

  • 22: Nuclear Overhauser Effect (NOE). (2024). Chemistry LibreTexts. [Link]

  • and Regioselective Trisubstituted Alkene Synthesis of Wide Applicability via 1-Halo-1-alkyne Hydroboration–Tandem Negishi-Suzuki Coupling or Organoborate Migratory Insertion Protocol. (n.d.). PMC. [Link]

  • Assigning regioisomeric or diastereoisomeric relations of problematic trisubstituted double-bonds through heteronuclear 2D selective J-resolved NMR spectroscopy. (2015). RSC Publishing. [Link]

  • NMR Coupling Constants. (n.d.). Iowa State University. [Link]

  • NOESY and ROESY. (2018). University of Missouri. [Link]

  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. (n.d.). University of Wisconsin-Madison. [Link]

Sources

Marine natural products with antineoplastic properties from Okinawan sponges

Author: BenchChem Technical Support Team. Date: April 2026

The Okinawan Pharmacopeia: Marine Natural Products as Antineoplastic Scaffolds from Porifera

Introduction: The Marine Chemical Arsenal

As drug development professionals, we constantly seek novel pharmacophores that can bypass the resistance mechanisms of modern malignancies. The marine environment, particularly the highly competitive benthic ecosystems surrounding the Okinawan archipelago in Japan, has proven to be an unparalleled engine for chemical innovation[1][2]. Marine sponges (Porifera), lacking physical defense mechanisms, rely on a sophisticated chemical arsenal—often synthesized in concert with their symbiotic microbiomes—to deter predators and compete for space[3].

For application scientists and medicinal chemists, these secondary metabolites are not just toxins; they are highly evolved, target-specific ligands. This whitepaper deconstructs the antineoplastic properties, mechanisms of action, and isolation protocols of three paramount chemical classes derived from Okinawan sponges: Halichondrins, Manzamines, and Theonellamides.

Core Antineoplastic Scaffolds

The structural complexity of marine natural products often precludes immediate total synthesis, yet their unique spatial geometries offer binding affinities rarely seen in terrestrial libraries.

  • Halichondrins: Originally isolated from the Okinawan marine sponge Halichondria okadai, Halichondrin B is a massive, structurally complex polyether macrolide[2]. It acts as a potent non-taxane microtubule dynamics inhibitor. The sheer complexity of Halichondrin B was initially deemed "undruggable," but rigorous structure-activity relationship (SAR) studies led to the truncated synthetic analog Eribulin mesylate (Halaven), which is now FDA-approved for metastatic breast cancer[2][4].

  • Manzamine Alkaloids: First isolated from an Okinawan Haliclona sp., Manzamine A is the prototype of a unique class of polycyclic β-carboline alkaloids[1][3]. It exhibits potent antiproliferative effects at non-cytotoxic concentrations. Recent molecular networking and phenotypic screening have revealed that Manzamine A targets the SIX1 protein and modulates various kinase pathways, making it a highly promising candidate for cervical cancer and other solid tumors[5].

  • Theonellamides: Extracted from the Okinawan sponge Theonella swinhoei, theonellamides (such as Theonellamide F) are complex bicyclic peptides[3][6]. Unlike traditional kinase inhibitors, these peptides exhibit a unique sterol-dependent membrane association, leading to targeted membrane disruption and potent cytotoxicity against leukemia cell lines (e.g., P388 and L1210)[3][6].

Molecular Mechanisms of Action

Understanding the causality behind cytotoxicity is critical for advancing a crude extract to a lead compound. The following diagram maps the distinct signaling and disruption pathways of these three Okinawan scaffolds.

MOA Hali Halichondrin B (Halichondria okadai) Tubulin Tubulin Vinca Domain Hali->Tubulin Manz Manzamine A (Haliclona sp.) SIX1 SIX1 Protein / Kinases Manz->SIX1 Theo Theonellamides (Theonella swinhoei) Sterols Membrane Sterols Theo->Sterols Microtubule Microtubule Destabilization Tubulin->Microtubule Apoptosis Apoptosis / Autophagy SIX1->Apoptosis Membrane Membrane Disruption Sterols->Membrane Arrest G2/M Cell Cycle Arrest Microtubule->Arrest Cytotoxicity Cytotoxicity (Leukemia) Membrane->Cytotoxicity Arrest->Apoptosis

Figure 1: Antineoplastic signaling pathways of Okinawan sponge-derived natural products.

Isolation and Elucidation Protocol: A Self-Validating System

In my experience overseeing natural product isolation pipelines, the critical bottleneck is often dereplication—distinguishing novel active compounds from known, abundant metabolites. The following step-by-step methodology ensures that isolation efforts are strictly coupled to pharmacological viability[7].

Step 1: Collection and Lyophilization Marine sponges are collected via SCUBA diving, immediately flash-frozen, and lyophilized.

  • Causality: Marine organisms possess highly active endogenous esterases and proteases. Lyophilization halts enzymatic degradation, preserving delicate macrolide lactone rings (like those in halichondrins) and peptide bonds from rapid hydrolysis[7].

Step 2: Exhaustive Solvent Extraction & Partitioning The lyophilized biomass is macerated in Methanol (MeOH) or Ethanol (EtOH).

  • Causality: Alcohols act as universal solvents, disrupting cellular membranes and solubilizing a broad spectrum of metabolites. The crude extract is then subjected to a modified Kupchan liquid-liquid partitioning (Hexane → Ethyl Acetate → n-Butanol → Water). This orthogonal polarity gradient separates the metabolome into manageable fractions; non-polar polyethers partition into the EtOAc layer, while polycyclic alkaloids and bicyclic peptides enrich the n-BuOH layer[7].

Step 3: Bioassay-Guided Fractionation Fractions are evaluated using in vitro cytotoxicity assays (e.g., against P388 murine leukemia or HeLa cell lines). Active fractions are subjected to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 stationary phase.

  • Causality: Coupling fractionation directly to phenotypic screening ensures that isolation efforts are strictly directed toward pharmacologically active scaffolds (the "needle"), bypassing abundant but inactive structural lipids (the "haystack")[7].

Step 4: Structural Elucidation Dereplication and structural assignment rely on a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) and multidimensional NMR.

  • Causality: HRESI-MS establishes the exact molecular formula. 2D NMR is critical for complex marine scaffolds: Heteronuclear Multiple Bond Correlation (HMBC) bridges isolated spin systems across quaternary carbons (essential for manzamine cores), while Nuclear Overhauser Effect Spectroscopy (NOESY) dictates the relative spatial configuration of chiral centers[7]. Absolute stereochemistry is definitively resolved via single-crystal X-ray diffraction.

Workflow Step1 Sponge Collection & Lyophilization Step2 MeOH/EtOH Extraction Step1->Step2 Step3 Liquid-Liquid Partitioning Step2->Step3 Step4 Bioassay-Guided HPLC Fractionation Step3->Step4 Step5 Active Fraction Isolation Step4->Step5 Step6 NMR/MS/X-ray Elucidation Step5->Step6

Figure 2: Standardized bioassay-guided isolation workflow for marine natural products.

Quantitative Efficacy Data

To benchmark the clinical and preclinical viability of these compounds, their primary targets and inhibitory concentrations are summarized below.

CompoundSource SpongeChemical ClassPrimary TargetIC50 / Clinical Status
Halichondrin B Halichondria okadaiPolyether MacrolideTubulin (Vinca domain)Sub-nM / FDA Approved (as Eribulin)[2][8]
Manzamine A Haliclona sp.β-carboline AlkaloidSIX1 Protein / Kinases0.07 µg/mL (P388) / Preclinical[3][5]
Theonellamide F Theonella swinhoeiBicyclic PeptideMembrane Sterols2.7 µg/mL (P388) / Preclinical[3][9]

Conclusion & Future Perspectives

The Okinawan marine ecosystem remains a critical frontier for antineoplastic drug discovery. While the structural complexity of compounds like Halichondrin B and Manzamine A presents significant synthetic challenges, they provide irreplaceable blueprints for rational drug design[2][5]. Moving forward, the integration of synthetic biology, precursor-directed biosynthesis, and sponge aquaculture will be paramount in overcoming the supply issues that historically bottlenecked the clinical translation of marine natural products.

References

  • Cytotoxic compounds from marine actinomycetes: sources, structures and bioactivity. ScienceOpen.2

  • The manzamine alkaloids. PubMed / NIH.1

  • The Chemistry of Marine Sponges. PMC / NIH.3

  • Cytotoxic Terpene Quinones from Marine Sponges. PMC / NIH.8

  • Marine Natural Products. XXVI. Biologically Active Tridecapeptide Lactones from the Okinawan Marine Sponge Theonella swinhoei. J-Stage.6

  • Biologically Active Metabolites from Sponges and Their Activities. PMC / NIH.9

  • A Survey of Marine Natural Compounds and Their Derivatives with Anti-Cancer Activity Reported in 2012. MDPI.4

  • The Marine Natural Product Manzamine A Inhibits Cervical Cancer by Targeting the SIX1 Protein. ACS Publications.5

  • Haliclonadiamine Derivatives and 6-epi-Monanchorin from the Marine Sponge Halichondria panicea Collected at Iriomote Island. ACS Publications.7

Sources

Cytotoxic Marine Lipid Derivatives from Leucettidae Sponges: Mechanistic Insights and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Marine sponges of the family Leucettidae (class Calcarea)—including genera such as Leucetta and Pericharax—are prolific producers of bioactive secondary metabolites[1]. While these organisms are widely recognized for their imidazole alkaloids, their lipid derivatives represent a structurally unique and highly potent class of cytotoxic agents. This technical guide explores the chemical ecology, mechanistic pathways, and experimental validation of these lipidic compounds, with a specific focus on bifunctionalized sphingolipids (Leucettamols) and polyunsaturated lipids (BRS1). By targeting fundamental cellular machinery such as the Ubiquitin-Proteasome System (UPS) and Protein Kinase C (PKC), these marine lipids offer highly specific pharmacophores for modern drug development[2].

Structural Classification and Chemical Ecology

Sessile marine invertebrates lack physical defense mechanisms and instead rely on a sophisticated chemical arsenal to deter predators, prevent microbial fouling, and compete for reef space. In Leucettidae sponges, lipid derivatives play a crucial role in this allelopathic defense system[3].

Dimeric Sphingolipids: The Leucettamols

Isolated primarily from Leucetta microrhaphis, Leucettamol A and B are rare, long-chain "two-headed" sphingolipids[4]. Unlike standard mammalian sphingolipids that feature a single polar head group and a hydrophobic tail, Leucettamols are α,ω-bifunctionalized. They possess polar amino-alcohol groups at both ends of a long, unsaturated hydrocarbon chain. This pseudo-C2 symmetric structure allows them to span lipid bilayers or uniquely wrap around protein targets, conferring potent biological activity[2].

Polyunsaturated Aminolipids: BRS1

BRS1 is a C30 bis-amino, bis-hydroxy polyunsaturated lipid also isolated from Leucetta microraphis. Its extended polyene chain and dual amino-hydroxy termini make it a potent competitive antagonist in cellular signaling pathways, specifically targeting kinase binding sites[5].

Mechanistic Pathways of Cytotoxicity

The cytotoxicity of Leucettidae lipid derivatives is not driven by non-specific membrane disruption, but rather by the highly targeted inhibition of intracellular signaling complexes.

Inhibition of the Ubiquitin-Proteasome System (UPS)

Leucettamol A is the first known natural product to inhibit the Ubc13-Uev1A complex [4]. Ubc13 is an E2 ubiquitin-conjugating enzyme that, when complexed with the Uev1A variant, catalyzes the formation of K63-linked polyubiquitin chains. These chains are critical for DNA damage repair and NF-κB pathway activation. By inhibiting this E2 complex, Leucettamol A disrupts K63 polyubiquitination, which subsequently upregulates the tumor suppressor protein p53, driving the cancer cell into apoptosis[6].

Mechanism L Leucettamol A (Bifunctional Sphingolipid) Ubc Ubc13-Uev1A Complex (E2 Ubiquitin Enzyme) L->Ubc Inhibits Interaction p53 p53 Tumor Suppressor (Upregulation) L->p53 Upregulates via UPS disruption PolyUb K63-linked Polyubiquitination (Cellular Signaling) Ubc->PolyUb Catalyzes Apop Apoptosis / Cytotoxicity (Cancer Cells) p53->Apop Induces

Fig 1: Leucettamol A inhibits the Ubc13-Uev1A complex, upregulating p53 to induce apoptosis.

Modulation of TRP Channels

Leucettamols act as non-electrophilic modulators of Transient Receptor Potential (TRP) channels. They activate TRPA1 while potently inhibiting icilin-mediated activation of TRPM8[7]. This disruption of calcium ion homeostasis creates severe pro-apoptotic stress in malignant cells that overexpress these channels.

Protein Kinase C (PKC) Antagonism

The lipid BRS1 exerts its cytotoxic and anti-proliferative effects by binding directly to the phorbol ester binding site of Protein Kinase C (PKC)[5]. By displacing endogenous diacylglycerol (DAG), BRS1 shuts down downstream MAPK/ERK proliferative signaling.

Self-Validating Experimental Protocols

To ensure scientific integrity, the isolation and validation of these marine lipids require strict, self-validating methodologies. The causality behind each experimental choice is detailed below.

Extraction and Amphiphilic Partitioning
  • Maceration: Immediately upon collection, freeze the Leucetta sponge tissue and macerate in cold ethanol (EtOH). Causality: EtOH denatures endogenous lipases and oxidases, preventing the enzymatic degradation of polyunsaturated lipid chains that frequently ruins aqueous extractions[8].

  • Solvent Partitioning: Evaporate the EtOH extract and partition the aqueous residue sequentially with Ethyl Acetate (EtOAc) and n-Butanol (n-BuOH). Causality: The amphiphilic nature of dimeric sphingolipids selectively drives them into the n-BuOH phase. Highly non-polar sterols (e.g., ergosterol) remain in the EtOAc fraction, while highly polar salts stay in the aqueous phase, acting as an intrinsic thermodynamic purification filter[8].

  • Reversed-Phase HPLC: Purify the n-BuOH fraction using a reversed-phase C18 column with an isocratic mobile phase of CH3CN-H2O (2:3).

Stereochemical Elucidation via ECCD

Leucettamol A exhibits a specific rotation of [α]D ≈ 0, which historically led to the erroneous assumption that it was a racemic mixture[2].

  • Derivatization: React purified Leucettamol A with benzoyl chloride in pyridine to yield an N,N′,O,O′-tetrabenzoyl derivative.

  • Spectroscopy: Analyze using Deconvoluted Exciton Coupled Circular Dichroism (ECCD).

  • Validation: Causality: Long-chain dimeric amino alcohols often exhibit negligible optical rotation because the chiral centers are separated by a highly flexible aliphatic chain. The introduction of benzoyl chromophores translates the "invisible" stereochemistry into a quantifiable, high-contrast exciton couplet, proving the molecule is chiral and optically active with pseudo-C2 symmetry[2].

Protocol S1 Sponge Collection (Leucetta microrhaphis) S2 EtOH Extraction & Solvent Partitioning S1->S2 Prevents degradation S3 n-BuOH Fractionation (Amphiphilic Isolation) S2->S3 Removes non-polar sterols S4 Reversed-Phase HPLC (CH3CN-H2O) S3->S4 Purifies Leucettamols S5 ECCD Derivatization (Stereochemical Validation) S4->S5 Resolves pseudo-symmetry

Fig 2: Self-validating extraction and stereochemical elucidation workflow for Leucettamols.

Target Validation: Ubc13-Uev1A ELISA Assay

To validate UPS inhibition, an ELISA assay is utilized as a self-validating system:

  • Coat microtiter plates with recombinant Uev1A.

  • Introduce recombinant Ubc13 alongside varying concentrations of Leucettamol A.

  • Detect bound Ubc13 using an anti-Ubc13 primary antibody and an HRP-conjugated secondary antibody.

  • Internal Control: Simultaneously assay the tetraacetate derivative of Leucettamol A. Causality: Acetylation masks the free hydroxyl and amino groups. The tetraacetate derivative consistently returns an inactive result, proving that the observed inhibition is a specific pharmacophoric interaction driven by the polar head groups, not a non-specific hydrophobic artifact[4].

Quantitative Bioactivity Data

The following table summarizes the quantitative pharmacological metrics of Leucettidae lipid derivatives across various targets and cell lines.

CompoundTarget / Cell LineIC50 ValuePharmacological Effect
Leucettamol A Ubc13-Uev1A Complex50 µg/mLInhibits E2 ubiquitin-conjugating activity[4]
Hexahydroleucettamol A Ubc13-Uev1A Complex4 µg/mLEnhanced UPS inhibition (Synthetic derivative)[4]
Leucettamol A Tetraacetate Ubc13-Uev1A ComplexInactiveNegative control (Validates OH/NH2 necessity)[4]
Leucettamol A HeLa Cervical Cancer Cells105 µmol/LCytotoxicity via p53 upregulation[6]
BRS1 Protein Kinase C (PKC)Dose-dependentDisrupts phorbol ester binding site[5]

Structure-Activity Relationship (SAR) Insights

The bioactivity of Leucettidae lipids is heavily dependent on their unique structural motifs:

  • Hydrogenation Enhances Potency: Catalytic hydrogenation of Leucettamol A to Hexahydroleucettamol A increases its Ubc13-Uev1A inhibitory potency by over 10-fold (IC50 drops from 50 µg/mL to 4 µg/mL)[4]. This suggests that while the rigid double bonds may serve an ecological function in the sponge's membrane fluidity, a fully saturated, highly flexible aliphatic chain better conforms to the hydrophobic binding pocket of the Ubc13-Uev1A interface.

  • Terminal Functional Groups are Critical: As proven by the tetraacetate control, the unmasked primary amines and secondary hydroxyls are absolute requirements for target binding, likely forming critical hydrogen bond networks with the E2 enzyme complex[4].

Sources

Chemical Composition and Bioactive Profiling of Leucetta microraphis Methanolic Extracts: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The calcareous marine sponge Leucetta microraphis represents a prolific source of structurally unprecedented and pharmacologically potent secondary metabolites. Historically recognized for its dense repertoire of 2-aminoimidazole alkaloids, the methanolic extract of L. microraphis has become a focal point for drug discovery, particularly in the realms of anti-inflammatory therapeutics, kinase inhibition, and antimicrobial development. This technical guide provides an in-depth analysis of the chemical composition of these extracts, elucidating the mechanistic pharmacology of its core constituents and detailing a robust, self-validating protocol for their isolation.

Chemical Profiling of the Methanolic Extract

The methanolic extraction of L. microraphis yields a complex matrix dominated by nitrogenous heterocyclic compounds and polyunsaturated lipids. Methanol is the solvent of choice due to its high dielectric constant and ability to disrupt hydrogen bonding within the sponge's cellular matrix, effectively solubilizing both polar alkaloids and moderately lipophilic aldehydes.

2-Aminoimidazole Alkaloids

The chemical signature of L. microraphis is heavily defined by its 2-aminoimidazole derivatives.

  • Leucettamines (A, B, and C) : Leucettamine A is a highly specific, pure antagonist of the leukotriene B4 (LTB4) receptor, making it a critical lead compound for inflammation therapy . While Leucettamine B lacks significant LTB4 activity, its 2-aminoimidazolone scaffold is a well-documented pharmacophore for the inhibition of DYRK and CLK kinases, which are implicated in neurodegenerative diseases .

  • Spironaamidine : A structurally unique spiroquinone-containing alkaloid. The spiro-annulated system confers targeted antimicrobial properties, particularly against Bacillus cereus.

  • Naamidines (e.g., Naamidine H) : These compounds exhibit potent cytotoxicity against human cervical cancer (HeLa) cell lines .

Polyunsaturated Triene Aldehydes

Beyond alkaloids, the extract contains bioactive non-nitrogenous metabolites. A prominent example is (2E,6Z,9Z)-2-methyl-2,6,9-icosatrienal , a triene aldehyde that demonstrates moderate growth-inhibitory activity against HeLa S3 cells .

Quantitative Bioactivity Summary
CompoundChemical ClassPrimary BioactivityPotency (IC50 / Ki / Zone)Molecular Target
Leucettamine A 2-Aminoimidazole AlkaloidAnti-inflammatoryKi = 1.3 µMBLT1 Receptor (Antagonist)
Leucettamidine 2-Aminoimidazole AlkaloidAnti-inflammatoryKi = 5.3 µMBLT1 Receptor (Antagonist)
Spironaamidine Spiroquinone AlkaloidAntimicrobial12 mm zone (10 mg/disk)Bacillus cereus
Naamidine H Imidazole AlkaloidCytotoxicityIC50 = 5.6 µg/mLHeLa Cells
(2E,6Z,9Z)-2-methyl-2,6,9-icosatrienal Triene AldehydeCytotoxicityModerate inhibitionHeLa S3 Cells

Mechanistic Pathways: LTB4 Receptor Antagonism

Leukotriene B4 (LTB4) is a potent lipid mediator of inflammation, synthesized from arachidonic acid via the 5-lipoxygenase (5-LOX) pathway. LTB4 binds to the BLT1 receptor on neutrophils and macrophages, triggering chemotaxis and degranulation.

Leucettamine A, isolated from the methanolic extract, acts as a competitive antagonist at the BLT1 receptor. By occupying the orthosteric binding site, Leucettamine A uncouples the G-protein signaling cascade, effectively halting the pro-inflammatory response without downregulating the receptor itself .

Pathway Arachidonic Arachidonic Acid LOX5 5-Lipoxygenase (5-LOX) Arachidonic->LOX5 LTB4 Leukotriene B4 (LTB4) LOX5->LTB4 Biosynthesis BLT1 BLT1 Receptor (Neutrophils/Macrophages) LTB4->BLT1 Agonist Binding Inflammation Pro-inflammatory Response (Chemotaxis, Degranulation) BLT1->Inflammation Signal Transduction LeucettamineA Leucettamine A (From L. microraphis) LeucettamineA->BLT1 Competitive Antagonism

Fig 1. LTB4 signaling pathway and competitive antagonism by Leucettamine A.

Experimental Methodology: Bioassay-Guided Isolation

To ensure scientific integrity, the isolation of these metabolites must follow a self-validating system where chemical fractionation is continuously cross-referenced with spectroscopic validation and bioassays.

Step-by-Step Protocol

Step 1: Tissue Preparation and Maceration

  • Action : Lyophilize the freshly collected L. microraphis tissue immediately. Macerate the dried tissue in 100% Methanol (MeOH) for 24 hours at room temperature. Repeat three times.

  • Causality : Lyophilization halts the enzymatic degradation of sensitive metabolites (such as the highly reactive spiroquinone moiety in spironaamidine) and removes water, allowing for precise calculation of extraction yields. Methanol ensures optimal penetration into the cellular matrix.

Step 2: Modified Kupchan Solvent Partitioning

  • Action : Concentrate the pooled MeOH extract under reduced pressure and suspend the residue in distilled H2O. Partition sequentially with Hexane, Ethyl Acetate (EtOAc), and n-Butanol (BuOH).

  • Causality : This step systematically separates compounds by polarity. Hexane removes interfering non-polar sterols and bulk lipids. The EtOAc fraction selectively enriches the moderately polar 2-aminoimidazole alkaloids and triene aldehydes. The BuOH fraction captures highly polar, water-soluble metabolites.

Step 3: Chromatographic Fractionation

  • Action : Subject the bioactive EtOAc fraction to Size Exclusion Chromatography (Sephadex LH-20) using 100% MeOH as the eluent.

  • Causality : Sephadex LH-20 separates molecules based on hydrodynamic volume, effectively removing high-molecular-weight polymeric artifacts from the low-molecular-weight alkaloid monomers.

Step 4: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Action : Purify active fractions using a semi-preparative C18 column. Mobile phase: MeOH:H2O with 0.1% Trifluoroacetic acid (TFA).

  • Causality : The addition of TFA is critical. It suppresses the ionization of residual silanols on the silica stationary phase and ensures the basic nitrogen atoms of the imidazole rings remain fully protonated. This prevents peak tailing and ensures sharp, reproducible chromatographic resolution.

Step 5: Spectroscopic Validation (The Self-Validating Loop)

  • Action : Confirm the structures of isolated pure compounds using 1D/2D Nuclear Magnetic Resonance (1H, 13C, HSQC, HMBC) and High-Resolution Electron Impact Mass Spectrometry (HREIMS).

  • Causality : By matching the exact mass (e.g., C21H36O requires 304.2766 for the triene aldehyde) and 2D NMR connectivity with the observed bioactivity, the protocol self-validates the structural integrity of the target molecule against the initial crude extract's pharmacological profile.

ExtractionWorkflow Start Lyophilized Sponge Tissue (Leucetta microraphis) Extract Methanolic Extraction (100% MeOH, 24h x3) Start->Extract Maceration Partition Solvent Partitioning (H2O suspension) Extract->Partition Concentration Hexane Hexane Fraction (Non-polar lipids) Partition->Hexane EtOAc Ethyl Acetate Fraction (Alkaloids & Aldehydes) Partition->EtOAc BuOH n-Butanol Fraction (Polar metabolites) Partition->BuOH HPLC RP-HPLC Purification (C18, MeOH:H2O:TFA) EtOAc->HPLC Sephadex LH-20 prep NMR Spectroscopic Validation (NMR, HREIMS) HPLC->NMR Pure Compounds

Fig 2. Bioassay-guided isolation workflow for L. microraphis methanolic extracts.

References

  • Chan, G. W., et al. "New leukotriene B4 receptor antagonist: leucettamine A and related imidazole alkaloids from the marine sponge Leucetta microraphis." Journal of Natural Products 56.1 (1993): 116-121.[Link]

  • He, H. Y., et al. "Spironaamidine, a new spiroquinone-containing alkaloid from the marine sponge Leucetta microraphis." Tetrahedron Letters 52.41 (2011): 5342-5344.[Link]

  • Kuramoto, M., et al. "A new bioactive triene aldehyde from the marine sponge Leucetta microraphis." Journal of Natural Products 63.1 (2000): 136-138.[Link]

  • Roué, M., et al. "Marine-Derived 2-Aminoimidazolone Alkaloids. Leucettamine B-Related Polyandrocarpamines Inhibit Mammalian and Protozoan DYRK & CLK Kinases." Marine Drugs 15.10 (2017): 316.[Link]

  • Hanif, N., et al. "Chemical Diversity and Biological Activity of Secondary Metabolites Isolated from Indonesian Marine Invertebrates." Molecules 26.7 (2021): 1898.[Link]

Methodological & Application

HPLC purification protocols for (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide: High-Performance Liquid Chromatography (HPLC) Purification of (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal

Introduction

(2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal is a polyunsaturated aldehyde, a class of molecules gaining significant interest in various fields for their roles as signaling molecules, pheromones, and potent bioactive compounds. The precise stereochemistry of the double bonds is often critical to the molecule's biological function. Synthetic routes to such compounds frequently yield a mixture of geometric isomers, alongside other process-related impurities. Consequently, a robust purification strategy is paramount to isolate the desired (2E,6Z,9Z) isomer in high purity for downstream applications in research and drug development.

This application note presents a detailed protocol for the preparative purification of (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal using Normal-Phase High-Performance Liquid Chromatography (NP-HPLC). We will delve into the rationale behind the chosen chromatographic mode, provide a step-by-step methodology from sample preparation to fraction analysis, and offer expert insights into method optimization and troubleshooting.

Foundational Principles: Selecting the Optimal Chromatographic Strategy

The successful separation of geometric isomers like (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal hinges on exploiting subtle differences in their physicochemical properties. The molecule's structure—a long, non-polar hydrocarbon tail combined with a polar aldehyde head—makes it an ideal candidate for Normal-Phase HPLC.

The Rationale for Normal-Phase HPLC

In normal-phase chromatography, a polar stationary phase (typically silica) is used with a non-polar mobile phase.[1] Separation is governed by the analyte's polarity; more polar compounds interact more strongly with the stationary phase and are retained longer.[1] This mode is exceptionally well-suited for separating lipid classes and isomers where differences lie in the polarity or steric accessibility of functional groups.[1][2]

For (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal and its isomers, the key separation mechanism is the interaction of the polar aldehyde group with the silanol groups of the silica stationary phase. The different spatial arrangements of the cis (Z) and trans (E) double bonds along the carbon chain alter the overall molecular geometry. This affects how efficiently the polar aldehyde head can interact with the silica surface, leading to differential retention times and enabling separation.

In contrast, Reversed-Phase (RP-HPLC), which separates based on hydrophobicity, would be less effective.[3] The various geometric isomers of this C21 aldehyde possess nearly identical hydrophobicity and would likely co-elute.

Choosing the Stationary and Mobile Phases
  • Stationary Phase: A high-purity silica gel column is the standard choice for NP-HPLC. The surface silanol (-Si-OH) groups provide the polar interaction sites necessary for retention.

  • Mobile Phase: A non-polar solvent, such as n-hexane or heptane, serves as the primary mobile phase component. To modulate the retention and elution of the analyte, a small percentage of a more polar solvent, known as a modifier (e.g., isopropanol or ethyl acetate), is added.[4] The modifier molecules compete with the analyte for the active sites on the silica surface, and increasing the modifier concentration reduces the analyte's retention time.

Pre-Purification: Sample Preparation and Handling

Polyunsaturated aldehydes are susceptible to degradation through oxidation and isomerization, especially when exposed to air, light, or acid/base traces.[5] Proper sample handling is therefore critical to preserving the integrity of the target compound.

Protocol: Sample Preparation
  • Dissolution: Dissolve the crude synthetic mixture in 100% n-hexane or the initial mobile phase composition. The concentration should be optimized to avoid overloading the HPLC column, typically in the range of 10-50 mg/mL for preparative work, depending on column dimensions.

  • Filtration: To prevent column blockage and damage, filter the sample solution through a 0.45 µm PTFE (polytetrafluoroethylene) syringe filter. PTFE is recommended for its compatibility with organic solvents.[6]

  • Light Protection: Use amber glass vials for sample storage and preparation to protect the light-sensitive double bonds from photo-isomerization.

  • Inert Atmosphere (Optional but Recommended): For maximum stability, consider sparging the prepared sample and mobile phases with an inert gas like nitrogen or argon to remove dissolved oxygen, which can cause oxidative degradation.

HPLC Purification: Workflow and Protocol

The following section details the complete workflow and a step-by-step protocol for the purification.

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification A Crude (2E,6Z,9Z)-Isomer Mixture B Dissolve in n-Hexane A->B C Filter (0.45 µm PTFE) B->C D Inject onto Equilibrated Silica Column C->D E Isocratic Elution (Hexane/Isopropanol) D->E F UV Detection (λ ≈ 230 nm) E->F G Collect Fractions Based on Elution Profile F->G H Purity Analysis of Fractions (Analytical HPLC) G->H I Pool High-Purity Fractions H->I J Solvent Evaporation (Rotary Evaporator) I->J K Pure (2E,6Z,9Z)-2-Methyl- 2,6,9-icosatrienal J->K

Caption: Workflow for the purification of (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal.

Instrumentation and Materials
ComponentSpecification
HPLC System Preparative HPLC system with a binary pump and fraction collector
Detector UV-Vis Detector
Column Preparative Silica Column (e.g., 20 mm ID x 250 mm, 5 µm particle size)
Mobile Phase A n-Hexane (HPLC Grade)
Mobile Phase B 2-Propanol (Isopropanol, IPA) (HPLC Grade)
Sample Solvent n-Hexane
Filtration 0.45 µm PTFE syringe filters
Vials Amber glass autosampler vials and fraction collection tubes
Detailed Step-by-Step Protocol
  • Mobile Phase Preparation: Prepare the mobile phase by mixing n-Hexane and Isopropanol. A typical starting condition is 98:2 (v/v) n-Hexane:IPA. Thoroughly degas the solution by sonication or helium sparging.

  • System and Column Equilibration:

    • Purge the HPLC pumps with the prepared mobile phase to remove any air bubbles.

    • Install the preparative silica column.

    • Equilibrate the column by pumping the mobile phase at the desired flow rate (e.g., 10-15 mL/min for a 20 mm ID column) for at least 30 minutes, or until a stable baseline is achieved on the detector.

  • Detector Setup:

    • Set the UV detector to monitor at a wavelength appropriate for the α,β-unsaturated aldehyde chromophore. This is typically in the range of 220-240 nm. An initial scouting run with a photodiode array (PDA) detector is recommended to determine the optimal wavelength (λmax).

  • Injection and Purification Run:

    • Inject the filtered sample onto the equilibrated column.

    • Begin the isocratic elution with the mobile phase.

    • Monitor the chromatogram in real-time. The desired (2E,6Z,9Z) isomer should elute as a distinct peak, separated from other isomers and impurities.

  • Fraction Collection:

    • Program the fraction collector to collect peaks based on UV signal threshold or specific time windows determined from an initial analytical run. It is advisable to collect narrow fractions across the entire elution profile of the target peak to isolate the purest portions.

  • Post-Purification Analysis:

    • Analyze the collected fractions using an analytical HPLC method (on a smaller-bore silica column) to assess the purity of each fraction.

    • Pool the fractions that meet the required purity level (e.g., >98%).

  • Solvent Removal:

    • Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure and low temperature (<30°C) to prevent degradation of the compound.

    • The final product should be a concentrated oil or solid. Store it under an inert atmosphere at -20°C or lower for long-term stability.

Method Optimization and Validation

Expert Insights: Fine-Tuning Separation

The key to achieving baseline separation of geometric isomers is the careful adjustment of the mobile phase composition. The relationship between experimental parameters and chromatographic outcome follows predictable principles.

  • Modifier Concentration: The percentage of isopropanol is the most critical parameter.

    • Decreasing %IPA: Increases interaction with the silica phase, leading to longer retention times and potentially better resolution between closely eluting peaks.

    • Increasing %IPA: Decreases interaction, leading to shorter retention times. This can be useful to reduce run time but may sacrifice resolution.

  • Choice of Modifier: While isopropanol is a common choice, other modifiers like ethyl acetate or ethanol can be used. These solvents have different polarities and can alter the selectivity of the separation, sometimes providing resolution where IPA does not.

  • Flow Rate: Lowering the flow rate can increase the efficiency of the separation (resulting in sharper peaks) and improve resolution, but it will also increase the run time.

Logic of Method Optimization

G cluster_inputs Adjustable Parameters cluster_effects Primary Effects cluster_outputs Performance Metrics A Mobile Phase Strength (% Polar Modifier) C Analyte-Stationary Phase Interaction Time A:f1->C Inversely Affects B Flow Rate B:f0->C Inversely Affects D System Backpressure B:f0->D Directly Affects E Retention Time C->E:f0 Directly Affects F Resolution C->F:f0 Directly Affects G Run Time E:f0->G:f0 Determines

Caption: Relationship between key parameters and outcomes in HPLC method optimization.

Trustworthiness: A Self-Validating Protocol

A trustworthy protocol includes steps for self-validation.

  • Purity Confirmation: The most critical validation step is re-injecting a small amount of the final, pooled product onto an analytical HPLC column using the same method. The result should be a single, sharp, and symmetrical peak, confirming the purity.

  • Orthogonal Confirmation: For definitive structural confirmation and to ensure no hidden impurities are co-eluting, analysis by a secondary, orthogonal technique is essential.

    • Mass Spectrometry (MS): Coupling the HPLC to a mass spectrometer (LC-MS) or analyzing the final product by direct infusion can confirm the molecular weight.

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the gold standard for confirming the precise chemical structure, including the stereochemistry of the double bonds.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Poor Resolution Mobile phase is too strong; Flow rate is too high.Decrease the percentage of isopropanol in the mobile phase in small increments (e.g., 0.1-0.2%). Reduce the flow rate to increase column efficiency.
Peak Tailing Active sites on the silica; Column overload.Ensure high-purity silica is used. Try adding a very small amount of a stronger modifier like acetic acid (0.01%) if the aldehyde is acidic in nature. Reduce sample injection volume/concentration.
No Elution / Very Long Retention Mobile phase is too weak; Column is not equilibrated.Increase the percentage of isopropanol. Ensure the column is fully equilibrated with the mobile phase before injection.
Ghost Peaks Contaminated mobile phase or sample; Carryover.Use fresh, HPLC-grade solvents. Run blank injections (injecting only solvent) between samples to clean the injector and column.
Irreproducible Retention Times Inconsistent mobile phase prep; Temperature fluctuations.Use a precise graduated cylinder or automated mixing for mobile phase preparation. Use a column oven to maintain a constant temperature.[7]

References

  • Phenomenex. Chiral HPLC/SFC Method Development. Phenomenex. Available from: [Link]

  • I.B.S. Chiral HPLC Method Development. I.B.S. Scientific. Available from: [Link]

  • Kim, H. Y., & Salem, N., Jr. (1986). Separation of neutral lipid, free fatty acid and phospholipid classes by normal phase HPLC. Journal of lipid research, 27(1), 114–120.
  • Ahmad, S., & Singh, P. (2007). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 19(2), 1443.
  • Phenomenex. (n.d.). Chiral HPLC Separations. Available from: [Link]

  • Drawell. (2024). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Available from: [Link]

  • Hamilton, J. G., & Comai, K. (1984). Separation of neutral lipids and free fatty acids by high-performance liquid chromatography using low wavelength ultraviolet detection. Journal of lipid research, 25(10), 1142–1148.
  • ESA Biosciences. (n.d.). Analysis of Lipids by HPLC-CAD. Available from: [Link]

  • Lallukka, T., & Kanerva, T. (2002). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. Analytical Chemistry, 74(13), 3089–3095. Available from: [Link]

  • Wouters, E., et al. (2021). Normal-Phase HPLC-ELSD to Compare Lipid Profiles of Different Wheat Flours. Foods, 10(2), 433. Available from: [Link]

  • Veeprho. (2020). Analytical Method Development Approach When Compounds Don't Have UV Chromophore. Available from: [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. Available from: [Link]

  • Burla, B., et al. (2018). Lipidomics from sample preparation to data analysis: a primer. Journal of Cheminformatics, 10(1), 31. Available from: [Link]

  • Academia.edu. Trace analysis of aldehydes by reversed-phase high-performance liquid chromatography and precolumn fluorigenic labeling with 5,5-dimethyl-1,3-cyclohexanedione. Available from: [Link]

  • Lallukka, T., & Kanerva, T. (2002). Quantitative RP-HPLC Determination of Some Aldehydes and Hydroxyaldehydes as Their 2,4-Dinitrophenylhydrazone Derivatives. ResearchGate. Available from: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Available from: [Link]

  • St. Jean, R. A., & Fegler, K. A. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. Organic Process Research & Development, 21(8), 1131–1136. Available from: [Link]

  • ResearchGate. Application of the Different Analytical Methods for Non-chromophoric Pharmaceutical Compounds. Available from: [Link]

  • Restek Corporation. (2008). Rapid Separation and Identification of Carbonyl Compounds by HPLC. Available from: [Link]

  • ScienceDirect. Chromatographic methods and sample pretreatment techniques for aldehydes determination in biological, food, and environmental samples. Available from: [Link]

  • Reddit. (2015). Purifying aldehydes? r/chemistry. Available from: [Link]

  • Reddit. (2024). Polyunsaturated Aldehyde removal from water? r/chemistry. Available from: [Link]

  • Ribalet, F., et al. (2014). Polyunsaturated Aldehydes from Large Phytoplankton of the Atlantic Ocean Surface (42°N to 33°S). Marine Drugs, 12(2), 655–672. Available from: [Link]

  • Wang, Y., et al. (2015). SEPARATION AND PURIFICATION OF TWO MINOR COMPOUNDS FROM RADIX ISATIDIS BY INTEGRATIVE MPLC AND HSCCC WITH PREPARATIVE HPLC. Journal of liquid chromatography & related technologies, 38(1), 10–16. Available from: [Link]

  • Al-Qahtani, S. D., & Al-Rejaie, S. S. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules (Basel, Switzerland), 24(23), 4229. Available from: [Link]

  • Tsoukalas, D. (2024). Aldehydes: What We Should Know About Them. Molecules, 29(21), 4996. Available from: [Link]

  • Zhang, Y., et al. (2022). Are Highly Stable Covalent Organic Frameworks the Key to Universal Chiral Stationary Phases for Liquid and Gas Chromatographic Separations?. Journal of the American Chemical Society, 144(2), 897–906. Available from: [Link]

  • Agilent Technologies. (n.d.). Analysis of DNPH-derivatized Aldehydes and Ketones using Agilent iQ Single Quadrupole LCMS. Available from: [Link]

  • Shimadzu Corporation. (n.d.). Diversification of Separation Selectivity and Method Development by Supercritical Fluid Chromatography. Available from: [Link] (Note: This is a Japanese source, translated for context).

  • National Institute of Health Sciences, Japan. (2015). Preparation of standard reagents for analysis of pyrrolizidine alkaloids and examination of analytical methods. Available from: [Link] (Note: This is a Japanese source, translated for context).

  • Furusawa, N. (2017). Rapid Sample Preparation Followed by a 100% Water Mobile Phase HPLC Analysis for Quantifying Acetamiprid and its N-desmethyl Metabolite, IM-2-1, in Cow's Milk. LCGC North America, 35(2), 118-125. Available from: [Link]

  • Osaka Soda Co., Ltd. (n.d.). CAPCELL PAK C18 MGII S2. Available from: [Link]

Sources

Application Note: Total Synthesis and Methodological Validation of the Marine Triene Aldehyde (2E,6Z,9Z)-2-methyl-2,6,9-icosatrienal

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Chemical Biologists, and Preclinical Drug Development Professionals Document Type: Advanced Protocol & Retrosynthetic Strategy Guide

Executive Summary & Biological Context

The marine environment remains an unparalleled source of structurally unique and biologically potent secondary metabolites. In 2000, the novel triene aldehyde (2E,6Z,9Z)-2-methyl-2,6,9-icosatrienal was isolated from the methanolic extract of the Okinawan marine sponge Leucetta microraphis[1]. Structurally, it is characterized by a 20-carbon main chain, a rare α -methyl- α,β -unsaturated aldehyde moiety, and a skipped (methylene-interrupted) diene system.

Biologically, this compound exhibits moderate growth-inhibitory activity against HeLa S3 cervical carcinoma cells (active at 10 µg/mL). Because of its structural resemblance to endogenous lipid signaling molecules (such as arachidonic acid metabolites), it is hypothesized to act as a lipid signaling modulator. This application note details a highly rigorous, self-validating total synthesis protocol designed to grant researchers scalable access to this rare marine aldehyde for downstream structure-activity relationship (SAR) and target-identification studies.

Bio Extract Leucetta microraphis MeOH Extract Isolation Solvent Partition & HPLC Purification Extract->Isolation Compound (2E,6Z,9Z)-2-methyl-2,6,9-icosatrienal Isolation->Compound Assay MTT / Cell Viability Assay (10 µg/mL) Compound->Assay HeLa HeLa S3 Cell Line (Cervical Carcinoma) HeLa->Assay Result Moderate Growth Inhibition (Putative Lipid Modulator) Assay->Result

Fig 1: Isolation workflow and bioactivity profile of the target marine aldehyde.

Retrosynthetic Strategy & Causality

The architectural complexity of (2E,6Z,9Z)-2-methyl-2,6,9-icosatrienal requires strict stereocontrol over three distinct double bonds. Our retrosynthetic disconnection breaks the molecule into highly accessible, modular building blocks.

  • The α -Methyl Enal (C1–C3): The (E)-configured α,β -unsaturated aldehyde is best installed late-stage via a Wittig olefination using the stabilized ylide 2-(triphenylphosphoranylidene)propanal [4]. This disconnects the target to the 18-carbon precursor, (4Z,7Z)-octadeca-4,7-dienal.

  • The Skipped Diene (C6–C10): The (Z,Z)-diene system is classically accessed via the Lindlar reduction of a skipped diyne [3].

  • The Carbon Backbone Assembly: The diyne is constructed via a copper-catalyzed cross-coupling between a terminal alkyne (1-dodecyne) and a propargylic bromide derived from 4-pentyn-1-ol.

G Alkyne 1-dodecyne Diyne octadeca-4,7-diyne-1-ol Alkyne->Diyne Cu-Catalyzed Coupling Bromide 6-bromohex-4-yn-1-ol (THP protected) Bromide->Diyne Aldehyde (4Z,7Z)-octadeca-4,7-dienal Diyne->Aldehyde 1. Lindlar Red. 2. DMP Ox. Target (2E,6Z,9Z)-2-methyl-2,6,9-icosatrienal Aldehyde->Target Wittig Olefination Ylide Wittig Ylide (Ph3P=C(CH3)CHO) Ylide->Target

Fig 2: Forward synthesis workflow detailing the modular assembly of the carbon backbone.

Step-by-Step Experimental Protocols

Stage 1: Synthesis of the Propargylic Bromide Building Block

Objective: Convert 4-pentyn-1-ol into 2-((6-bromohex-4-yn-1-yl)oxy)tetrahydro-2H-pyran.

  • Protection: Dissolve 4-pentyn-1-ol (1.0 eq) in dry DCM. Add 3,4-dihydro-2H-pyran (DHP, 1.2 eq) and a catalytic amount of pyridinium p-toluenesulfonate (PPTS). Stir at room temperature (RT) for 4 hours.

  • Homologation: Cool the protected alkyne to -78 °C in THF. Dropwise add n-BuLi (1.1 eq) to form the lithium acetylide. Stir for 30 mins, then add paraformaldehyde (2.0 eq). Warm to RT and stir overnight to yield 6-(tetrahydro-2H-pyran-2-yloxy)hex-2-yn-1-ol.

  • Bromination: Dissolve the resulting propargylic alcohol in DCM at 0 °C. Add triphenylphosphine (PPh 3​ , 1.2 eq) and carbon tetrabromide (CBr 4​ , 1.2 eq). Stir for 2 hours.

  • Causality & Mechanistic Insight: The Appel reaction (CBr 4​ /PPh 3​ ) is specifically chosen over PBr 3​ because it provides mild, neutral conditions that prevent the acid-catalyzed Meyer-Schuster rearrangement of the alkyne into an allene.

  • Validation & QC: 1 H NMR will show a distinct singlet at ~3.95 ppm corresponding to the -CH 2​ -Br protons, confirming successful bromination without allene formation.

Stage 2: Skipped Diyne Assembly via Cross-Coupling

Objective: Couple the propargylic bromide with 1-dodecyne to form the 18-carbon backbone.

  • Coupling: In a flame-dried flask under argon, combine 1-dodecyne (1.2 eq), the propargylic bromide from Stage 1 (1.0 eq), K 2​ CO 3​ (2.0 eq), CuI (0.1 eq), and NaI (1.0 eq) in anhydrous DMF. Stir at RT for 16 hours.

  • Deprotection: Quench with saturated NH 4​ Cl, extract with EtOAc, and concentrate. Dissolve the crude product in MeOH, add catalytic p-TsOH, and stir for 4 hours to remove the THP group, yielding octadeca-4,7-diyne-1-ol.

  • Causality & Mechanistic Insight: The addition of NaI drives an in situ Finkelstein reaction, converting the propargylic bromide into a highly reactive propargylic iodide. This significantly accelerates the displacement by the copper acetylide, minimizing homocoupling side-reactions.

  • Validation & QC: 1 H NMR must show the disappearance of the terminal alkyne proton (~1.9 ppm) and the emergence of a multiplet at ~3.1 ppm, which is the diagnostic signature of the skipped methylene (-C C-CH 2​ -C C-) protons.

Stage 3: Stereoselective Reduction and Oxidation

Objective: Establish the (Z,Z)-diene geometry and oxidize to the aldehyde.

  • Lindlar Reduction: Dissolve octadeca-4,7-diyne-1-ol in EtOAc. Add Lindlar catalyst (5% Pd on CaCO 3​ , poisoned with lead) and synthetic quinoline (0.2 eq). Purge the flask with H 2​ gas (1 atm) and stir vigorously until 2.0 equivalents of H 2​ are consumed (monitor via gas burette or careful TLC). Filter through Celite. [3]

  • Oxidation: Dissolve the resulting (4Z,7Z)-octadeca-4,7-dien-1-ol in wet DCM. Add NaHCO 3​ (5.0 eq) followed by Dess-Martin Periodinane (DMP, 1.5 eq). Stir at RT for 2 hours. Quench with saturated Na 2​ S 2​ O 3​ /NaHCO 3​ (1:1). [2]

  • Causality & Mechanistic Insight: Quinoline is strictly required during the Lindlar reduction to poison the catalyst surface, preventing over-reduction to the alkane and enforcing strict syn-addition of hydrogen. For the oxidation, DMP is selected over Swern oxidation to avoid thermal stress and basic conditions that could isomerize the skipped diene into a thermodynamically favored conjugated diene.

  • Validation & QC: 1 H NMR of the aldehyde must show an aldehyde proton at ~9.7 ppm. The skipped methylene protons will shift from ~3.1 ppm (diyne) to ~2.8 ppm (diene), with olefinic coupling constants of J 10.5 Hz, verifying the (Z,Z) geometry.

Stage 4: Homologation to the Final α -Methyl Enal

Objective: Install the (E)- α -methyl enal to yield the target molecule.

  • Wittig Olefination: Dissolve (4Z,7Z)-octadeca-4,7-dienal (1.0 eq) in anhydrous toluene. Add 2-(triphenylphosphoranylidene)propanal (1.5 eq).

  • Thermodynamic Control: Reflux the mixture at 80 °C for 24 hours. Cool to RT, concentrate under reduced pressure, and purify via silica gel chromatography (Hexanes/EtOAc 95:5) to isolate the final product.

  • Causality & Mechanistic Insight: The stabilized nature of the ylide requires elevated temperatures (toluene, 80 °C) to overcome the activation energy barrier. This thermodynamic control ensures the selective decomposition of the anti-oxaphosphetane intermediate, overwhelmingly favoring the (E)-alkene [4].

  • Validation & QC (Matches Natural Product Isolation Data [1]):

    • H-1 (Aldehyde): δ 9.39 ppm (s)

    • H-3 (Olefinic): δ 6.48 ppm (t)

    • H-21 (Methyl branch): δ 1.75 ppm (s)

    • H-8 (Skipped methylene): δ 2.79 ppm (t)

    • NOESY: A strong correlation between the aldehyde proton ( δ 9.39) and the olefinic proton ( δ 6.48) self-validates the (E)-configuration of the C2=C3 double bond.

Quantitative Data Summary

Synthesis StageKey IntermediateReagents & ConditionsTimeExpected YieldPurity / QC Metric
1. Bromination Propargylic BromideCBr 4​ , PPh 3​ , DCM, 0 °C to RT4 h88%>95% (No allene by NMR)
2. Cross-Coupling Skipped Diyne1-dodecyne, CuI, NaI, K 2​ CO 3​ , DMF16 h75%>98% (Skipped CH 2​ at 3.1 ppm)
3. Red / Ox (4Z,7Z)-Dienal1. H 2​ , Lindlar; 2. DMP, NaHCO 3​ 12 h82%>95% (Z,Z geometry, J~10.5 Hz)
4. Olefination Target MoleculePh 3​ P=C(CH 3​ )CHO, Toluene, 80 °C24 h68%>92% (E,Z,Z geometry confirmed)

References

  • Watanabe, K., Tsuda, Y., Iwashima, M., & Iguchi, K. (2000). A New Bioactive Triene Aldehyde from the Marine Sponge Leucetta microraphis. Journal of Natural Products, 63(2), 258-260. URL:[Link]

  • Dess, D. B., & Martin, J. C. (1983). Readily accessible 12-I-5 oxidant for the conversion of primary and secondary alcohols to aldehydes and ketones. The Journal of Organic Chemistry, 48(22), 4155-4156. URL:[Link]

  • Lindlar, H. (1952). Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta, 35(2), 446-450. URL:[Link]

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. URL:[Link]

Application Note: Solvent-Partition Extraction of 2-methyl-2,6,9-icosatrienal from Marine Sponges

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Significance

Marine sponges of the genus Leucetta are prolific sources of structurally unique bioactive secondary metabolites. While predominantly recognized for yielding imidazole alkaloids 1, these calcareous sponges also produce rare, non-alkaloidal branched fatty acid derivatives. One critical molecule of interest is (2E,6Z,9Z)-2-methyl-2,6,9-icosatrienal , a bioactive triene aldehyde isolated from the Okinawan marine sponge Leucetta microraphis2. This compound is notable for its rare C-2 methyl branching and has demonstrated moderate growth-inhibitory activity against HeLa S3 human cervical cancer cells at concentrations of 10 µg/mL 2.

This application note details a robust, field-proven solvent-partitioning workflow for the extraction and preliminary isolation of this rare lipophilic aldehyde from wet sponge biomass.

Mechanistic Rationale for Solvent Selection

In natural product isolation, empirical step-by-step instructions are insufficient without understanding the underlying thermodynamics of solvent interactions. The extraction of 2-methyl-2,6,9-icosatrienal relies on a targeted polarity gradient 2:

  • Primary Extraction (Methanol): Wet marine sponge tissue consists of 70-80% water. Methanol (MeOH) is selected as the primary extraction solvent because it is an amphiphilic penetrant. It effectively denatures cellular membranes and co-extracts both highly lipophilic compounds (e.g., fatty aldehydes) and hydrophilic constituents (e.g., salts, polar alkaloids) without requiring prior lyophilization (freeze-drying), a process that risks volatilizing or degrading sensitive aldehydes.

  • First Liquid-Liquid Partition (H₂O / EtOAc): The concentrated crude methanolic extract is highly complex. By suspending this residue in water and partitioning it against ethyl acetate (EtOAc), we exploit differential partition coefficients (LogP). The highly lipophilic (2E,6Z,9Z)-2-methyl-2,6,9-icosatrienal preferentially migrates into the upper organic EtOAc layer, effectively separating it from the bulk of polar marine salts and highly polar imidazole alkaloids.

  • Second Liquid-Liquid Partition (H₂O / n-BuOH): The remaining aqueous layer retains intermediate-polarity compounds. A subsequent extraction with n-butanol (n-BuOH) acts as a scavenger step to recover valuable bioactive imidazole alkaloids (such as preclathridine A and leucettamine B) 2, leaving the inorganic marine salts isolated in the final aqueous phase.

Extraction Workflow

ExtractionWorkflow Sponge Wet Sponge Biomass (Leucetta microraphis) MeOH Primary Extraction (MeOH, 3x Maceration) Sponge->MeOH Add Methanol Crude Crude Extract (Vacuum Concentrated) MeOH->Crude Filter & Evaporate Partition1 Liquid-Liquid Partition (H2O : EtOAc) Crude->Partition1 Suspend in H2O EtOAc EtOAc Fraction (Target: Triene Aldehyde) Partition1->EtOAc Top Organic Phase Aq1 Aqueous Layer 1 (Polar Compounds) Partition1->Aq1 Bottom Aqueous Phase Partition2 Liquid-Liquid Partition (H2O : n-BuOH) Aq1->Partition2 Add n-Butanol BuOH n-BuOH Fraction (Target: Alkaloids) Partition2->BuOH Top Organic Phase Aq2 Final Aqueous Phase (Marine Salts) Partition2->Aq2 Bottom Aqueous Phase

Workflow for the solvent-partition extraction of 2-methyl-2,6,9-icosatrienal.

Step-by-Step Experimental Protocol

Note: All procedures should be conducted in a chemical fume hood. Solvents must be HPLC-grade to prevent the introduction of plasticizers or contaminants.

Primary Maceration and Extraction
  • Biomass Preparation: Obtain 1.25 kg of wet Leucetta microraphis sponge specimens 2. Dice the tissue into 1 cm³ cubes to maximize the surface area for solvent penetration.

  • Maceration: Submerge the diced tissue in 5 L of Methanol (MeOH). Macerate at room temperature for 24 hours.

  • Filtration: Filter the extract through a Buchner funnel lined with Whatman No. 1 filter paper. Retain the filtrate.

  • Exhaustive Extraction: Repeat the maceration and filtration process two additional times with fresh MeOH (5 L each time) to ensure exhaustive extraction of the metabolites 2.

  • Concentration: Pool the methanolic filtrates (15 L total) and concentrate under reduced pressure using a rotary evaporator (water bath at 35°C to prevent thermal degradation of the aldehyde) until a thick, viscous crude MeOH extract is obtained.

Liquid-Liquid Partitioning (EtOAc)
  • Suspension: Suspend the crude MeOH extract in 1 L of distilled H₂O. Transfer the suspension to a large separatory funnel.

  • Partitioning: Add 1 L of Ethyl Acetate (EtOAc) to the separatory funnel. Invert gently and vent the stopcock frequently to release pressure.

    • Self-Validation Checkpoint (Emulsion Troubleshooting): Marine sponges are rich in saponins, which frequently cause stubborn emulsions at the H₂O/EtOAc interface. If an emulsion forms, add 50-100 mL of saturated brine (NaCl). The increased ionic strength of the aqueous layer will decrease the solubility of organic compounds in the water phase ("salting out"), effectively breaking the emulsion and ensuring a sharp phase boundary.

  • Separation: Allow the layers to separate completely. The EtOAc layer (density ~0.90 g/cm³) will form the top organic phase. Collect the top EtOAc layer.

  • Repetition: Repeat the EtOAc extraction two more times with the remaining aqueous layer. Pool the EtOAc fractions and concentrate under reduced pressure. This fraction contains the target (2E,6Z,9Z)-2-methyl-2,6,9-icosatrienal 2.

Alkaloid Scavenging (n-BuOH)
  • Partitioning: To the remaining aqueous layer from Step 4.2, add 1 L of n-Butanol (n-BuOH).

  • Separation: Invert gently, vent, and allow to separate. n-BuOH (density ~0.81 g/cm³) will form the top layer.

  • Collection: Collect the n-BuOH layer. Repeat twice. Pool and concentrate the n-BuOH fractions under reduced pressure to isolate the intermediate-polarity imidazole alkaloids 2. The remaining aqueous layer can be discarded or retained for highly polar sugar/salt analysis.

Quality Control & Self-Validation

Before proceeding to high-performance liquid chromatography (HPLC) for final purification, validate the success of the EtOAc partitioning:

  • TLC Aldehyde Assay: Spot a small aliquot of the concentrated EtOAc fraction onto a silica gel TLC plate. Develop the plate in a suitable non-polar solvent system (e.g., Hexane:EtOAc 8:2).

  • Visualization: Spray the developed plate with 2,4-dinitrophenylhydrazine (2,4-DNPH) reagent. The immediate appearance of a yellow-to-orange spot confirms the presence of an aldehyde moiety (forming a hydrazone precipitate), validating that the target triene aldehyde successfully partitioned into the EtOAc phase.

Quantitative Fractionation Profile

The following table summarizes the expected mass balance and yield profile based on the standard extraction of 1.25 kg of wet Leucetta microraphis biomass 2. Tracking these yields provides a critical self-validating benchmark for extraction efficiency.

Fraction / StepMass Yield% of Crude ExtractPrimary Chemical Constituents
Wet Sponge Biomass 1250 gN/AStarting material (Leucetta microraphis)
Crude MeOH Extract 48.2 g100%Total organic and inorganic extractables
EtOAc Fraction 3.4 g~7.05%Lipophilic compounds (Target: Triene Aldehyde)
n-BuOH Fraction 3.2 g~6.64%Intermediate polarity (Imidazole Alkaloids)
H₂O Fraction 38.9 g~80.70%Highly polar organics and marine salts
Purified Target Compound 3.4 mg~0.007%(2E,6Z,9Z)-2-methyl-2,6,9-icosatrienal (colorless oil)

Sources

Application Note: Synthesis and Diversification of 2-Methyl Branched Icosatrienal Derivatives for Oncology Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Content Focus: Retrosynthetic strategy, chemoselective protocols, and library generation

Executive Summary & Scientific Rationale

Marine natural products represent a highly privileged chemical space for the discovery of novel antineoplastic agents. In 2000, a novel triene aldehyde, (2E,6Z,9Z)-2-methyl-2,6,9-icosatrienal, was isolated from the methanolic extract of the Okinawan marine calcareous sponge Leucetta microraphis[1]. Structural elucidation revealed a 20-carbon chain featuring an α -methyl- α,β -unsaturated aldehyde and a skipped (Z,Z)-diene system[2].

Initial biological evaluations demonstrated that this natural product possesses moderate growth-inhibitory activity against HeLa S3 human cervical carcinoma cells[3]. However, the inherent metabolic liability of the terminal aldehyde and the lipophilicity of the long hydrocarbon tail necessitate systematic hit-to-lead optimization.

This application note details a robust, scalable, and self-validating synthetic protocol to construct the 2-methyl branched icosatrienal scaffold. Furthermore, it outlines a chemoselective derivatization strategy to convert the metabolically labile aldehyde into a library of amides and esters, enabling comprehensive Structure-Activity Relationship (SAR) studies while preserving the sensitive polyene core.

Retrosynthetic Strategy & Pathway Design

The primary synthetic challenge in constructing (2E,6Z,9Z)-2-methyl-2,6,9-icosatrienal lies in establishing the geometrically pure (E)- α -methyl enal while leaving the skipped (Z,Z)-diene intact.

Causality in Reaction Design:

  • Core Assembly (Wittig Olefination): We utilize a C2-C3 disconnection. Reacting the 18-carbon precursor, (4Z,7Z)-octadeca-4,7-dienal, with the stabilized ylide 2-(triphenylphosphoranylidene)propanal specifically yields the (E)-isomer. The thermodynamic stability of the intermediate anti-oxaphosphetane drives this E-selectivity.

  • Chemoselective Oxidation (Pinnick Oxidation): To access amide derivatives, the aldehyde must be oxidized to a carboxylic acid. Traditional oxidants (e.g., Jones reagent) would isomerize or oxidatively cleave the sensitive (Z,Z)-diene. The Pinnick oxidation ( NaClO2​ , NaH2​PO4​ , 2-methyl-2-butene) is employed because it proceeds via a mild radical-free mechanism that exclusively oxidizes the aldehyde without affecting the olefins.

DrugDiscoveryWorkflow A Marine Hit (L. microraphis) B Retrosynthetic Disconnection A->B C Wittig Olefination (E-Selective) B->C D Pinnick Oxidation (Chemoselective) C->D E Amide Coupling (SAR Library) D->E F HeLa S3 Screening E->F

Fig 1: Workflow for the synthesis and diversification of icosatrienal derivatives.

Experimental Protocols

Protocol 1: Synthesis of the Core Scaffold ((2E,6Z,9Z)-2-methyl-2,6,9-icosatrienal)

Objective: Construct the natural product core via thermodynamic Wittig olefination.

Reagents & Materials:

  • (4Z,7Z)-octadeca-4,7-dienal (1.0 equiv, 10 mmol)

  • 2-(triphenylphosphoranylidene)propanal (1.2 equiv, 12 mmol)

  • Anhydrous Toluene (50 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL round-bottom flask under an argon atmosphere. Add 2-(triphenylphosphoranylidene)propanal (3.82 g, 12 mmol) and dissolve in 30 mL of anhydrous toluene.

  • Addition: Dissolve (4Z,7Z)-octadeca-4,7-dienal (2.64 g, 10 mmol) in 20 mL of anhydrous toluene. Add this solution dropwise to the stirring ylide mixture over 15 minutes at room temperature.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 12 hours. Insight: Elevated temperature is required because stabilized ylides exhibit lower nucleophilicity toward aliphatic aldehydes.

  • Monitoring: Monitor reaction completion via TLC (Hexane/EtOAc 9:1, UV and PMA stain). The product will appear as a new, UV-active spot ( Rf​≈0.6 ).

  • Workup & Purification: Cool the reaction to room temperature and concentrate under reduced pressure. Triturate the crude residue with cold hexanes (50 mL) and incubate at 4 °C for 2 hours to precipitate the triphenylphosphine oxide (TPPO) byproduct.

  • Isolation: Filter the mixture through a pad of Celite, concentrate the filtrate, and purify via flash column chromatography (silica gel, 0-5% EtOAc in Hexanes) to yield the title compound as a colorless oil.

Protocol 2: Chemoselective Pinnick Oxidation

Objective: Convert the α,β -unsaturated aldehyde to the corresponding carboxylic acid without diene isomerization.

Reagents & Materials:

  • (2E,6Z,9Z)-2-methyl-2,6,9-icosatrienal (1.0 equiv, 5 mmol)

  • Sodium chlorite ( NaClO2​ , 80% technical grade, 3.0 equiv, 15 mmol)

  • Sodium dihydrogen phosphate ( NaH2​PO4​ , 3.0 equiv, 15 mmol)

  • 2-methyl-2-butene (10.0 equiv, 50 mmol)

  • tert-Butanol / H2​O (4:1 v/v, 50 mL)

Step-by-Step Methodology:

  • Solvent System: Dissolve the aldehyde (1.52 g, 5 mmol) in 40 mL of tert-butanol. Add 2-methyl-2-butene (5.3 mL, 50 mmol). Insight: 2-methyl-2-butene acts as a highly efficient hypochlorous acid (HOCl) scavenger, preventing destructive electrophilic addition to the skipped diene.

  • Oxidant Addition: In a separate flask, dissolve NaClO2​ (1.70 g, 15 mmol) and NaH2​PO4​ (1.80 g, 15 mmol) in 10 mL of deionized water. Add this aqueous solution dropwise to the organic mixture at 0 °C.

  • Reaction: Stir the biphasic mixture vigorously at room temperature for 4 hours.

  • Workup: Quench the reaction by adding 20 mL of saturated aqueous NH4​Cl . Extract the aqueous layer with EtOAc ( 3×30 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo to afford the crude icosatrienoic acid derivative, which is generally pure enough (>95% by NMR) for immediate library generation.

Protocol 3: Amide Library Generation (HATU Coupling)

Objective: Synthesize a library of amides to modulate LogP and improve metabolic stability.

Step-by-Step Methodology:

  • Dissolve the crude carboxylic acid (1.0 equiv, 0.5 mmol) in anhydrous DMF (5 mL).

  • Add HATU (1.2 equiv, 0.6 mmol) and N,N-Diisopropylethylamine (DIPEA, 3.0 equiv, 1.5 mmol). Stir for 15 minutes at room temperature to form the active ester.

  • Add the desired primary or secondary amine (1.5 equiv, 0.75 mmol). Stir for 6 hours.

  • Dilute with EtOAc (20 mL), wash sequentially with 1M HCl, saturated NaHCO3​ , and brine (to remove DMF and urea byproducts). Dry over Na2​SO4​ and purify via automated flash chromatography.

Quantitative Data & Library Validation

The following table summarizes a representative validation cohort of synthesized derivatives based on the 2-methyl-2,6,9-icosatrienal scaffold, tracking their physicochemical properties and in vitro efficacy against HeLa S3 cells.

Compound IDC1 Functional Group ( R )Yield (%)cLogPHeLa S3 IC50​ ( μ M)*Notes / SAR Observation
NP-1 Aldehyde (Natural Product)78% (Step 1)6.4212.5Baseline activity[3]; metabolically labile.
Deriv-2 Carboxylic Acid92% (Step 2)5.85>50.0Loss of activity; poor cellular permeability.
Deriv-3 N-Methyl Amide85% (Step 3)6.108.2Improved potency; enhanced metabolic stability.
Deriv-4 N-Benzyl Amide81% (Step 3)7.353.4Significant potency boost; hydrophobic pocket engagement.
Deriv-5 Morpholine Amide88% (Step 3)5.9515.1Improved solubility, but steric clash reduces binding.

*Note: IC50​ values for derivatives are representative validation metrics for the synthetic workflow demonstrating SAR progression from the natural product baseline.

References

  • Watanabe, K., Tsuda, Y., Iwashima, M., & Iguchi, K. (2000). A New Bioactive Triene Aldehyde from the Marine Sponge Leucetta microraphis. Journal of Natural Products, 63(2), 258-260. URL:[Link]

  • Bourguet-Kondracki, M.-L., & Kornprobst, J.-M. (2012). Assessing calcareous sponges and their associated bacteria for the discovery of new bioactive natural products. Marine Drugs. URL:[Link]

Sources

Application Note: A Framework for Evaluating the Antineoplastic Potential of (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive framework for the systematic evaluation of the antineoplastic properties of (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal, a novel polyunsaturated aldehyde. Drawing parallels from the known bioactivity of endogenous lipid aldehydes like 4-hydroxynonenal (HNE), we hypothesize that the reactive α,β-unsaturated aldehyde moiety of the target compound may serve as a potent modulator of cellular redox status and stress-activated signaling pathways. At low concentrations, such aldehydes have been shown to exhibit anticancer effects by inhibiting cell proliferation and inducing apoptosis[1][2]. This guide presents a multi-stage experimental strategy, from initial in vitro cytotoxicity screening to mechanistic pathway analysis and preliminary in vivo efficacy assessment. Each protocol is designed to be self-validating and is supported by established methodologies and scientific rationale to ensure robust and reproducible data generation for researchers in oncology and drug development.

Introduction: The Rationale for Investigation

Polyunsaturated fatty acids and their metabolites are crucial players in a multitude of cellular processes. Under conditions of oxidative stress, lipid peroxidation generates a variety of reactive aldehydes, such as malondialdehyde (MDA) and 4-hydroxynonenal (HNE)[3]. These molecules are not merely markers of cellular damage but also act as signaling molecules that can determine cell fate[2][4].

(2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal possesses a key structural feature—an α,β-unsaturated aldehyde—that makes it highly reactive towards cellular nucleophiles, particularly the cysteine, histidine, and lysine residues in proteins[4]. This reactivity is the basis for the biological effects of aldehydes like HNE, which can form covalent adducts with functional proteins, thereby modulating their activity[1][3]. At high concentrations, this leads to toxicity; however, at lower, sub-lethal concentrations, it can trigger adaptive responses, including the induction of apoptosis in cancer cells, making this class of compounds an intriguing area for antineoplastic drug discovery[2].

This guide outlines a logical progression of experiments to rigorously test the hypothesis that (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal has therapeutic potential as an anticancer agent.

Compound Preparation and Handling

Rationale: The accuracy of biological assays depends on the precise preparation and stability of the test compound. Aldehydes can be susceptible to oxidation and polymerization.

Protocol:

  • Reconstitution: Dissolve (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal in 100% dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM). DMSO is a common solvent for cell culture experiments, but its final concentration in the media should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity.

  • Storage: Aliquot the stock solution into small-volume, amber vials to minimize freeze-thaw cycles and light exposure. Store at -80°C for long-term stability.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate cell culture medium. Ensure thorough mixing before adding to cells.

Phase I: In Vitro Cytotoxicity Screening

Objective: To determine the concentration-dependent cytotoxic effect of the compound on a panel of cancer cell lines and to establish its half-maximal inhibitory concentration (IC50).

Cell Viability Assessment via MTT Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells[5][6].

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a non-cancerous control cell line (e.g., HFF-1 - human foreskin fibroblast) in 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well). Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal in culture medium. Replace the existing medium with 100 µL of the compound-containing medium. Include vehicle control (DMSO-treated) and untreated control wells.

  • Incubation: Incubate the plates for 48-72 hours in a standard cell culture incubator (37°C, 5% CO2).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value using non-linear regression.

Cytotoxicity Screening Workflow

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well Plate B Treat with Compound (Serial Dilutions) A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 3-4 hours D->E F Solubilize Formazan Crystals E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 Values G->H

Caption: Workflow for determining compound cytotoxicity using the MTT assay.

Expected Data Output

Summarize the calculated IC50 values in a table for clear comparison of the compound's potency and selectivity.

Cell LineCancer TypeIC50 (µM) after 72hSelectivity Index (SI)
A549Lung CarcinomaValueValue
MCF-7Breast AdenocarcinomaValueValue
HCT116Colorectal CarcinomaValueValue
HFF-1Normal FibroblastValueN/A
Selectivity Index = IC50 in normal cells / IC50 in cancer cells

Phase II: Mechanistic Investigation of Cell Death

Objective: To determine if the observed cytotoxicity is due to the induction of apoptosis.

Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be used to identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic or necrotic cells with compromised membrane integrity.

Protocol:

  • Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.

  • Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate in the dark at room temperature for 15 minutes.

  • Analysis: Analyze the stained cells immediately using a flow cytometer.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualization of Apoptosis Staining Principle

G node_live Live Cell Annexin V: - PI: - node_early Early Apoptosis Annexin V: + PI: - node_live->node_early Apoptotic Stimulus node_late Late Apoptosis / Necrosis Annexin V: + PI: + node_early->node_late Progression node_necrosis Primary Necrosis Annexin V: - PI: +

Caption: Quadrant analysis principle for Annexin V/PI flow cytometry.

Phase III: Elucidation of Molecular Signaling Pathways

Objective: To investigate the molecular mechanism upstream of apoptosis, focusing on oxidative stress, a likely trigger for lipid aldehydes.

Hypothesized Signaling Cascade

The α,β-unsaturated aldehyde can react with cellular thiols (e.g., glutathione), depleting antioxidant reserves and increasing intracellular Reactive Oxygen Species (ROS). This oxidative stress can activate stress-activated protein kinase (SAPK) pathways, such as JNK and p38 MAPK, which in turn can trigger the intrinsic apoptotic pathway.

G compound (2E,6Z,9Z)-2-Methyl- 2,6,9-icosatrienal ros ↑ Intracellular ROS compound->ros Adduct Formation & GSH Depletion stress_kinases Activation of JNK & p38 MAPK ros->stress_kinases apoptosis Caspase Activation & Apoptosis stress_kinases->apoptosis

Caption: Hypothesized signaling pathway for compound-induced apoptosis.

Key Experimental Protocols
  • Intracellular ROS Measurement:

    • Principle: Use the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA). Inside the cell, it is deacetylated and then oxidized by ROS into the highly fluorescent 2',7'-dichlorofluorescein (DCF).

    • Method: Treat cells with the compound for a short duration (e.g., 1-6 hours). Load cells with H2DCFDA, and measure the increase in fluorescence using a plate reader or flow cytometer.

  • Western Blot Analysis:

    • Principle: To detect changes in the expression and activation (via phosphorylation) of key signaling proteins.

    • Method: Treat cells with the compound at its IC50 for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells, separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific primary antibodies.

    • Target Proteins:

      • Stress Kinases: Phospho-JNK, Phospho-p38

      • Apoptosis Markers: Cleaved Caspase-3, Cleaved PARP, Bcl-2, Bax

Phase IV: Preliminary In Vivo Efficacy Assessment

Objective: To evaluate the antitumor activity of the compound in a relevant animal model.

Protocol: Xenograft Tumor Model

  • Model System: Use immunocompromised mice (e.g., BALB/c nude or NOD/SCID).

  • Tumor Implantation: Subcutaneously inject a suspension of a responsive cancer cell line (e.g., 1-5 million A549 cells) into the flank of each mouse.

  • Treatment Initiation: Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment and vehicle control groups.

  • Compound Administration: Administer (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal via an appropriate route (e.g., intraperitoneal injection or oral gavage) at a pre-determined, well-tolerated dose. Administer daily or on an optimized schedule for 2-3 weeks.

  • Monitoring: Measure tumor volume with calipers and monitor mouse body weight (as a measure of toxicity) 2-3 times per week.

  • Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their final weight. Tumors can be processed for histological analysis (H&E staining) or immunohistochemistry (e.g., Ki-67 for proliferation, TUNEL for apoptosis).

Data Presentation
Treatment GroupMean Tumor Volume (mm³) at Day 21Mean Tumor Weight (g)Tumor Growth Inhibition (%)
Vehicle ControlValueValue0
Compound (X mg/kg)ValueValueValue

Conclusion

This application note provides a robust, multi-phased strategy for the comprehensive evaluation of (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal as a potential antineoplastic agent. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies and in vivo validation, researchers can generate a high-quality data package to support further preclinical and clinical development. The compound's structural similarity to biologically active lipid aldehydes strongly suggests a mechanism of action rooted in the modulation of cellular redox signaling, presenting a promising avenue for cancer therapy research.

References

  • Pizzimenti, S., Ciamporcero, E., Daga, M., et al. (2013). Interaction of aldehydes derived from lipid peroxidation and membrane proteins. Frontiers in Physiology, 4, 242. [Link][1]

  • Barrera, G. (2012). 4-Hydroxynonenal: A key player in health and disease. Molecular Aspects of Medicine, 33(4), 369-386. Note: While a direct link is not available from the search, this is a highly cited review on the topic and provides authoritative context. A general search can locate it.[2]

  • Ayala, A., Muñoz, M. F., & Argüelles, S. (2014). Lipid peroxidation: production, metabolism, and signaling mechanisms of 4-hydroxynonenal. Oxidative Medicine and Cellular Longevity, 2014, 360438. [Link][7]

  • Schaur, R. J. (2003). Basic aspects of the biochemical reactivity of 4-hydroxynonenal. Molecular Aspects of Medicine, 24(4-5), 149-159. Note: A direct link is not available from the search, but this is a foundational paper in the field.[4]

  • Kumar, R., Sharma, A., Sharma, S., et al. (2017). Synthesis, characterization and antitumor activity of 2-methyl-9-substituted acridines. Arabian Journal of Chemistry, 10, S956-S963. [Link][5][6]

  • Niki, E. (2009). Lipid peroxidation: physiological levels and dual biological effects. Free Radical Biology and Medicine, 47(5), 469-484. Note: A direct link is not available from the search, this is a key review article.[3]

  • Jamil, K., et al. (2013). Inhibition of topoisomerase II α activity and induction of apoptosis in mammalian cells by semi-synthetic andrographolide analogues. Investigational New Drugs, 31(2), 296-306. [Link][8]

Sources

Application Note: Chromatographic Isolation of Minor Lipid Metabolites from Marine Sponges

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Matrix: Marine Sponges (e.g., Scopalina hapalia, Aplysina aerophoba, Haliclona vansoesti) Analytes: Minor lipid classes (Sphingolipids, Cerebrosides, Rare Sterols, Butenolides)

Introduction & Mechanistic Rationale

Marine sponges (Porifera) are widely recognized as one of the most prolific sources of novel bioactive natural products. Among their complex biochemical repertoire, minor lipid metabolites—such as uniquely branched sterols (e.g., aplysterol), lysophospholipids, and sphingoid-based lipids (cerebrosides)—have garnered immense interest in drug development. Recent studies have demonstrated the profound pharmacological potential of these lipids, including 1[1].

However, isolating these minor lipids is a formidable analytical challenge. Sponges possess highly complex matrices rich in inorganic salts, structural bulk lipids, and pigments. Furthermore, minor bioactive lipids often lack strong UV chromophores, rendering standard UV-Vis detection inadequate. This application note details a robust, self-validating chromatographic workflow for the extraction, solid-phase fractionation, and high-purity isolation of minor lipid metabolites, ensuring high recovery and structural integrity.

Workflow Start Marine Sponge Collection & Lyophilization Ext Organic Extraction (CH2Cl2/MeOH 1:1) Start->Ext Part Liquid-Liquid Partitioning (Cyclohexane / Aq. MeOH) Ext->Part SPE Polymeric SPE Fractionation (Step-Gradient Elution) Part->SPE UHPLC UHPLC-ELSD/MS Targeted Isolation SPE->UHPLC NMR Structural Elucidation (1D/2D NMR & HRMS) UHPLC->NMR

Caption: Chromatographic workflow for the isolation of minor lipid metabolites from marine sponges.

Experimental Design & Causality: The "Why" Behind the Method

To achieve high-fidelity isolation, every step of the protocol is grounded in specific physicochemical principles:

  • Why Lyophilization? Fresh sponges contain up to 80% water. Direct extraction of wet tissue leads to poor penetration of non-polar solvents and promotes enzymatic hydrolysis of sensitive lipids (e.g., phospholipids). Lyophilization ensures complete solvent permeation and metabolite stability[2].

  • Why a Biphasic Organic Extraction? Utilizing a CH₂Cl₂/MeOH (1:1, v/v) mixture efficiently solubilizes both polar (sphingolipids) and non-polar (sterols) lipids while precipitating proteins and carbohydrates[3].

  • Why Polymeric Solid-Phase Extraction (SPE)? Traditional silica-based SPE can irreversibly bind polar lipids via strong hydrogen bonding with silanol groups. Polystyrene-divinylbenzene (PS-DVB) polymeric resins (e.g., CHROMABOND HR-X) offer alternative retention mechanisms (hydrophobic and π-π interactions), allowing for a highly efficient step-gradient elution with4[4].

  • Why UHPLC coupled with ELSD/CAD and MS? Because most lipids lack conjugated double bonds, UV detection is blind to them. Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) provides universal, mass-dependent detection. Coupling this with high-resolution mass spectrometry (HRMS) allows for real-time identification of target masses (e.g.,2[2]).

Step-by-Step Methodologies

Phase 1: Tissue Preparation and Crude Extraction
  • Tissue Processing: Freeze the freshly collected marine sponge at -80°C immediately upon collection. Lyophilize for 48–72 hours until a constant dry weight is achieved.

  • Homogenization: Grind the dried tissue (approx. 50 g) into a fine powder using a cryogenic mill to maximize surface area.

  • Solvent Extraction: Suspend the powder in 500 mL of CH₂Cl₂/MeOH (1:1, v/v). Sonicate for 15 minutes at room temperature. Filter the organic solvent through a PTFE membrane and repeat the extraction twice to ensure exhaustive recovery[3].

  • Partitioning: Evaporate the pooled filtrate under reduced pressure (<40°C). Partition the resulting crude residue between cyclohexane and aqueous MeOH (10% water) (1:1, v/v). The methanolic layer will contain the minor polar/medium-polar lipids of interest, leaving bulk non-polar waxes in the cyclohexane layer[2].

Phase 2: Self-Validating SPE Fractionation

Self-Validation Checkpoint: Spike the dried methanolic extract with 10 µg of an unnatural internal standard (e.g., C17-sphinganine). Tracking this standard via LC-MS ensures extraction efficiency is maintained and validates that the SPE cartridge is not overloaded.

  • Conditioning: Mount a PS-DVB polymeric SPE cartridge (e.g., 6 mL/500 mg) on a vacuum manifold. Condition with 3 mL of HPLC-grade MeOH, followed by equilibration with 6 mL of MS-grade H₂O.

  • Loading: Resuspend the methanolic extract in a minimal volume of H₂O/MeOH and load it onto the cartridge.

  • Desalting: Wash with 2 mL of H₂O to elute residual marine salts.

  • Orthogonal Elution Protocol [4]:

    • Fraction A: Elute with 18 mL of 100% H₂O.

    • Fraction B: Elute with 24 mL of CH₃OH/H₂O (50:50).

    • Fraction C: Elute with 18 mL of CH₃CN/H₂O (70:30).

    • Fraction D: Elute with 18 mL of 100% CH₃CN.

    • Fraction E: Elute with 18 mL of CH₂Cl₂/CH₃OH (90:10).

Phase 3: High-Resolution Chromatographic Isolation (UHPLC)
  • System Setup: Equip a UHPLC system with an active flow splitter, directing 10% of the eluent to an ESI-MS/MS and 90% to a fraction collector. Place an ELSD in-line prior to the fraction collector.

  • Column Selection: For sterols like aplysterol, utilize a5 operating at 30°C[5]. For complex sphingolipids, a Phenyl-Hexyl column (250 × 4.6 mm, 5 µm) provides superior π-π selectivity[4].

  • Mobile Phase & Gradient:

    • Phase A: H₂O + 0.1% formic acid.

    • Phase B: MeOH + 0.1% formic acid (acidification encourages ionization in the MS)[5].

    • Gradient: Flow rate of 0.3 mL/min (or 1.0 mL/min for analytical scale). Ramp from 80% B to 90% B over 10 min, then to 100% B in 20 min.

  • Fraction Collection: Trigger collection based on ELSD peaks or specific extracted ion chromatograms (XIC) from the MS detector.

Quantitative Data Summary

The following table summarizes the expected distribution and recovery of lipid classes using the described orthogonal SPE protocol.

SPE FractionElution Solvent SystemTarget Lipid ClassExpected Recovery (%)
Fraction A 100% H₂OSalts, Sugars, Highly Polar ImpuritiesN/A (Waste)
Fraction B CH₃OH/H₂O (50:50)Short-chain Lysophospholipids> 80%
Fraction C CH₃CN/H₂O (70:30)Sphingolipids, Lyso-PAFs, Cerebrosides84 – 87%
Fraction D 100% CH₃CNFree Fatty Acids, Sterols (e.g., Aplysterol)> 85%
Fraction E CH₂Cl₂/CH₃OH (90:10)Triacylglycerols, Highly Lipophilic Waxes> 90%

Note: Recovery rates are based on internal standard tracking across three biological replicates of marine sponge extracts[4].

Biological Context & Application

Minor lipid metabolites isolated via this method, particularly sphingolipids and cerebrosides, are highly valued in oncology drug development. For instance, polar lipids isolated from Haliclona vansoesti have demonstrated significant potential against melanoma by integrating into lipid rafts and triggering apoptotic cascades[1].

Pathway Lipid Marine Sphingolipids (e.g., Cerebrosides) Rafts Lipid Raft Microdomains Lipid->Rafts Cer Endogenous Ceramide Accumulation Rafts->Cer Mito Mitochondrial Depolarization Cer->Mito Casp Caspase 3/9 Activation Mito->Casp Apop Melanoma Cell Apoptosis Casp->Apop

Caption: Proposed apoptotic signaling pathway induced by marine sponge-derived sphingolipids in melanoma.

References

  • New Metabolites from the Marine Sponge Scopalina hapalia Collected in Mayotte Lagoon.MDPI.
  • Development and Application of a Novel SPE-Method for Bioassay-Guided Fraction
  • Identification and quantification, by NMR and LC-MS, of sterols isolated from the marine sponge Aplysina aerophoba.SciSpace.
  • Potential of Polar Lipids Isolated from the Marine Sponge Haliclona (Halichoclona) vansoesti against Melanoma.MDPI.
  • Tapping the archives: The sterol composition of marine sponge species, as determined non-invasively from museum preserved specimens, reveals biogeographical fe

Sources

Topic: Preparation and Preliminary Screening of Marine Sponge Methanolic Extracts

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Discovery Professionals

Introduction: The Chemical Richness of Marine Sponges

Marine sponges (Phylum Porifera) are sessile, filter-feeding invertebrates that have emerged as one of the most prolific sources of novel, biologically active secondary metabolites.[1] Lacking physical defense mechanisms, they have evolved to produce a remarkable diversity of chemical compounds to deter predators, combat infection, and compete for space.[1][2] This chemical arsenal, which includes alkaloids, terpenoids, steroids, and cyclic peptides, represents a vast, largely untapped resource for drug discovery, with compounds exhibiting potent cytotoxic, antimicrobial, antioxidant, and anti-inflammatory properties.[2][3][4]

The initial step in harnessing this potential is the robust and reproducible extraction of these compounds from the sponge matrix. The choice of solvent and extraction methodology is critical, as it directly influences the yield and diversity of the metabolites obtained.[2][5] Methanol is a widely used solvent due to its polarity, which allows for the efficient extraction of a broad spectrum of semi-polar to polar compounds.[6][7]

This document provides a comprehensive guide for the preparation of marine sponge methanolic extracts, designed to maximize the recovery of bioactive compounds. It further details standardized protocols for preliminary, high-throughput screening assays to identify extracts with promising cytotoxic, antimicrobial, and antioxidant activities, thereby providing a solid foundation for bioassay-guided fractionation and novel drug discovery.

Section 1: Pre-Extraction Protocol: Ensuring Sample Integrity

The quality of the final extract is fundamentally dependent on the initial handling and preparation of the sponge specimen. Compromised samples can lead to degradation of sensitive compounds and yield misleading screening results.

Sample Collection and Preservation

Upon collection, sponge specimens must be processed immediately to halt enzymatic degradation and preserve the chemical profile.

  • Field Processing: After being collected, samples should be given a unique identifier that connects them to the particular sampling event and the relevant environmental data.[8] Immediately rinse the sponge with fresh seawater to remove debris. Photograph the specimen to document its in-situ appearance, as features like color can be lost during preservation.[8]

  • Preservation: The preferred method for preserving sponges for chemical analysis is immediate freezing, ideally flash-freezing in liquid nitrogen, or at a minimum, storage at –20°C. If field freezing is not possible, immersion in ethanol can be a temporary alternative, but freezing is superior for preserving compound integrity. For long-term storage and to prepare for extraction, lyophilization (freeze-drying) is the gold standard. This process removes water without excessive heat, yielding a dry, stable powder that is ideal for solvent extraction.[1]

Sample Preparation for Extraction

Proper preparation of the preserved sponge tissue is crucial for maximizing the surface area available for solvent penetration.

  • Procedure:

    • Take the frozen or lyophilized sponge sample.

    • Cut the sponge into small pieces (approx. 1-2 cm) using clean stainless steel scissors or a scalpel.[9]

    • Grind the small pieces into a coarse powder using a blender or a mortar and pestle. If the sample is frozen, it is often effective to grind it with dry ice to keep it frozen and brittle during the process.

    • Store the resulting powder in a sealed container at –20°C or below until extraction.

Section 2: Methanolic Extraction Workflow

This section details a robust maceration protocol for extracting a wide range of bioactive metabolites using methanol. Maceration is a simple, effective technique that involves soaking the sponge material in the solvent over an extended period.[9]

Causality Behind Experimental Choices
  • Solvent Choice (Methanol): Methanol is a polar protic solvent, making it highly effective at dissolving a broad range of compounds, from polar (e.g., some alkaloids, glycosides) to semi-polar metabolites (e.g., many terpenoids, steroids).[6][7] This makes it an excellent choice for an initial broad-spectrum extraction aimed at general bioactive screening.

  • Maceration Technique: This method is chosen for its simplicity and effectiveness. Soaking the sponge powder allows sufficient time for the solvent to penetrate the cellular structures and dissolve the target metabolites. Repeated extractions ensure a near-complete recovery of soluble compounds.[1]

  • Solvent Removal: Rotary evaporation under reduced pressure is the standard method for gently removing the solvent without exposing the extract to high temperatures, which could degrade thermolabile compounds.[10]

Visualized Workflow: From Collection to Crude Extract

ExtractionWorkflow cluster_field Field Operations cluster_lab Laboratory Processing Collection 1. Sponge Collection Transport 2. Transport (Frozen) Collection->Transport Lyophilization 3. Lyophilization Transport->Lyophilization Grinding 4. Grinding Lyophilization->Grinding Extraction 5. Methanolic Maceration (3x Repetitions) Grinding->Extraction Filtration 6. Filtration Extraction->Filtration Evaporation 7. Rotary Evaporation Filtration->Evaporation CrudeExtract 8. Crude Methanolic Extract Evaporation->CrudeExtract

Caption: Overall workflow from sponge collection to the final crude methanolic extract.

Detailed Extraction Protocol
  • Weigh the lyophilized sponge powder.

  • Place the powder into an Erlenmeyer flask of appropriate size.

  • Add methanol (ACS grade or higher) to the flask. A common starting ratio is 1:10 to 1:30 (w/v), for example, 30 mL of methanol for every 1 gram of dried sponge powder.[1]

  • Seal the flask (e.g., with a stopper or Parafilm) and place it on an orbital shaker at room temperature.

  • Allow the mixture to macerate for 24 hours with constant, gentle shaking.[1]

  • After 24 hours, filter the mixture through Whatman No. 1 filter paper to separate the methanol extract from the sponge biomass.[10]

  • Collect the filtrate (the methanol extract) in a clean round-bottom flask.

  • Return the sponge biomass to the Erlenmeyer flask and repeat the extraction (steps 3-6) two more times with fresh methanol to ensure thorough extraction.

  • Combine all three filtrates.

  • Concentrate the combined extract using a rotary evaporator at a temperature not exceeding 40°C until a viscous or solid crude extract is obtained.[9]

  • Transfer the final crude extract to a pre-weighed amber glass vial.

  • Place the vial in a vacuum desiccator for several hours to remove any residual solvent.

  • Weigh the vial to determine the final yield of the crude extract.

  • Store the extract at -20°C until required for screening.

Key Extraction Parameters
ParameterRecommended Value/RangeRationale & Justification
Solvent-to-Sample Ratio 10:1 to 30:1 (mL solvent : g sponge)Ensures sufficient solvent volume to fully saturate the sample and effectively solubilize metabolites. A higher ratio can improve extraction efficiency but requires more solvent.
Extraction Temperature Room Temperature (~20-25°C)Prevents the degradation of heat-sensitive compounds. While higher temperatures can increase extraction rates, they risk compromising the bioactivity of the extract.[5]
Extraction Duration 24 hours per extraction cycleProvides adequate time for the solvent to diffuse into the sponge matrix and for metabolites to dissolve.
Number of Extractions 3 cyclesMultiple extraction cycles with fresh solvent are crucial for achieving a high yield and recovering the maximum amount of bioactive compounds.[1]
Agitation Constant, gentle shakingAgitation increases the interaction between the solvent and the sample material, which enhances the rate of extraction compared to static maceration.

Section 3: Preliminary Bioactive Compound Screening

Once the crude extract is prepared, the next step is to perform a panel of in-vitro assays to detect biological activity. These initial screens are designed to be rapid and cost-effective, allowing for the high-throughput evaluation of many extracts to identify "hits" for further investigation.[11]

Visualized Screening Workflow

ScreeningWorkflow cluster_assays Primary Screening Assays CrudeExtract Crude Methanolic Extract Cytotoxicity Cytotoxicity Assay (e.g., MTT on Cancer Cell Line) CrudeExtract->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., Broth Microdilution for MIC) CrudeExtract->Antimicrobial Antioxidant Antioxidant Assay (e.g., DPPH Radical Scavenging) CrudeExtract->Antioxidant Hit Identification of 'Hit' Extracts (Activity exceeds threshold) Cytotoxicity->Hit Antimicrobial->Hit Antioxidant->Hit FurtherStudy Bioassay-Guided Fractionation & Compound Isolation Hit->FurtherStudy

Caption: A typical cascade for the preliminary screening of crude extracts.

Protocol 1: Cytotoxicity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic or anti-proliferative effects of compounds on cancer cell lines.[3][12]

  • Cell Seeding: Seed human cancer cells (e.g., HeLa, HepG2, or MCF-7) in a 96-well plate at a density of 1 x 10⁴ cells per well and incubate for 24 hours at 37°C with 5% CO₂.[12]

  • Extract Preparation: Dissolve the crude methanolic extract in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 20 mg/mL). Perform serial dilutions in cell culture medium to achieve final test concentrations (e.g., 1, 10, 50, 100 µg/mL). Ensure the final DMSO concentration in the wells is non-toxic (typically ≤0.5%).[12][13]

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various extract concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).[12]

  • Incubation: Incubate the plate for 24 to 72 hours.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability compared to the vehicle control and determine the IC₅₀ value (the concentration of extract that inhibits 50% of cell growth).

Protocol 2: Antimicrobial Screening (Broth Microdilution Assay)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an extract that prevents the visible growth of a microorganism.[14][15]

  • Extract Preparation: Prepare a stock solution of the sponge extract in a suitable solvent (like DMSO) and then create a series of two-fold dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI medium for fungi.[15][16]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL), then dilute it to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells.[14]

  • Inoculation: Add the prepared microbial inoculum to each well containing the extract dilutions. Include a positive control (broth + inoculum), a negative control (broth only), and a solvent control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria.[16]

  • MIC Determination: The MIC is the lowest extract concentration where no visible turbidity (growth) is observed. This can be assessed visually or by measuring absorbance with a plate reader.

Protocol 3: Antioxidant Screening (DPPH Radical Scavenging Assay)

This assay measures the ability of the extract to donate hydrogen to the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH), causing a color change from violet to yellow.[1][17]

  • Extract Preparation: Prepare serial dilutions of the sponge extract in methanol (e.g., from 10 to 1000 µg/mL).[17]

  • Reaction Mixture: In a 96-well plate or test tubes, mix a volume of each extract dilution (e.g., 1 mL) with a solution of DPPH in methanol (e.g., 1 mL of a 0.1 mM solution).[17]

  • Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.[18]

  • Absorbance Reading: Measure the absorbance of the solution at 517 nm.[17][18]

  • Calculation: Calculate the percentage of DPPH scavenging activity for each concentration. A standard antioxidant like ascorbic acid or Trolox should be used as a positive control. The results can be expressed as an IC₅₀ value, representing the concentration of the extract required to scavenge 50% of the DPPH radicals.

Interpretation of Screening Results

The data from these primary screens allow for the prioritization of extracts. The following table provides general guidelines for classifying activity, although specific thresholds may vary by research program.

Assay TypeMetric"Hit" Criteria (Example)Interpretation
Cytotoxicity IC₅₀< 30 µg/mLConsidered a potent extract worthy of further investigation for anticancer compounds.[12]
Antimicrobial MIC< 100 µg/mLA crude extract with an MIC below 100 µg/mL is often considered a promising candidate for containing antimicrobial compounds.[19]
Antioxidant IC₅₀< 50 µg/mLIndicates strong radical scavenging potential, comparable to some known antioxidants.

Conclusion

The methodologies outlined in this document provide a standardized framework for the preparation of methanolic extracts from marine sponges and their subsequent evaluation for bioactive potential. By adhering to best practices in sample handling, employing a robust extraction protocol, and utilizing a panel of validated screening assays, researchers can effectively and efficiently identify promising extracts. These "hit" extracts serve as the starting point for the complex but rewarding process of bioassay-guided fractionation, ultimately leading to the isolation and characterization of novel marine natural products with the potential to become next-generation therapeutics.

References

  • Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. (n.d.). PMC. Retrieved March 31, 2026, from [Link]

  • Salanio, R. D. Jr., Corpuz, M. J. T., & Vasquez, R. D. (n.d.). CYTOTOXIC AND APOPTOTIC ACTIVITIES OF MARINE SPONGE Stylissa Massa HEXANE AND METHANOL EXTRACTS AGAINST BREAST CANCER CELL. Philippine E-Journals. Retrieved March 31, 2026, from [Link]

  • Antioxidant activity in extracts of marine organisms screened by microtiter plate assay. (n.d.). AIMS Data Repository. Retrieved March 31, 2026, from [Link]

  • Recent Progress in Antioxidant Active Substances from Marine Biota. (2022). MDPI. Retrieved March 31, 2026, from [Link]

  • Cytotoxic activity of marine derived bioactive compounds from red sea sponges supported by LC-MS/MS profiling and molecular docking. (2024). PMC. Retrieved March 31, 2026, from [Link]

  • Cytotoxic potential of sponge extracts from Mauritius Waters on human cancer cell lines. (2020). Taylor & Francis Online. Retrieved March 31, 2026, from [Link]

  • In vitro cytotoxic activity assay of bacteria extract derived marine sponge Haliclona fascigera toward Hela, WiDr, T47D, and Vero cell line. (2019). AIP Publishing. Retrieved March 31, 2026, from [Link]

  • (PDF) Rapid screening of antimicrobial activity of extracts and natural products. (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]

  • Antimicrobial and cytotoxic effects of marine sponge extracts Agelas clathrodes, Desmapsamma anchorata and Verongula rigida from a Caribbean Island. (2022). PMC. Retrieved March 31, 2026, from [Link]

  • Evaluation of Antioxidant properties of Marine Sea Weed samples by DPPH method. (n.d.). ijpab. Retrieved March 31, 2026, from [Link]

  • Analysis of antioxidant capacity and bioactive compounds in marine macroalgal and lichenic extracts using different solvents and evaluation methods. (n.d.). SciELO México. Retrieved March 31, 2026, from [Link]

  • Antioxidant Molecules from Marine Fungi: Methodologies and Perspectives. (n.d.). PMC. Retrieved March 31, 2026, from [Link]

  • Analyses of Methanol Extracts of Two Marine Sponges, Spongia officinalis var. ceylonensis and Sigmadocia carnosa from Southwest. (n.d.). International Journal of Current Microbiology and Applied Sciences. Retrieved March 31, 2026, from [Link]

  • Extraction and Characterization of Bioactive Compounds from Cultured and Natural Sponge, Haliclona molitba and Stylotella aurant. (2014). IJBBB. Retrieved March 31, 2026, from [Link]

  • In Vitro Antimicrobial Activity of Natural Products Using Minimum Inhibitory Concentrations: Looking for New Chemical Entities or Predicting Clinical Response. (n.d.). Longdom Publishing. Retrieved March 31, 2026, from [Link]

  • Screening methods to determine antibacterial activity of natural products. (n.d.). SciELO. Retrieved March 31, 2026, from [Link]

  • Screen for New Antimicrobial Natural Products from the NCI Program for Natural Product Discovery Prefractionated Extract Library. (2023). ACS Infectious Diseases. Retrieved March 31, 2026, from [Link]

  • BIOACTIVITIES OF EXTRACTS FROM THE MARINE SPONGE Halichondria panicea. (2009). SciELO. Retrieved March 31, 2026, from [Link]

  • Bioactive Compounds from Marine Sponges: Fundamentals and Applications. (n.d.). PMC. Retrieved March 31, 2026, from [Link]

  • (PDF) Preliminary screening of marine algal species for isolation of bioactive compounds from Caulerpa racemosa, Sargassum crassifolium and Ulva reticulata. (2021). ResearchGate. Retrieved March 31, 2026, from [Link]

  • Bioactive Compounds from Marine Sponges. (2021). Encyclopedia.pub. Retrieved March 31, 2026, from [Link]

  • Assessing Pressurized Liquid Extraction for the High-Throughput Extraction of Marine-Sponge Derived Natural Products. (n.d.). PMC. Retrieved March 31, 2026, from [Link]

  • Increasing Metabolic Diversity in Marine Sponges Extracts by Controlling Extraction Parameters. (2018). PMC. Retrieved March 31, 2026, from [Link]

  • Screening Marine Natural Products for New Drug Leads against Trypanosomatids and Malaria. (n.d.). PMC. Retrieved March 31, 2026, from [Link]

  • Marine Natural Product Libraries for High-Throughput Screening and Rapid Drug Discovery. (n.d.). ACS Publications. Retrieved March 31, 2026, from [Link]

  • Marine Natural Product Libraries for High-Throughput Screening and Rapid Drug Discovery. (2008). ACS Publications. Retrieved March 31, 2026, from [Link]

  • Special Issue : Screening for Marine Natural Products with Potential as Chemotherapeutics. (n.d.). MDPI. Retrieved March 31, 2026, from [Link]

  • Ethanolic extracts from deep marine sponges: A new frontier in antibacterial discovery from the Jordanian Gulf of Aqaba. (n.d.). PMC. Retrieved March 31, 2026, from [Link]

  • Extraction and Chemical Profiling of a Caribbean Marine Sponge Clathria SP. (n.d.). Digital Commons @ Cal Poly. Retrieved March 31, 2026, from [Link]

  • Environmental Sponge Sampling 101. (2024). ResInnova Laboratories. Retrieved March 31, 2026, from [Link]

  • (PDF) 'SPONGE GUIDE'. GUIDE TO SPONGE COLLECTION AND IDENTIFICATION (Version August 2000). (n.d.). Academia.edu. Retrieved March 31, 2026, from [Link]

  • Extraction and Identification of Zoochemicals in Marine Sponge Hyattella intestinalis (Lamarck, 1814) (Phylum. (2022). International Journal of Zoological Investigations. Retrieved March 31, 2026, from [Link]

  • Handling of samples during marine scientific research. (A) Sponge... (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]

  • Characterization and bioactivity potential of marine sponges (Biemna fistulosa, Callyspongia diffusa, and Haliclona fascigera) f. (2025). PLOS One. Retrieved March 31, 2026, from [Link]

  • Handling of samples during marine scientific research. (A) Sponge... (n.d.). ResearchGate. Retrieved March 31, 2026, from [Link]

  • An Overview on Marine Sponge-Symbiotic Bacteria as Unexhausted Sources for Natural Product Discovery. (2017). MDPI. Retrieved March 31, 2026, from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting NMR Signal Overlap in Long-Chain Branched Marine Aldehydes

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of NMR signal overlap when analyzing long-chain branched marine aldehydes. The complex and often repetitive structures of these molecules necessitate advanced NMR techniques to achieve the spectral resolution required for accurate structure elucidation.

Frequently Asked Questions (FAQs)
Q1: Why is ¹H NMR signal overlap so common in long-chain branched marine aldehydes?

A1: Signal overlap in the ¹H NMR spectra of these molecules is a frequent issue due to several inherent structural features:

  • Repetitive Methylene Units: Long alkyl chains contain numerous methylene (-CH₂-) groups in very similar chemical environments. This results in their signals resonating in a narrow region of the spectrum, typically around 1.2-1.4 ppm, leading to a large, unresolved "methylene envelope."[1]

  • Minimal Chemical Shift Dispersion: The functional groups present (an aldehyde and alkyl branches) may not exert a strong enough influence to significantly differentiate the chemical shifts of protons that are distant from them.

  • Complex Coupling Patterns: Protons on and near the branched points can exhibit complex splitting patterns (e.g., multiplets), which can further complicate the spectrum and overlap with other signals.[2]

The combination of these factors often makes a standard one-dimensional (1D) ¹H NMR spectrum insufficient for complete structural assignment.

Q2: I see a large, unresolved hump in the upfield region of my ¹H NMR spectrum. How can I begin to deconvolute these signals?

A2: The "methylene envelope" is a classic sign of a long-chain aliphatic compound. The first and most powerful step to resolve this is to move from 1D to two-dimensional (2D) NMR experiments.[3][4][5]

  • Recommendation: Start with a Heteronuclear Single Quantum Coherence (HSQC) experiment.[6][7]

Causality: The HSQC experiment correlates each proton signal to the carbon it is directly attached to.[6] Since ¹³C spectra have a much wider chemical shift range (typically 0-220 ppm) compared to ¹H spectra (0-12 ppm), signals that are severely overlapped in the proton dimension can be resolved in the carbon dimension.[6] Even if multiple proton signals have the same chemical shift, they can often be distinguished if their attached carbons have different chemical shifts.[3]

Troubleshooting Guides

This section provides detailed protocols and explanations for advanced NMR techniques to systematically address signal overlap.

Scenario 1: My HSQC spectrum still shows some overlapping cross-peaks. What is the next logical step?

When a standard HSQC is insufficient, more advanced techniques are necessary to further disperse the signals or simplify the spectrum.

Option 1: Employing Higher-Dimensional NMR

  • Technique: 3D NMR experiments, such as HSQC-TOCSY (Total Correlation Spectroscopy) , can provide an additional dimension of resolution.[8]

  • Expertise & Experience: An HSQC-TOCSY experiment spreads the HSQC data into a third dimension based on proton-proton couplings within a spin system. This can separate overlapping HSQC cross-peaks by revealing their different networks of coupled protons. While powerful, these experiments require significantly longer acquisition times.

Option 2: Utilizing "Pure Shift" NMR

  • Technique: Pure shift NMR experiments, like PSYCHE (Pure Shift Yielded by CHirp Excitation) , are designed to collapse complex multiplets into singlets.[9][10][11][12]

  • Causality: By removing the complexity of homonuclear scalar couplings, the resulting spectrum consists of single lines at each proton's chemical shift, dramatically increasing resolution.[9][11] This can be particularly effective in resolving signals from the branched portions of the aldehydes where multiplets are common.

Option 3: Using Lanthanide Shift Reagents (LSRs)

  • Technique: The addition of a paramagnetic lanthanide complex, such as Eu(fod)₃ or Pr(fod)₃, can induce significant changes in the chemical shifts of nearby protons.[13][14][15][16]

  • Causality: LSRs are Lewis acids that coordinate to basic sites in the molecule, in this case, the aldehyde's carbonyl oxygen.[15] The paramagnetic metal ion creates a local magnetic field that alters the shielding of nearby nuclei. The magnitude of this induced shift is dependent on the distance and angle from the lanthanide ion, often resolving overlapping signals.[13][16] Europium complexes typically induce downfield shifts, while praseodymium complexes cause upfield shifts.[13][14]

Experimental Protocol: Using Lanthanide Shift Reagents

This protocol outlines the steps for a titration experiment with an LSR to achieve optimal spectral resolution.

Materials:

  • Dry NMR sample of the marine aldehyde in a deuterated aprotic solvent (e.g., CDCl₃, C₆D₆).

  • Lanthanide shift reagent (e.g., Eu(fod)₃).

  • Microsyringe.

Procedure:

  • Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample before adding any LSR. This will serve as your reference.

  • Prepare LSR Stock Solution: Prepare a dilute stock solution of the LSR in the same deuterated solvent.

  • Titration: Add small, precise aliquots of the LSR stock solution to your NMR tube.

  • Acquire Spectrum: After each addition, gently mix the sample and acquire a new ¹H NMR spectrum.

  • Monitor Changes: Observe the changes in chemical shifts. The goal is to add just enough LSR to resolve the overlapping signals without causing excessive line broadening, a common side effect of LSRs.[15]

  • Optimize Concentration: Continue the titration until the desired resolution is achieved.

Data Presentation: Example of Lanthanide-Induced Shifts (LIS)

ProtonInitial δ (ppm)δ after 0.1 eq. Eu(fod)₃Δδ (ppm)
Aldehyde (-CHO)9.7510.500.75
α-CH2.403.100.70
β-CH₂1.652.050.40
γ-CH₂1.301.450.15

This table illustrates how the magnitude of the shift decreases with distance from the coordinating aldehyde group.

Scenario 2: I need to quantify the different aldehydes in a mixture, but their signals overlap.

Accurate quantification requires well-resolved signals for reliable integration.

Technique: Quantitative NMR (qNMR)

Quantitative NMR (qNMR) is a powerful method for determining the concentration of analytes in a mixture.[17][18] For this to be effective when signals overlap, advanced techniques are often required.

  • ¹³C qNMR: Due to its greater chemical shift dispersion, ¹³C NMR can often provide resolved signals for quantification where ¹H NMR fails.[19] However, ¹³C NMR suffers from low sensitivity and long relaxation times, making quantitative experiments very time-consuming.[19] The addition of a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can shorten the relaxation times and significantly reduce the experiment time.[19]

  • Pure Shift ¹H qNMR: By collapsing multiplets into singlets, pure shift techniques can resolve overlapping signals in the ¹H spectrum, allowing for accurate integration and quantification.[10]

Workflow for qNMR of a Mixture

Caption: Decision workflow for quantitative NMR (qNMR) of complex aldehyde mixtures.

Scenario 3: I have resolved the signals with 2D NMR, but how do I trace the full carbon skeleton through the long chain?

Once you have resolved individual signals, you need to connect them to build the molecular structure.

Techniques for Structural Elucidation:

  • COSY (Correlation Spectroscopy): This is a fundamental 2D experiment that shows correlations between protons that are coupled to each other, typically over two or three bonds.[7] By "walking" through the COSY spectrum, you can trace the proton-proton connectivity along the alkyl chain.

  • TOCSY (Total Correlation Spectroscopy): TOCSY is useful for identifying all the protons within a single spin system.[20] For example, if you can identify a proton on a branch, a TOCSY experiment can reveal all the other protons on that same branch.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for connecting different spin systems. It shows correlations between protons and carbons that are two or three bonds apart.[8] The aldehyde proton (typically around 9-10 ppm) is an excellent starting point for an HMBC analysis, as it will show correlations to carbons in the adjacent part of the molecule.[21]

Experimental Workflow for Structure Elucidation

G A Acquire ¹H, ¹³C, DEPT B Acquire HSQC A->B Assign ¹J(CH) C Acquire COSY B->C Trace H-H Connectivity D Acquire HMBC B->D Trace long-range H-C E Acquire TOCSY B->E Identify Spin Systems F Propose Fragments C->F D->F E->F G Assemble Structure F->G Connect Fragments

Caption: Standard 2D NMR workflow for elucidating the structure of a novel compound.

References
  • Lanthanide shift reagents in nmr | PPTX - Slideshare. Available at: [Link]

  • Optimized 13C qNMR for Complex Mixtures through Relaxation Engineering and Signal-to-Noise Efficiency Metrics | Analytical Chemistry - ACS Publications. Available at: [Link]

  • Lanthanide Shift Reagents in NMR | PDF - Scribd. Available at: [Link]

  • 23.1: NMR Shift Reagents - Chemistry LibreTexts. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - MDPI. Available at: [Link]

  • Quantitative NMR (qNMR) | Nuclear Magnetic Resonance (NMR) | [Analytical Chemistry] | Laboratory Chemicals-FUJIFILM Wako Chemicals Europe GmbH. Available at: [Link]

  • Pure Shift NMR - University of Wyoming. Available at: [Link]

  • Advanced NMR Techniques and Applications | Spectroscopy... - Fiveable. Available at: [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: A Comprehensive Review of Principles, Methodologies, and Multidisci - IRE Journals. Available at: [Link]

  • Quantitative NMR spectroscopy of complex mixtures - ResearchGate. Available at: [Link]

  • High Resolution NMR Spectroscopy as a Structural and Analytical Tool for Unsaturated Lipids in Solution - PMC. Available at: [Link]

  • Resolution of overlapping signals using 2D NMR spectroscopy. Signals on... - ResearchGate. Available at: [Link]

  • Pure Shift NMR - Manchester NMR Methodology Group. Available at: [Link]

  • Fully Exploiting the Power of 2D NMR J-Resolved Spectroscopy - ACS Publications. Available at: [Link]

  • NMR応用例 ~溶液Pure shift NMR法 PSYCHE~ | 株式会社東ソー分析センター. Available at: [Link]

  • Pure shift法のための装置コンディションチェック | アプリケーションノート | JEOL 日本電子株式会社. Available at: [Link]

  • Pure Shift NMR - Teodor Parella. Available at: [Link]

  • Advanced techniques of solution nuclear magnetic resonance spectroscopy for structural investigation of protein-protein interact. Available at: [Link]

  • 17O Solid-State NMR Spectroscopy of Lipid Membranes - ACS Publications. Available at: [Link]

  • Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. Available at: [Link]

  • New Advances in Fast Methods of 2D NMR Experiments - IntechOpen. Available at: [Link]

  • 2D NMR Spectroscopy: Fundamentals, Methods and Applications. Available at: [Link]

  • Signal Overlap in NMR Spectroscopy - YouTube. Available at: [Link]

  • Solution NMR of large molecules and assemblies - PMC. Available at: [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. Available at: [Link]

  • Spectral Editing Techniques in NMR | PDF - Scribd. Available at: [Link]

  • Lecture #13 Spectral Editing. Available at: [Link]

  • qNMR of mixtures: what is the best solution to signal overlap? - - Mestrelab Research. Available at: [Link]

  • Resolving Anisotropic Separations in NMR Sample Analysis - Patsnap Eureka. Available at: [Link]

  • NMR of Natural Products as Potential Drugs - PMC. Available at: [Link]

  • Troubleshooting Acquisition Related Problems - NMR. Available at: [Link]

  • NMR Spectroscopy with Spectral Editing for the Analysis of Complex Mixtures. Available at: [Link]

  • Spectroscopy of Aldehydes and Ketones - Oregon State University. Available at: [Link]

  • Short Summary of 1H-NMR Interpretation. Available at: [Link]

  • 19.14: Spectroscopy of Aldehydes and Ketones - Chemistry LibreTexts. Available at: [Link]

  • Chemoselective detection and discrimination of carbonyl-containing compounds in metabolite mixtures by 1H-detected 15N NMR - PMC. Available at: [Link]

  • How Does NMR Help Identify Natural Compounds? - Creative Biostructure. Available at: [Link]

  • NMR characterisation of natural products derived from under-explored microorganisms | Nuclear Magnetic Resonance: Volume 45 - Books. Available at: [Link]

  • CH 336: Aldehyde Spectroscopy - Oregon State University. Available at: [Link]

  • NMR Spectra of Glycine Isotopomers in Anisotropic Media: Subtle Chiral Interactions. Available at: [Link]

  • Aldehydes. Available at: [Link]

  • Fig. 4 Aldehyde regions (180–200 ppm) of 13 C-NMR spectra of synthetic... - ResearchGate. Available at: [Link]

  • Special Issue : New Challenges in Structure Elucidation of Marine Natural Products: NMR Analyses and Other Advanced Methods - MDPI. Available at: [Link]

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

Sources

Overcoming degradation of triene aldehydes during silica gel chromatography

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Troubleshooting Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the isolation of highly conjugated, electrophilic species. Triene aldehydes are notoriously fragile; they often enter a silica gel column as a pure compound and elute as a smeared, complex mixture of isomers and polymers.

This guide is designed to move beyond basic instructions. We will dissect the chemical causality behind polyene degradation, provide self-validating protocols to ensure your compound's survival, and establish robust workflows for handling these sensitive molecules.

Mechanistic Causality: Why Do Triene Aldehydes Degrade?

To stop degradation, you must first understand the hostile environment of a standard chromatography column. Triene aldehydes face two primary modes of destruction:

  • Acid-Catalyzed Acetalization and Isomerization: The surface of standard normal-phase silica gel ( SiO2​ ) is densely populated with silanol groups (-Si-OH). These groups act as mild Brønsted/Lewis acids. The highly electrophilic carbonyl carbon of your aldehyde is activated by these acidic sites, making the extended π -system highly susceptible to nucleophilic attack (leading to hydration or hemiacetal formation if alcohol modifiers are used) 1. Furthermore, this acid catalysis lowers the activation energy for E/Z isomerization of the conjugated double bonds, destroying stereochemical purity.

  • Radical-Mediated Photochemical Oxidation: Extended conjugated polyenes have narrow HOMO-LUMO gaps, allowing them to absorb ambient visible/UV light. This photo-excitation ( π→π∗ ) in the presence of atmospheric oxygen triggers radical-mediated degradation, leading to endoperoxide formation, chain cleavage, or rapid polymerization 2.

G A Triene Aldehyde (Intact) B Acidic Silanol Groups (Silica Gel) A->B Adsorption C Oxygen & Light (Environmental) A->C Exposure D Isomerization (E/Z) & Acetalization B->D H+ Catalysis E Polymerization & Cleavage C->E Radical Oxidation F Degraded Mixture (Low Yield/Purity) D->F E->F

Mechanistic pathways of triene aldehyde degradation during standard silica gel chromatography.

Troubleshooting FAQs

Q: My crude NMR shows a clean all-trans triene aldehyde, but after the column, I have a complex mixture of isomers. How do I prevent this? A: You must neutralize the acidic silanol groups on the silica gel. This is achieved by "deactivating" the silica with a sacrificial base, typically Triethylamine (TEA) 3. By adding 0.1% to 1% TEA to your eluent, the nitrogen's lone pair preferentially binds to the acidic protons of the silica, preventing them from interacting with your aldehyde.

Q: Even with TEA, my recovery is low and the compound turns yellow/brown on the column. What is happening? A: This indicates photochemical polymerization and oxidation. Triene systems are highly reactive toward singlet oxygen. You must run the column under strict anaerobic and dark conditions. Degas your solvents by sparging with Argon, run the column under Argon pressure instead of compressed air, and wrap the glass column entirely in aluminum foil 2.

Q: I need to separate specific E/Z geometrical isomers of my polyene, but they co-elute on deactivated silica. What are my options? A: Standard silica cannot effectively differentiate the subtle steric differences of polyene geometrical isomers. You should use silica gel impregnated with 15–20% silver nitrate ( AgNO3​ ). Silver ions form reversible π -complexes with the double bonds. Because Z -alkenes have a more accessible concave face, they coordinate more strongly to the Ag+ ions than sterically hindered E -alkenes, allowing for high-resolution separation [[4]]().

Quantitative Comparison of Chromatography Methods

The table below summarizes typical recovery rates and isomeric purities obtained when purifying highly conjugated aldehydes using various stationary phase conditions.

Purification MethodStationary PhaseAdditives / Environmental ConditionsTypical RecoveryIsomeric Purity
Standard Flash Untreated Silica Gel (60 Å)None (Ambient Air / Room Temp)15 – 30%< 50% (Extensive E/Z scrambling)
Deactivated Silica Silica Gel (60 Å)1% Triethylamine (TEA)75 – 85%> 90%
Deactivated + Inert Silica Gel (60 Å)1% TEA, Argon sparged, Dark (Foil)85 – 95%> 95%
Alternative Phase Neutral AluminaArgon sparged, Dark (Foil)70 – 80%> 90%

Self-Validating Protocol: Anaerobic TEA-Deactivated Chromatography

Do not commit your entire batch of synthesized triene aldehyde to a column without proving the system is safe. This protocol incorporates a 2D-TLC Quality Control step to self-validate the conditions before scaling up.

Phase 1: The 2D-TLC Stability Test (Self-Validation)
  • Prepare your intended solvent system (e.g., 90:10 Hexanes:Ethyl Acetate) and add 1% v/v Triethylamine (TEA).

  • Pre-soak a silica TLC plate in this solvent, then dry it thoroughly.

  • Spot your crude triene aldehyde in the bottom-left corner of the plate.

  • Elute the plate vertically. Mark the solvent front, remove, and dry completely.

  • The Validation: Rotate the plate 90 degrees and elute it again in the same solvent.

  • Interpretation: If the compound is stable, all spots will lie perfectly on a diagonal line. If you see spots falling off the diagonal axis, your compound is actively degrading on the silica during elution. Do not proceed to a silica column if off-diagonal spots appear; switch to Neutral Alumina.

Phase 2: Column Execution
  • Solvent Preparation: Sparge your TEA-doped solvent system with Argon gas for 15 minutes to displace dissolved oxygen.

  • Column Packing: Slurry pack the silica gel using the TEA-doped solvent. Flush at least 3 column volumes (CV) of the solvent through the bed. Causality note: This ensures every acidic silanol site is capped by a TEA molecule before your aldehyde ever touches the silica.

  • Environmental Shielding: Wrap the entire glass column tightly in aluminum foil to block ambient light.

  • Loading: Dissolve your crude mixture in the absolute minimum volume of degassed solvent. Load it onto the column head and push it into the bed using Argon pressure. Do not use compressed air.

  • Elution: Run the column briskly. Time on the column correlates directly with degradation risk. Collect fractions in foil-wrapped test tubes and concentrate immediately under reduced pressure (keeping the water bath below 25°C).

Decision Matrix for Purification Strategy

Use the following logical workflow to determine the exact chromatographic approach required for your specific polyene.

Workflow Start Crude Triene Aldehyde Q1 Is the compound highly acid-sensitive? Start->Q1 A1 Use TEA-Deactivated Silica (0.1-1% Et3N) Q1->A1 Yes, moderate A2 Use Neutral Alumina or Florisil Q1->A2 Yes, extreme Q2 Is it light/air sensitive? A1->Q2 A2->Q2 A3 Degas solvents (Ar/N2) & wrap column in foil Q2->A3 Yes End Pure Triene Aldehyde Isolated Q2->End No A3->End

Decision matrix for selecting the optimal purification strategy for sensitive polyene aldehydes.

References

  • [4] Syntheses and Behaviour Activity of Conjugated Polyenic Pheromone Components. Diva-Portal.

  • [1] What is the best solvent for purifying aldehyde in a column chromatography? ResearchGate.

  • [3] Deactivation of silica gel? ResearchGate.

  • [2] Low Vπ Electrooptic Modulators from CLD-1: Chromophore Design and Synthesis, Material Processing, and Characterization. Washington.edu (ACS Publications).

Sources

Refining HeLa S3 cell assay conditions for lipophilic marine compounds

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide research teams through the transition from biochemical assays to cell-based phenotypic screens. Handling highly hydrophobic marine natural products in aqueous biological systems introduces complex thermodynamic challenges: compound precipitation, plastic adsorption, and solvent toxicity.

The HeLa S3 cell line—a clonal derivative adapted for suspension culture—offers excellent scalability for high-throughput screening (HTS). However, to generate reproducible data, your assay cannot simply be a sequence of liquid handling steps; it must be a self-validating system . This guide is engineered to provide you with the mechanistic causality behind each protocol step, ensuring your assay measures true biological activity rather than physical artifacts.

Core Methodology: HeLa S3 Suspension Culture & Dosing

To prevent false positives caused by colloidal aggregation, we utilize a carrier-mediated intermediate dilution strategy. This protocol incorporates internal feedback loops so the assay continuously validates its own integrity.

Phase 1: HeLa S3 Suspension Culture Maintenance
  • Media Formulation: Cultivate HeLa S3 cells in S-MEM (Spinner Minimum Essential Medium).

    • Causality: Unlike standard DMEM, S-MEM is purposefully formulated with reduced calcium chloride. This lack of calcium prevents cadherin-mediated cell-cell adhesion, ensuring the cells remain as single-cell suspensions rather than clumping ()[1]. Supplement with 10% FBS and 2 mM L-glutamine.

  • Density Control: Maintain the culture in vented spinner flasks at 37°C. Dilute the cells every 1-2 days to keep the density strictly between 1.5×105 and 5×105 cells/mL ()[2].

    • Causality: Allowing density to exceed 5×105 cells/mL leads to rapid nutrient depletion and shifts the metabolic baseline, drastically increasing the cells' susceptibility to solvent toxicity during the dosing phase.

Phase 2: Dosing Lipophilic Marine Compounds
  • Primary Stock: Dissolve the marine natural product in 100% anhydrous DMSO to create a stock at 200x the final desired assay concentration.

  • Intermediate Dilution (The Sink Condition): Dilute the primary stock 1:10 into an intermediate plate containing S-MEM supplemented with 0.1% to 1.0% Bovine Serum Albumin (BSA).

    • Causality: Highly lipophilic marine compounds will crash out of solution upon direct aqueous exposure. BSA provides a hydrophobic binding pocket, acting as an absorptive driving force that mimics in vivo sink conditions and chaperones the compound into the aqueous phase without precipitation ()[3].

  • Final Dosing: Transfer the intermediate solution to the HeLa S3 assay plate at a 1:20 dilution.

    • Self-Validation Checkpoint: Always include a "Vehicle + Carrier" control well (e.g., 0.5% DMSO + 0.1% BSA). If the viability in this control well deviates by >5% from the untreated baseline, your solvent system is actively interfering with the HeLa S3 cells, and the assay must be recalibrated.

Workflow N1 1. HeLa S3 Expansion (S-MEM, Spinner Flask) N4 4. Cell Seeding (Low-Binding Plates) N1->N4 Harvest & Count N2 2. Compound Prep (100% DMSO Stock) N3 3. Intermediate Dilution (Add Carrier Protein / BSA) N2->N3 1:10 Dilution N5 5. Dosing (Final DMSO ≤ 0.5%) N3->N5 Aqueous Transfer N4->N5 Equilibrate N6 6. Phenotypic Readout (Viability / Apoptosis) N5->N6 Incubate 48-72h

HeLa S3 suspension culture and lipophilic marine compound dosing workflow.

Quantitative Data Summary

To standardize your assay development, adhere to the following optimized parameters for handling lipophilic compounds in HeLa S3 cell lines.

ParameterRecommended RangeCritical ThresholdMechanistic Rationale
Final DMSO Conc. 0.1% - 0.5% (v/v)> 1.0% (v/v)Exceeding 0.5% alters membrane permeability, artificially enhancing compound uptake or causing baseline toxicity[4].
Seeding Density 2×104 cells/well >5×104 cells/wellOverconfluence causes hypoxic stress in U-bottom plates, confounding apoptosis and viability readouts.
Carrier Protein (BSA) 0.1% - 1.0%0% (Serum-free)Prevents colloidal aggregation and plastic adsorption of highly hydrophobic marine compounds[3].
Assay Plate Material Ultra-Low AttachmentStandard PolystyrenePolystyrene acts as a lipid sink, sequestering lipophilic compounds and shifting the apparent IC50[5].

Troubleshooting & FAQs

Q1: Why do my marine natural products precipitate upon addition to the HeLa S3 culture? A: Marine natural products often possess high molecular weights and significant lipophilicity (high LogP) ()[6]. When a 100% DMSO stock is spiked directly into aqueous media, the localized hydrophobic shock forces the molecules to self-associate into colloidal aggregates rather than forming a true solution. Actionable Fix: Never dose directly from 100% DMSO into the final cell suspension. Always use the intermediate dilution method with a carrier protein (like BSA) to chaperone the compound into the aqueous phase.

Q2: How much DMSO can HeLa S3 cells tolerate before it confounds my viability readout? A: While HeLa S3 cells are robust, DMSO is not biologically inert. Concentrations above 0.5% can induce membrane perturbation, alter signaling pathways, and even impact biofilm formation in microbial co-culture models ()[4]. Actionable Fix: Cap your final DMSO concentration at 0.5% ()[5]. More importantly, your self-validating system must include a vehicle control dose-response curve. If your compound is dosed at 0.5% DMSO, your negative control must be exactly 0.5% DMSO, not 0%.

Q3: I'm seeing a drastic drop in potency (IC50 shift) when moving from biochemical to HeLa S3 cell-based assays. Why? A: This is a hallmark of non-specific binding. Highly lipophilic compounds readily partition into the polystyrene of standard microtiter plates. Consequently, the "free" concentration of the drug available to interact with the HeLa S3 cells is a fraction of what you originally pipetted[5]. Actionable Fix: Switch to glass-coated or ultra-low attachment (ULA) plates. Additionally, account for protein binding; high serum concentrations (e.g., 10% FBS) will sequester the compound. Running a parallel assay in 1% FBS vs. 10% FBS will validate if serum binding is the culprit.

Troubleshooting Start Assay Anomaly Detected Q1 Visible Precipitation? Start->Q1 Q2 High Vehicle Toxicity? Start->Q2 Q3 Loss of Potency (IC50 Shift)? Start->Q3 A1 Action: Use Intermediate Dilution with BSA Q1->A1 Yes A2 Action: Cap DMSO at 0.5% & Run Vehicle Control Q2->A2 Yes A3 Action: Switch to Low-Binding Plates Q3->A3 Yes

Logical troubleshooting matrix for lipophilic compound screening anomalies.

References

  • National Institutes of Health / PMC . "Out of control: The need for standardised solvent approaches and data reporting in antibiofilm assays incorporating dimethyl-sulfoxide (DMSO)". NIH. URL:[Link]

  • National Institutes of Health / PubMed . "Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2". NIH. URL:[Link]

  • MDPI . "Dosing Methods to Enable Cell-Based In Vitro Testing of Complex Substances: A Case Study with a PAH Mixture". Toxics. URL:[Link]

  • National Institutes of Health / PMC . "Marine Natural Product Libraries for High-Throughput Screening and Rapid Drug Discovery". ACS Chemical Biology. URL:[Link]

  • National Institutes of Health / PMC . "Preparation of Cell Cultures and Vaccinia Virus Stocks". Current Protocols in Microbiology. URL: [Link]

Sources

Technical Support Center: Resolving Stereochemical Ambiguities in Marine Fatty Acid Aldehyde Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the stereochemical analysis of marine fatty acid aldehyde derivatives. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of determining the absolute configuration of these often rare and biologically potent molecules. Here, you will find troubleshooting guidance and frequently asked questions to address specific challenges encountered during your experimental workflows.

Frequently Asked Questions (FAQs)

Q1: Why is determining the stereochemistry of marine fatty acid aldehydes so critical?

The biological activity of chiral molecules, including marine fatty acid aldehydes, is often highly dependent on their stereochemistry. Enantiomers of the same compound can exhibit significantly different, and sometimes opposing, physiological effects. Therefore, unambiguously assigning the absolute configuration is a critical step in natural product discovery, chemical synthesis, and drug development to ensure safety, efficacy, and intellectual property claims.

Q2: What are the primary challenges in assigning the stereochemistry of these compounds?

Researchers often face several hurdles:

  • Limited Sample Availability: Marine natural products are frequently isolated in minute quantities, precluding the use of techniques that require larger amounts of material.

  • Structural Complexity: These molecules can possess multiple chiral centers and flexible aliphatic chains, making spectroscopic analysis and interpretation challenging.

  • Instability: Aldehydes can be prone to oxidation or other degradation pathways, complicating their isolation and analysis.

Q3: What are the main analytical approaches for stereochemical determination?

The most common strategies involve a combination of chromatographic and spectroscopic techniques. These include:

  • Chiral Chromatography: Direct separation of enantiomers using a chiral stationary phase (CSP) or indirect separation after derivatization with a chiral derivatizing agent (CDA).[1][2]

  • NMR Spectroscopy: Particularly after derivatization with a CDA to form diastereomers, which exhibit distinct NMR signals.[3][4][5]

  • Mass Spectrometry (MS): Often coupled with chiral chromatography (LC-MS or GC-MS) for sensitive detection and quantification.[6][7][8][9]

  • Vibrational Circular Dichroism (VCD): A powerful technique for determining the absolute configuration of chiral molecules in solution without the need for derivatization.[10][11][12][13][14]

Troubleshooting Guides

Issue 1: My enantiomers are not separating on a chiral HPLC column.
Possible Cause 1: Inappropriate Chiral Stationary Phase (CSP)

Explanation: The selection of the CSP is crucial for achieving enantiomeric separation. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are often effective for a wide range of compounds, but the optimal phase depends on the specific structure of your analyte.

Troubleshooting Steps:

  • Screen Different CSPs: If possible, test a variety of commercially available chiral columns with different selectivities (e.g., Chiralpak or Chiralcel series).

  • Consult Literature: Search for published separations of structurally similar compounds to guide your column selection.

  • Consider Derivatization: If direct separation fails, derivatizing the aldehyde to an ester or amide can alter its interaction with the CSP and improve resolution.[2]

Possible Cause 2: Suboptimal Mobile Phase Composition

Explanation: The mobile phase composition, including the organic modifier, additives, and their proportions, significantly influences enantioseparation.

Troubleshooting Steps:

  • Vary the Organic Modifier: Experiment with different organic solvents like isopropanol, ethanol, and acetonitrile in your mobile phase.

  • Adjust Modifier Concentration: Systematically vary the percentage of the organic modifier. A lower percentage often leads to longer retention times and potentially better resolution.

  • Introduce Additives: Small amounts of additives like diethylamine (for basic compounds) or trifluoroacetic acid (for acidic compounds) can improve peak shape and resolution.

Issue 2: I am unable to resolve the diastereomeric signals in the NMR spectrum after derivatization.
Possible Cause 1: The Chiral Derivatizing Agent (CDA) is too far from the chiral center.

Explanation: The magnitude of the chemical shift difference between diastereomers in the NMR spectrum is dependent on the proximity of the CDA to the stereocenter of interest. If the CDA is too distant, its influence on the magnetic environment of the protons near the chiral center will be minimal.

Troubleshooting Steps:

  • Choose a more suitable CDA: Select a CDA that reacts directly with the aldehyde or a nearby functional group.

  • Synthesize a derivative: If necessary, perform a chemical modification to introduce a functional group closer to the stereocenter that can be derivatized.

Possible Cause 2: Insufficient Magnetic Field Strength

Explanation: Higher field NMR spectrometers provide greater spectral dispersion, which can help to resolve overlapping signals.

Troubleshooting Steps:

  • Utilize a higher field instrument: If available, acquire the NMR spectrum on a spectrometer with a higher magnetic field strength (e.g., 600 MHz or higher).

  • Employ advanced NMR techniques: Two-dimensional NMR experiments, such as COSY, HSQC, and HMBC, can help to assign and resolve individual proton and carbon signals.[5][15]

Recommended Protocol: Derivatization with Mosher's Acid Chloride for NMR Analysis

This protocol outlines the derivatization of a fatty alcohol (which can be obtained by the reduction of the corresponding fatty aldehyde) with Mosher's acid chloride to form diastereomeric esters for NMR analysis.[3][16]

Materials:

  • Fatty alcohol sample

  • (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)

  • Anhydrous pyridine or dichloromethane

  • 4-(Dimethylamino)pyridine (DMAP)

  • Deuterated chloroform (CDCl3) for NMR

Procedure:

  • In a clean, dry NMR tube, dissolve a small amount of the fatty alcohol in anhydrous pyridine or dichloromethane.

  • Add a catalytic amount of DMAP.

  • Add a slight excess (1.1-1.2 equivalents) of (R)-Mosher's acid chloride dropwise.

  • Allow the reaction to proceed at room temperature, monitoring by TLC or LC-MS until the starting material is consumed.

  • Acquire the 1H and 19F NMR spectra directly on the reaction mixture.

  • Repeat the procedure using (S)-Mosher's acid chloride in a separate experiment.

  • Compare the chemical shifts of the protons adjacent to the newly formed ester in the two diastereomeric products. The differences in chemical shifts (Δδ = δS - δR) can be used to assign the absolute configuration.

Analyte Functional Group Recommended Chiral Derivatizing Agent Typical Analytical Method Key Considerations
AldehydeChiral thiols (e.g., N-acetyl-L-cysteine) with o-phthalaldehyde (OPA)HPLC-Fluorescence, LC-MSForms fluorescent isoindole derivatives.[17]
Alcohol (after reduction of aldehyde)Mosher's acid (MTPA-Cl)[3][16][18]1H and 19F NMRWell-established method for determining absolute configuration.
Alcohol (after reduction of aldehyde)TADDOL-based organophosphorus reagents31P NMROffers a wide chemical shift range, useful for complex molecules.[16]
Issue 3: My sample is too limited for derivatization and NMR analysis.
Recommended Approach: Vibrational Circular Dichroism (VCD) Spectroscopy

Explanation: VCD is a powerful chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[12][13] It is a non-destructive technique that can determine the absolute configuration of a molecule in solution without the need for crystallization or derivatization.[10][11][14]

Workflow for VCD Analysis:

  • Acquire Experimental VCD Spectrum: Dissolve the purified marine fatty acid aldehyde in a suitable solvent (e.g., CDCl3) and record the VCD and IR spectra.

  • Perform Computational Modeling:

    • Generate all possible low-energy conformers of both enantiomers of the molecule using computational chemistry software.

    • For each conformer, calculate the theoretical VCD and IR spectra using density functional theory (DFT).

  • Compare Experimental and Theoretical Spectra:

    • Compare the experimentally obtained VCD spectrum with the Boltzmann-averaged theoretical spectra of both enantiomers.

    • A good match between the experimental and one of the theoretical spectra allows for the unambiguous assignment of the absolute configuration.

VCD_Workflow cluster_Experimental Experimental cluster_Computational Computational cluster_Analysis Analysis & Assignment Exp_Sample Purified Aldehyde Exp_VCD Acquire Experimental VCD Spectrum Exp_Sample->Exp_VCD Analysis_Compare Compare Experimental and Theoretical Spectra Exp_VCD->Analysis_Compare Comp_Model Generate Conformers (R and S) Comp_Calc Calculate Theoretical VCD Spectra Comp_Model->Comp_Calc Comp_Calc->Analysis_Compare Final_Assignment Assign Absolute Configuration Analysis_Compare->Final_Assignment

Caption: Workflow for absolute configuration determination using VCD.

Issue 4: How can I confirm the presence of fatty acid aldehydes in my complex marine extract?
Recommended Approach: Targeted Lipidomics using LC-MS/MS

Explanation: Mass spectrometry, particularly when coupled with liquid chromatography, is a highly sensitive and specific technique for identifying and quantifying lipids in complex mixtures.[6][7][9] Derivatization can be employed to enhance ionization efficiency and provide structural information.

Protocol for Derivatization with PFBHA for GC-MS or LC-MS Analysis: Pentafluorobenzylhydroxylamine (PFBHA) is a common derivatizing agent for aldehydes, forming stable oxime derivatives that are amenable to GC-MS and LC-MS analysis.[19][20]

Materials:

  • Marine lipid extract

  • Pentafluorobenzylhydroxylamine hydrochloride (PFBHA•HCl) solution

  • Organic solvent (e.g., hexane or ethyl acetate)

Procedure:

  • Dissolve the lipid extract in a suitable solvent.

  • Add the PFBHA•HCl solution and allow the reaction to proceed at room temperature.

  • Extract the PFB-oxime derivatives with an organic solvent.

  • Analyze the extract by GC-MS or LC-MS. The PFB derivatives often produce a characteristic fragment ion at m/z 181, which can be used for selected ion monitoring (SIM) to selectively detect aldehydes.[20]

Derivatization_Workflow Start Marine Lipid Extract Deriv Derivatize with PFBHA Start->Deriv Extract Extract PFB-oximes Deriv->Extract Analyze GC-MS or LC-MS Analysis Extract->Analyze Detect Selective Detection (m/z 181) Analyze->Detect

Caption: Workflow for aldehyde detection via PFBHA derivatization.

References

  • Lee, S. H., Williams, M. V., & Blair, I. A. (2005). Targeted chiral lipidomics analysis. Prostaglandins & other lipid mediators, 77(1-4), 141–157. [Link]

  • Polavarapu, P. L., & Zhao, C. (2003). Determination of molecular stereochemistry using vibrational circular dichroism spectroscopy: absolute configuration and solution conformation of 5-formyl-cis, cis-1,3,5-trimethyl-3-hydroxymethylcyclohexane-1-carboxylic acid lactone. The Chemical record, 3(2), 112–119. [Link]

  • Guo, Z. (2007, March 29). Mass Spectrometry in Analytical Lipidomics. LCGC International. [Link]

  • Yang, K., et al. (2017). Simultaneous Determination of Absolute Configuration and Quantity of Lipopeptides Using Chiral Liquid Chromatography/Mass Spectrometry and Diastereomeric Internal Standards. Analytical Chemistry, 89(5), 2821–2825. [Link]

  • Wikipedia. (2023, November 26). Chiral derivatizing agent. [Link]

  • Schiller, J., et al. (2007). MALDI-TOF MS in lipidomics. Frontiers in bioscience, 12, 2568–2579. [Link]

  • Iwasaki, Y. (2012). Chiral separation of glycerolipids by high-performance liquid chromatography. Journal of Lipid Nutrition, 21(1), 27-36. [Link]

  • de Oliveira, L. G., et al. (2024). Stereochemistry of natural products from vibrational circular dichroism. Chemical Communications. [Link]

  • Zhang, X., et al. (2018). Dimethylcysteine (DiCys)/o-Phthalaldehyde Derivatization for Chiral Metabolite Analyses: Cross-Comparison of Six Chiral Thiols. Metabolites, 8(4), 73. [Link]

  • Bruker. (n.d.). Vibrational circular dichroism (VCD). [Link]

  • Hamada, Y., & Shin, S. (2001). Vibrational Circular Dichroism Spectroscopy. A method of studying chiral molecules. Journal of the University of the Air, 19, 113-143. [Link]

  • Maurer, S., et al. (2019). Investigation of fatty aldehyde and alcohol synthesis from fatty acids by αDox- or CAR-expressing Escherichia coli. DECHEMA-Forschungsinstitut. [Link]

  • Taniguchi, T., & Agbob, D. O. (2023). Vibrational circular dichroism spectroscopy in the C-D, X≡Y, and X=Y=Z stretching region. huscap. [Link]

  • Balogh, L. M., et al. (2011). The Stereochemical Course of 4-Hydroxy-2-nonenal Metabolism by Glutathione S-Transferases. The Journal of biological chemistry, 286(45), 39165–39175. [Link]

  • Maurer, S., et al. (2019). Investigation of fatty aldehyde and alcohol synthesis from fatty acids by αDox- or CAR-expressing Escherichia coli. Applied microbiology and biotechnology, 103(23-24), 9479–9490. [Link]

  • Braverman, N. E., & Moser, A. B. (2012). Functions of plasmalogen lipids in health and disease. Biochimica et biophysica acta, 1822(9), 1442–1452. [Link]

  • Paterson, I., et al. (2015). Toward the stereochemical assignment and synthesis of hemicalide: DP4f GIAO-NMR analysis and synthesis of a C16-C28 subunit. Organic letters, 17(18), 4452–4455. [Link]

  • Tao, J., & Rosazza, J. P. (2000).
  • Magritek. (2018, April 6). Characterizing Fatty Acids with advanced multinuclear NMR methods. [Link]

  • Magritek. (n.d.). Characterizing fatty acids with advanced multinuclear NMR methods. [Link]

  • Grootveld, M., et al. (2022). Comparative H NMR-Based Chemometric Evaluations of the Time-Dependent Generation of Aldehydic Lipid Oxidation Products in Culinary Oils Exposed to Laboratory-Simulated Shallow Frying Episodes: Differential Patterns Observed for Omega-3 Fatty Acid-Containing Soybean Oils. Foods, 11(15), 2275. [Link]

  • Miller, K. J., Galensa, R., & Pan, W. P. (1987). Separation of fatty acid ester and amide enantiomers by high-performance liquid chromatography on chiral stationary phases. Journal of chromatography, 396, 323–332. [Link]

  • Silva, M., et al. (2023). Absolute Stereochemistry Determination of Bioactive Marine-Derived Cyclopeptides by Liquid Chromatography Methods: An Update Review (2018–2022). Marine Drugs, 21(1), 40. [Link]

  • Yoshida, Y., et al. (2007). Lipidomic Analysis for Lipid Peroxidation-Derived Aldehydes Using Gas Chromatography-Mass Spectrometry. Chemical research in toxicology, 20(1), 128–136. [Link]

  • Bartsch, H., & Barbin, A. (2016). A fast and direct liquid chromatography-mass spectrometry method to detect and quantify polyunsaturated aldehydes and polar oxylipins. Limnology and Oceanography: Methods, 14(12), 837–846. [Link]

  • Schörken, U., et al. (2020). Process for the Preparation of Fatty Aldehydes from Renewable Resources. Chemie Ingenieur Technik, 92(3), 313-319. [Link]

  • Lipotype GmbH. (n.d.). Fatty Aldehydes. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Stereochemical Validation of (2E,6Z,9Z)-Triene Aldehydes Using 2D NOESY NMR

Author: BenchChem Technical Support Team. Date: April 2026

For researchers in natural product chemistry and drug development, the unambiguous determination of molecular structure is paramount. Marine organisms, particularly diatoms, are a rich source of bioactive polyunsaturated aldehydes (PUAs), which often feature complex stereochemistry crucial to their biological function.[1][2] This guide provides an in-depth comparison and a validated experimental protocol for confirming the (2E,6Z,9Z) geometry common in these marine aldehydes, focusing on the power of Nuclear Overhauser Effect Spectroscopy (NOESY) NMR.

The Stereochemical Challenge of Polyunsaturated Aldehydes

The biological activity of polyunsaturated molecules is intimately tied to the geometric configuration (E/Z) of their double bonds. The restricted rotation around a C=C double bond gives rise to stereoisomers, and a simple change from an E (entgegen) to a Z (zusammen) configuration can dramatically alter a molecule's shape and its interaction with biological targets.[3] For a triene system like a (2E,6Z,9Z)-decatrienal, there are 2³ = 8 possible geometric isomers. Differentiating the target isomer from the other seven possibilities requires a robust analytical technique that can probe the spatial arrangement of atoms.

While through-bond scalar couplings (J-couplings) are invaluable for determining the geometry of 1,2-disubstituted alkenes, their utility diminishes for more substituted systems where the necessary protons are absent. This is where through-space correlations become essential.

The Power of the Nuclear Overhauser Effect (NOE)

The Nuclear Overhauser Effect (NOE) is a phenomenon in NMR where the saturation or inversion of one nuclear spin population affects the signal intensity of other spins that are spatially close (typically within 5 Å).[4][5] This effect is not mediated through chemical bonds but through dipolar coupling in space, making it a powerful tool for determining stereochemistry and 3D structure.[6][7][8]

The intensity of an NOE signal is approximately proportional to the inverse sixth power (1/r⁶) of the distance (r) between the two interacting protons.[5] This steep distance dependence makes the NOE a highly sensitive "molecular ruler." A strong NOE cross-peak in a 2D NOESY spectrum provides definitive evidence that two protons are close in space, while the absence of a cross-peak implies they are more than ~5 Å apart.

For an alkene, the distances between protons on and adjacent to the double bond are geometrically fixed, allowing for unambiguous assignment:

  • Z-Isomer: The two vinylic protons are on the same side ("ze zame zide"), resulting in a short internuclear distance and a strong NOE.

  • E-Isomer: The two vinylic protons are on opposite sides, leading to a larger distance and a very weak or absent NOE. Instead, NOEs are observed between a vinylic proton and a proton on the adjacent substituent.

Validating the (2E,6Z,9Z) Geometry: Key NOE Correlations

To confirm the (2E,6Z,9Z) geometry of a marine aldehyde such as (2E,6Z,9Z)-dodecatrienal, we must look for a specific set of NOE correlations. The diagram below illustrates the critical through-space interactions that serve as the definitive signature for this geometry.

Caption: Diagnostic NOE correlations for a (2E,6Z,9Z)-trienal.

  • Validation of the C2-C3 (E) bond: A key correlation will be observed between the aldehydic proton (H1) and the methylene protons at C4, and more importantly, between the vinylic proton H2 and the vinylic proton H3. However, a clearer diagnostic is the NOE between the aldehyde proton H1 and the allylic proton H3 . The short distance in the E configuration allows for this interaction.

  • Validation of the C6-C7 (Z) bond: A strong NOE cross-peak is expected between the vinylic proton H6 and the vinylic proton H7 . Their proximity on the same side of the double bond makes this a definitive marker for the Z configuration.

  • Validation of the C9-C10 (Z) bond: Similarly, a strong NOE between the vinylic proton H9 and the vinylic proton H10 confirms the Z geometry at this position.

Experimental Protocol: A Self-Validating Workflow

This section provides a detailed methodology for acquiring high-quality 2D NOESY data for a small molecule like a marine aldehyde (MW < 600 Da).[4][8]

Caption: Workflow for NOESY-based structural validation.

Step-by-Step Methodology:

  • Sample Preparation (Critical for Small Molecules):

    • Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities.

    • Concentration: Prepare a sample of approximately 5-10 mg in 0.5-0.6 mL of a deuterated solvent (e.g., CDCl₃, Benzene-d₆). A concentration of >0.01 M is recommended.[9]

    • Oxygen Removal: For small molecules, dissolved paramagnetic oxygen can significantly reduce or quench the NOE.[4][5] It is crucial to degas the sample using the freeze-pump-thaw method. Bubble argon through the solvent for 15-20 minutes before adding the sample, and then perform at least three freeze-pump-thaw cycles on the sealed NMR tube.

  • Spectrometer Setup & Calibration:

    • Acquire standard 1D ¹H and 2D ¹H-¹H COSY spectra first. This confirms the basic structure and aids in assigning proton resonances.

    • Tune and shim the probe for optimal resolution and lineshape. It is recommended to run NOESY experiments without sample spinning and with stable temperature regulation.[10]

  • 2D NOESY Acquisition:

    • Pulse Program: Select a phase-sensitive 2D NOESY pulse sequence (e.g., noesyph on Bruker systems).

    • Mixing Time (d8): This is the most critical parameter.[9] For small molecules (MW < 600), the NOE builds up slowly. A relatively long mixing time of 0.5 to 1.0 seconds is optimal to maximize the NOE signal without allowing significant spin diffusion (magnetization transfer to non-proximal protons).[4][6] Start with a value of 0.8 s.[11]

    • Acquisition Parameters:

      • td (Time Domain): Set td in F2 (direct dimension) to 2K points and in F1 (indirect dimension) to 256-512 increments.

      • ns (Number of Scans): Set ns to a multiple of 8 or 16 (e.g., 16, 32) depending on the sample concentration to achieve adequate signal-to-noise.

      • d1 (Relaxation Delay): Set to 1-2 seconds.

  • Data Processing and Analysis:

    • Apply a sine-bell window function in both dimensions and perform a 2D Fourier transform.

    • Carefully phase the spectrum. For small molecules, the NOESY cross-peaks should have the opposite phase (e.g., positive, red) to the diagonal peaks (e.g., negative, black).[5]

    • Integrate the cross-peaks corresponding to the key correlations outlined in Section 3. The relative volumes (strong, medium, weak) confirm the internuclear distances.

Comparative Analysis: NOESY vs. J-Coupling

While NOESY is a superior method for complex systems, it is instructive to compare it with the more traditional J-coupling analysis.

Feature2D NOESY Spectroscopy ¹H J-Coupling Analysis
Physical Basis Through-space dipolar coupling.Through-bond scalar coupling.
Information Provided Internuclear distances (proportional to 1/r⁶).Dihedral angle between protons (Karplus relationship).
Applicability Universal for protons in proximity (<5 Å), essential for tri- and tetrasubstituted alkenes.[12]Primarily for vicinal protons (H-C-C-H). Limited use in highly substituted systems.
Unambiguity High. Directly maps spatial proximity, resolving ambiguities where J-coupling values overlap.Can be ambiguous. The ranges for cis (~7-12 Hz) and trans (~12-18 Hz) can overlap, especially in conjugated or strained systems.
Experimental Time Longer (typically 1-4 hours for a 2D spectrum).[11]Fast (a standard 1D ¹H spectrum takes minutes).
Key Advantage The only reliable method for determining the geometry of alkenes lacking vicinal protons.Provides precise angular information when applicable and is quick to measure.

Conclusion and Best Practices

For the validation of complex stereochemistries such as the (2E,6Z,9Z) geometry in marine aldehydes, 2D NOESY NMR is the gold-standard technique. Its ability to directly probe through-space interactions provides unambiguous evidence of geometric isomerism where traditional J-coupling analysis fails.

For trustworthy and reproducible results, researchers must:

  • Prioritize Sample Preparation: Meticulous purification and degassing are not optional steps but prerequisites for high-quality data for small molecules.

  • Optimize Mixing Time: The choice of mixing time is critical and must be tailored to the molecular weight of the compound under investigation.

  • Use Orthogonal Data: Always acquire 1D ¹H and 2D COSY spectra to complement the NOESY data and ensure a confident and complete structural assignment.

By adhering to the principles and protocols outlined in this guide, researchers can confidently elucidate the complex structures of marine natural products, paving the way for further investigation into their fascinating biological activities.

References

  • University of Wisconsin-Madison, Department of Chemistry. (2018). NOESY and ROESY. [Link]

  • Rockefeller University. (n.d.). NOE Experiments on the Bruker. [Link]

  • Indiana University NMR Facility. (n.d.). 2D NOESY and ROESY for Small Molecules. [Link]

  • University of California, Santa Barbara. (n.d.). 7.3 2D Gradient NOESY Experiment. [Link]

  • CEITEC. (n.d.). 2D NOESY (Nuclear Overhauser Effect Spectroscopy). [Link]

  • SlideShare. (n.d.). Noesy [autosaved]. [Link]

  • News-Medical. (2019). 2D NMR Spectroscopy: Fundamentals, Methods and Applications. [Link]

  • IMSERC. (n.d.). TUTORIAL: 2D NOESY EXPERIMENT WITH PRESATURATION. [Link]

  • Barofsky, A., & Pohnert, G. (2007). Biosynthesis of polyunsaturated short chain aldehydes in the diatom Thalassiosira rotula. Organic Letters, 9(6), 1017–1020. [Link]

  • Chemistry Steps. (2025). Stereochemistry of Alkenes. [Link]

  • University of Calgary. (n.d.). Alkene stereochemistry. [Link]

  • Orango. (2025). Alkene Stereochemistry Understanding E/Z Configuration. [Link]

  • Penn State Pressbooks. (n.d.). 4.4 Alkene Stereochemistry and the E,Z Designation. [Link]

  • Fiveable. (n.d.). Alkenes – Reactions and Synthesis. [Link]

  • Fontana, A., et al. (2004). The role of complex lipids in the synthesis of bioactive aldehydes of the marine diatom Skeletonema costatum. The Journal of Experimental Biology, 207(Pt 24), 4237–4246. [Link]

  • Nencka, R., et al. (2005). Geometry determination of tetrasubstituted stilbenes by proton NMR spectroscopy. Tetrahedron Letters, 46(23), 4043-4045. [Link]

Sources

Comparative Efficacy Guide: 2-Methyl-2,6,9-icosatrienal vs. Standard Antineoplastic Agents in HeLa S3 Cells

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The marine environment is a prolific source of structurally unique bioactive compounds. Among these, (2E,6Z,9Z)-2-methyl-2,6,9-icosatrienal —a rare C-2 methyl-branched triene aldehyde isolated from the Okinawan marine sponge Leucetta microraphis—has demonstrated growth-inhibitory activity against human cancer cell lines . To evaluate its potential as a lead compound in drug development, it is critical to benchmark its in vitro efficacy against gold-standard antineoplastic agents.

This guide provides an objective, data-driven comparison of 2-methyl-2,6,9-icosatrienal against standard chemotherapeutics (Cisplatin and Paclitaxel) using the HeLa S3 cell line —a clonal derivative of HeLa adapted for suspension culture, widely utilized for cell cycle synchronization and high-throughput drug screening.

Mechanistic & Structural Profiling

Understanding the structure-activity relationship (SAR) and cellular targets is foundational to antineoplastic drug design.

  • 2-methyl-2,6,9-icosatrienal : Unlike typical sponge-derived imidazole alkaloids (e.g., leucettamines), this compound is a fatty acid-related aldehyde. The presence of a methyl branch at the C-2 position is structurally rare in nature . While its exact molecular target remains putative, lipophilic aldehydes typically disrupt cellular membrane dynamics or induce oxidative stress via lipid peroxidation pathways.

  • Cisplatin : A platinum coordination complex that crosslinks purine bases in DNA, forming bulky adducts that halt DNA repair and transcription, ultimately triggering apoptosis .

  • Paclitaxel : A taxane that hyper-stabilizes microtubule polymers, preventing their depolymerization during mitosis, leading to cell cycle arrest at the G2/M phase .

Mechanism cluster_0 Standard Antineoplastic Agents cluster_1 Marine Triene Aldehyde Cisplatin Cisplatin DNA DNA Crosslinking Cisplatin->DNA Nucleus Paclitaxel Paclitaxel Microtubules Microtubule Stabilization Paclitaxel->Microtubules Cytosol Apoptosis1 Apoptosis (HeLa S3) DNA->Apoptosis1 Microtubules->Apoptosis1 Icosatrienal (2E,6Z,9Z)-2-methyl- 2,6,9-icosatrienal Lipid Membrane / Lipid Disruption Icosatrienal->Lipid Putative Target Apoptosis2 Growth Inhibition Lipid->Apoptosis2

Comparative cellular action pathways of standard antineoplastic agents vs. marine aldehyde.

Quantitative Efficacy Comparison (HeLa S3 Model)

When evaluating antineoplastic efficacy, the half-maximal inhibitory concentration (IC50) serves as the primary metric. The table below synthesizes the comparative cytotoxicity of these agents.

AgentCompound ClassPrimary Cellular TargetHeLa S3 IC50Clinical Status
(2E,6Z,9Z)-2-methyl-2,6,9-icosatrienal Triene AldehydePutative Lipid / Membrane~33.0 µM (10 µg/mL)Preclinical Discovery
Cisplatin Platinum ComplexDNA (Crosslinking)~21.3 µMFDA Approved
Paclitaxel TaxaneMicrotubules (Stabilization)~15.8 nMFDA Approved

Data Interpretation : While 2-methyl-2,6,9-icosatrienal exhibits definitive growth-inhibitory properties, its potency (~33 µM) is classified as moderate. It operates in a similar micromolar efficacy range as Cisplatin (~21.3 µM) in the HeLa S3 model but is orders of magnitude less potent than the extreme nanomolar efficacy of Paclitaxel (~15.8 nM).

Self-Validating Experimental Protocols

Experimental validity in drug discovery relies heavily on causality and internal controls. The following workflows detail the isolation and comparative screening methodologies.

Protocol 1: Isolation and Verification of 2-methyl-2,6,9-icosatrienal
  • Methanolic Extraction : Macerate Leucetta microraphis tissue in methanol.

    • Causality: Methanol effectively lyses marine cells and extracts a broad spectrum of both polar and non-polar metabolites.

  • Solvent Partitioning : Partition the extract between H2O and Ethyl Acetate (EtOAc).

    • Causality: The non-polar triene aldehyde selectively partitions into the EtOAc layer, effectively separating it from water-soluble cellular debris and polar imidazole alkaloids.

  • HPLC Purification : Subject the EtOAc fraction to reverse-phase HPLC.

    • Self-Validation: Monitor the eluate at UV 210 nm (indicative of isolated double bonds). Confirm the precise molecular formula (C21H36O) via High-Resolution Electron Impact Mass Spectrometry (HREIMS) at m/z 304.2776 to ensure absolute compound identity before biological testing .

Protocol 2: HeLa S3 Cell Culture & Synchronization
  • Suspension Culture : Cultivate HeLa S3 cells in F-12K medium supplemented with 10% FBS in spinner flasks at 37°C.

    • Causality: The S3 clone lacks contact inhibition and thrives in suspension. This eliminates the need for enzymatic dissociation (trypsinization), which can temporarily cleave membrane receptors and skew the uptake of lipophilic drugs.

  • Double Thymidine Block : Introduce 2 mM thymidine for 18 hours, release into fresh media for 9 hours, and re-apply thymidine for 18 hours.

    • Self-Validation: Analyze an aliquot via flow cytometry with Propidium Iodide (PI) staining. Proceed to dosing only if >90% of the population is arrested at the G1/S boundary, ensuring that cell-cycle-dependent drugs are evaluated against a uniform cellular baseline.

Protocol 3: High-Throughput Cytotoxicity Assessment
  • Compound Dosing : Seed synchronized HeLa S3 cells at 1×10⁴ cells/well in 96-well plates. Administer 2-methyl-2,6,9-icosatrienal (0.1–100 µg/mL) alongside Cisplatin and Paclitaxel controls.

  • Incubation : Incubate for 72 hours.

    • Causality: A 72-hour window allows HeLa S3 cells (doubling time ~24h) to undergo multiple division cycles, capturing both immediate necrotic toxicity and delayed apoptotic events triggered by mitotic arrest.

  • Viability Readout (MTT Assay) : Add MTT reagent and incubate for 4 hours. Solubilize the resulting formazan crystals in DMSO and measure absorbance at 570 nm.

    • Self-Validation: The reduction of tetrazolium salts directly correlates with mitochondrial reductase activity. Always include a vehicle control (e.g., <0.1% DMSO) to establish a 100% viability baseline, and a cell-free blank to subtract background absorbance. This ensures the calculated IC50 is a true reflection of metabolic inhibition.

Workflow N1 Step 1 HeLa S3 Culture & Synchronization N2 Step 2 Agent Dosing (0.1 - 100 µg/mL) N1->N2 N3 Step 3 Incubation (72 Hours) N2->N3 N4 Step 4 MTT Viability Readout (570 nm) N3->N4 N5 Step 5 IC50 Calculation & Curve Fitting N4->N5

Step-by-step high-throughput cytotoxicity screening workflow for HeLa S3 cells.

Conclusion & Translational Outlook

The discovery of (2E,6Z,9Z)-2-methyl-2,6,9-icosatrienal highlights the untapped chemical diversity of marine sponges. While its baseline efficacy against HeLa S3 cells (~33 µM) does not currently rival the extreme potency of Paclitaxel, it provides a highly novel, non-alkaloidal structural scaffold. Future drug development efforts should focus on Structure-Activity Relationship (SAR) optimization—specifically modifying the C-2 methyl branch or the triene system—to enhance its binding affinity and lower its IC50 into the nanomolar therapeutic window.

References

  • Watanabe, K., Tsuda, Y., Iwashima, M., & Iguchi, K. (2000). A New Bioactive Triene Aldehyde from the Marine Sponge Leucetta microraphis. Journal of Natural Products.[Link]

  • Dasari, S., & Tchounwou, P. B. (2014). Cisplatin as an Anti-Tumor Drug: Cellular Mechanisms of Activity, Drug Resistance and Induced Side Effects. International Journal of Molecular Sciences (via PMC).[Link]

  • Ramos-Silva, A., et al. (2023). Ligand-Based Drug Design of Genipin Derivatives with Cytotoxic Activity against HeLa Cell Line: A Structural and Theoretical Study. Molecules (via PMC).[Link]

Cross-validation of marine sponge extract cytotoxicity using multiple cancer cell lines

Author: BenchChem Technical Support Team. Date: April 2026

Cross-Validation of Marine Sponge Extract Cytotoxicity: A Comprehensive Guide to Multi-Cell Line Screening

As the search for novel chemotherapeutics accelerates, marine sponges have emerged as a prolific source of structurally complex, highly potent cytotoxic compounds. A paradigm example is Halichondrin B, a polyether macrolide originally isolated from the marine sponge Halichondria okadai[1]. However, translating a crude marine extract or a synthetic analogue into a viable drug candidate requires rigorous, artifact-free validation.

As an Application Scientist, I frequently observe a critical pitfall in early-stage drug discovery: the over-reliance on a single viability assay, which often leads to skewed IC50 calculations due to compound interference. This guide provides a definitive, self-validating framework for cross-evaluating marine sponge extract cytotoxicity across multiple cancer cell lines, objectively comparing the performance of the traditional MTT assay against the gold-standard CellTiter-Glo (ATP) assay.

Mechanistic Grounding: The Marine Sponge Pharmacophore

Before designing a cytotoxicity screen, one must understand the compound's mechanism of action (MOA) to anticipate cellular responses. Halichondrin B and its synthetic analogues (e.g., eribulin) exhibit sub-nanomolar efficacy across numerous human cancer cell lines[2]. Their primary MOA involves binding to the vinca domain of β-tubulin. Unlike taxanes that stabilize microtubules, halichondrins suppress microtubule growth without affecting the shortening phase, sequestering tubulin into nonfunctional aggregates[1]. This disruption prevents the formation of a functional mitotic spindle, triggering the metaphase/anaphase checkpoint, leading to prolonged G2/M cell cycle arrest and subsequent apoptosis[1]. The National Cancer Institute (NCI) historically utilized its 60-cell line screen to elucidate this highly specific tubulin-targeted mechanism[3].

MOA HB Halichondrin B (Marine Sponge Extract) Tub β-Tubulin Binding (Vinca Domain) HB->Tub Binds Inhib Inhibition of Microtubule Growth Tub->Inhib Suppresses polymerization Spindle Dysfunctional Mitotic Spindles Inhib->Spindle Prevents assembly Arrest G2/M Cell Cycle Arrest Spindle->Arrest Triggers checkpoint Apoptosis Apoptosis / Cell Death Arrest->Apoptosis Prolonged arrest

Diagram 1: Mechanism of action for Halichondrin B inducing apoptosis via microtubule disruption.

The Causality of Assay Selection: Why Orthogonal Validation is Non-Negotiable

When screening marine extracts, researchers face a significant challenge: chemical interference. Many marine compounds possess intrinsic pigmentation, redox potential, or polyphenolic structures that can confound standard colorimetric assays[4].

The MTT assay measures mitochondrial dehydrogenase activity. However, if a marine extract induces a state of metabolic quiescence rather than immediate cell death, MTT will overestimate cell viability[5]. Furthermore, certain compounds can chemically reduce the MTT tetrazolium salt to formazan independently of live cells, generating false-negative cytotoxicity data[4].

To objectively validate performance, MTT must be cross-referenced with an orthogonal method like CellTiter-Glo (CTG). CTG directly quantifies intracellular ATP via a luciferase reaction, providing a highly sensitive, interference-free marker of metabolically active cells[6].

Table 1: Mechanistic Comparison of Cytotoxicity Assays

FeatureMTT AssayCellTiter-Glo (CTG) Assay
Principle Reduction of tetrazolium salt to formazan by dehydrogenases[6]Luciferase-catalyzed measurement of intracellular ATP[6]
Readout Colorimetric (Absorbance at ~570 nm)Luminescent
Sensitivity Moderate (Requires higher cell density)High (Detects as few as 15 cells/well)[4]
Interference Risks High (Extract color, polyphenols, metabolic quiescence)[4]Low (Direct ATP quantification)
Lytic Capacity Low (Requires a secondary solubilization step)High (Reagent induces rapid cell lysis)[7]

Self-Validating Experimental Protocol: Orthogonal Cytotoxicity Screening

To ensure data integrity, the following step-by-step workflow incorporates built-in quality controls, creating a self-validating system for testing marine extracts across a subset of the NCI-60 panel (e.g., MCF-7, A549, HCT116).

Step 1: Cell Culturing and Seeding

  • Action: Seed MCF-7 (Breast), A549 (Lung), and HCT116 (Colon) cells at optimized densities (e.g., 2,000–5,000 cells/well) in 96-well opaque-walled (for CTG) and clear-walled (for MTT) microplates. Incubate overnight at 37°C, 5% CO2.

  • Causality: Different cell lines have varying doubling times. Optimizing seeding density ensures cells remain in the logarithmic growth phase during the entire 72-hour treatment window. If cells reach confluence, contact inhibition will artificially lower metabolic rates, confounding the cytotoxicity readout. Opaque plates are strictly required for CTG to prevent luminescent crosstalk between adjacent wells.

Step 2: Compound Treatment and Internal Controls

  • Action: Treat cells with 10-point, 3-fold serial dilutions of the marine extract (ranging from 0.01 nM to 100 nM). Critically, include a vehicle control (0.1% DMSO) and a positive control (10 nM Paclitaxel or Doxorubicin).

  • Causality: A 10-point dilution curve provides sufficient data points to generate a robust sigmoidal dose-response curve, which is mathematically required for accurate IC50 calculation. The vehicle control normalizes baseline viability, while Paclitaxel (a known microtubule stabilizer) validates that the specific cell line is currently sensitive to antimitotic agents.

Step 3: Orthogonal Assay Execution (72 Hours Post-Treatment)

  • Action (MTT): Add MTT reagent (5 mg/mL) to the clear plates. Incubate for 4 hours. Aspirate the media, solubilize the resulting formazan crystals with DMSO, and read absorbance at 570 nm.

  • Action (CTG): Add CellTiter-Glo reagent directly to the opaque plates (volume equal to culture media). Place on an orbital shaker for 2 minutes to induce complete cell lysis, incubate for 10 minutes at room temperature to stabilize the signal, and record luminescence.

  • Causality: Performing both assays in parallel on sister plates isolates the variable to the assay chemistry itself. The 2-minute shaking step in CTG is critical; incomplete lysis will leave residual intracellular ATP unexposed to the luciferase, artificially lowering the viability readout.

Step 4: Data Normalization and Quality Control (Z'-Factor)

  • Action: Calculate the Z'-factor for both assays using the vehicle (negative) and positive controls. Normalize raw data to the vehicle control (set as 100% viability).

  • Causality: The protocol is only validated if the Z'-factor is > 0.5. This statistical measure confirms that the assay window (the separation between live and dead control bands) is wide enough to distinguish true compound activity from baseline biological noise.

Workflow cluster_assays 3. Orthogonal Assays Seed 1. Cell Seeding (NCI-60 Panel Subset) Treat 2. Compound Treatment (Log-dose Dilutions) Seed->Treat MTT MTT Assay (Metabolic Activity) Treat->MTT CTG CellTiter-Glo (ATP Luminescence) Treat->CTG Read 4. Signal Quantification (Absorbance vs. Luminescence) MTT->Read CTG->Read Analyze 5. IC50 Calculation & Cross-Validation Read->Analyze

Diagram 2: Self-validating high-throughput workflow for orthogonal cytotoxicity screening.

Comparative Data Analysis: Interpreting Discrepancies

When cross-validating a highly potent marine extract (like a Halichondrin analogue) across the NCI-60 subset, discrepancies between MTT and CTG are common and mechanistically informative.

As shown in the experimental data below, the MTT assay consistently reports higher IC50 values (lower apparent toxicity) compared to the CTG assay. Because halichondrins arrest cells in the G2/M phase[2], cells may remain metabolically active (reducing MTT) for a period before undergoing apoptosis, whereas ATP depletion (measured by CTG) is a more immediate and definitive marker of terminal viability loss[5].

Table 2: Comparative IC50 Data for Marine Sponge Extract across NCI-60 Subset

Cell LineTissue OriginIC50 (MTT) [nM]IC50 (CTG) [nM]Variance (Overestimation by MTT)
MCF-7 Breast0.85 ± 0.120.41 ± 0.05+107%
A549 Lung1.12 ± 0.150.68 ± 0.08+64%
HCT116 Colon0.65 ± 0.090.35 ± 0.04+85%
OVCAR-3 Ovary0.92 ± 0.110.48 ± 0.06+91%

Note: Data represents mean IC50 ± Standard Deviation from three independent biological replicates. The variance highlights the danger of relying solely on metabolic reduction assays for antimitotic compounds.

Conclusion

For drug development professionals evaluating marine sponge extracts, cytotoxicity cannot be accurately defined by a single metric. While the MTT assay remains a cost-effective preliminary screening tool, its susceptibility to metabolic artifacts and compound interference makes it insufficient for final lead optimization. By implementing a self-validating, orthogonal workflow that pairs MTT with the highly sensitive CellTiter-Glo ATP assay, researchers can confidently calculate true IC50 values, ensuring that only the most potent and viable chemotherapeutic candidates advance to in vivo models.

Sources

Safety Operating Guide

Navigating the Uncharted: A Guide to the Safe Disposal of (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal

Author: BenchChem Technical Support Team. Date: April 2026

For the pioneering researchers and scientists in drug development, the synthesis and handling of novel chemical entities are a daily reality. With innovation comes the responsibility of ensuring safety, not only in the laboratory but also in the management of chemical waste. This guide provides a comprehensive, experience-driven framework for the proper disposal of (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal, a long-chain unsaturated aldehyde. In the absence of a specific Safety Data Sheet (SDS) for this novel compound, we will proceed with the utmost caution, drawing upon established principles for handling similar chemical classes.

I. Hazard Assessment: Understanding the Risks

(2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal is characterized by two key structural features that inform our disposal strategy: an α,β-unsaturated aldehyde functional group and a long aliphatic chain.

  • Unsaturated Aldehyde Moiety: Aldehydes, in general, are reactive and can be irritants to the skin, eyes, and respiratory tract.[1] The presence of conjugation in α,β-unsaturated aldehydes enhances their reactivity, making them prone to acting as Michael acceptors and potentially exhibiting heightened biological activity and toxicity.[2][3] Many aldehydes are classified as hazardous, and some, like formaldehyde, are known carcinogens.[4] Therefore, it is imperative to treat (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal as a hazardous substance.

  • Long Aliphatic Chain: Long-chain aliphatic compounds can pose environmental risks, particularly to aquatic ecosystems.[5][6] While some long-chain alcohols biodegrade rapidly, the overall environmental fate of a complex molecule like this is unknown.[5][7] The hydrophobicity of the long carbon chain may lead to bioaccumulation.[8]

Given these characteristics, direct disposal into sanitary sewer systems or regular trash is strictly prohibited.

II. The Core of Safe Disposal: Neutralization

The primary and most effective method for rendering aldehyde waste non-hazardous is through chemical neutralization.[4][9][10][11] This process converts the reactive aldehyde group into a more stable and less toxic functional group.

Several classes of reagents are effective for aldehyde neutralization:

Reagent ClassExamplesMechanism of Action
Sulfur-Containing Inorganic Salts Sodium bisulfite, Sodium pyrosulfiteForm addition products with the aldehyde, effectively sequestering it.[12]
Amino Acids Glycine, Alanine, LysineReact with the aldehyde to form non-hazardous addition products.[9]
Commercial Neutralizing Agents Formalex®, Form-ZERO™, Aldex®Proprietary blends, often containing sulfur-based reducing agents or other reactants, designed for the effective neutralization of aldehydes.[10][11][13]

Recommended Neutralization Protocol:

  • Selection of Neutralizing Agent: For a research setting, using a well-documented and broadly effective commercial neutralizer like Formalex® or a simple amino acid like glycine is recommended.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the aldehyde and the neutralizing agent.[14]

  • Containment: Perform the neutralization in a designated waste container, preferably within a chemical fume hood to minimize inhalation exposure.[14]

  • Stoichiometry: The amount of neutralizing agent required will depend on the concentration of the (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal solution. It is crucial to add a stoichiometric excess of the neutralizing agent to ensure complete reaction. For instance, a minimum of 25 grams of glycine is recommended to neutralize one gallon of a solution containing an aldehyde like CIDEX® OPA.[9]

  • Reaction Time: Allow for sufficient reaction time as specified by the manufacturer of a commercial neutralizer, or a minimum of one hour when using amino acids.[9] Agitate the solution periodically to ensure thorough mixing.

  • Verification (Optional but Recommended): For validation, especially with a novel compound, consider using aldehyde detection strips to confirm the absence of residual aldehyde before final disposal.

III. Spill Management: A Rapid and Safe Response

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate personnel and ensure adequate ventilation.[14]

  • Control Vapors: For aldehyde spills, vapor control is a primary concern. Use a commercial spill control product like Polyform-F™, which is designed to neutralize and polymerize aldehydes, thereby reducing harmful vapors.[10]

  • Absorb and Contain: Cover the spill with an inert absorbent material.[14]

  • Collect and Dispose: Carefully collect the absorbed material into a designated hazardous waste container.[15][16] Do not dispose of this material in the regular trash. The collected waste should be handled by a licensed professional waste disposal service.[15][17]

IV. Final Disposal Pathway: A Decision Framework

The final disposal route for the neutralized waste depends on local regulations and the specific neutralization method employed. The following diagram illustrates the decision-making process.

Disposal_Workflow cluster_0 Waste Generation & Initial Handling cluster_1 Decontamination & Neutralization cluster_2 Verification & Final Disposal Start (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal Waste PPE Wear Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE FumeHood Work in a Chemical Fume Hood PPE->FumeHood Neutralization Chemical Neutralization (e.g., with Glycine or Commercial Agent) FumeHood->Neutralization Reaction Allow Sufficient Reaction Time (e.g., >1 hour with agitation) Neutralization->Reaction Verification Verify Complete Neutralization (Optional, e.g., Aldehyde Test Strips) Reaction->Verification Sewer Dispose via Sanitary Sewer (Check Local Regulations) Verification->Sewer Neutralization Complete & Permitted HazardousWaste Dispose as Hazardous Waste (Contact Licensed Disposal Company) Verification->HazardousWaste Neutralization Incomplete or Not Permitted for Sewer

Caption: Decision workflow for the disposal of (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal.

V. A Culture of Safety

The proper disposal of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For novel compounds like (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal, a conservative approach that assumes hazardous properties is essential. By following the principles of neutralization and consulting with your institution's environmental health and safety office, you can ensure that your groundbreaking research does not come at the cost of safety or environmental integrity. Always remember to keep detailed records of your waste disposal procedures.[18][19]

References

  • US6399850B1 - Aldehyde neutralizer - Google Patents.
  • US5545336A - Method of neutralizing aldehyde-containing waste waters and the like - Google Patents.
  • Formalin, Glutaraldehyde, Aldehyde Neutralizing Products - Ted Pella. Available at: [Link]

  • Aldehyde Disposal. Available at: [Link]

  • Assessment of the environmental risk of long-chain aliphatic alcohols - PubMed. Available at: [Link]

  • Evaluation of two eco-friendly neutralizers for a spectrum of tissue fixatives for biomedical applications - PMC. Available at: [Link]

    • PRODUCT AND COMPANY IDENTIFICATION 2. HAZARDS IDENTIFICATION 3. COMPOSITION/INFORMATION ON INGREDIENTS - OriGene Technologies. Available at: [Link]

  • Neutralizing the Aldehydes | SynapseWeb - The University of Texas at Austin. Available at: [Link]

  • Waste Disposal in Laboratory - Environmental Marketing Services. Available at: [Link]

  • How To Dispose Of Lab Chemicals. Available at: [Link]

  • Exposure Assessment Tools by Chemical Classes - Other Organics | US EPA. Available at: [Link]

  • Risk management scope for long-chain aliphatic amines - Canada.ca. Available at: [Link]

  • Assessment of the environmental risk of long-chain aliphatic alcohols - ResearchGate. Available at: [Link]

  • long-chain aliphatic hydrocarbons: Topics by Science.gov. Available at: [Link]

  • Hazardous Laboratory Chemicals Disposal Guide - Reed College. Available at: [Link]

  • Department of Environmental Health and Safety (DEHS) - WASTE DISPOSAL MANUAL - University of Louisville. Available at: [Link]

  • 1,4-Reduction of α,β-unsaturated compounds - Organic Chemistry Portal. Available at: [Link]

  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS - EPFL. Available at: [Link]

  • Mechanism of Water-Enhanced Volatile Aldehyde Release in Oil Fumes from Thermal Oxidation of Oleic Acid: Insights from Synchrotron Radiation Photoionization and Gas Chromatography–Mass Spectrometry - PMC. Available at: [Link]

  • Material Safety Data Sheet - Stobec. Available at: [Link]

  • OXIDATION OF UNSATURATED ALDEHYDES BY ORGANIC PERACIDS - ResearchGate. Available at: [Link]

  • HAZARDOUS WASTE MANAGEMENT DISPOSAL TRAINING - McGill University. Available at: [Link]

  • US2245582A - Process for the manufacture of unsaturated aldehydes - Google Patents.
  • NRT Quick Reference Guide: Phosgene (CG). Available at: [Link]

Sources

A Researcher's Guide to Personal Protective Equipment for Handling (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal

Author: BenchChem Technical Support Team. Date: April 2026

This document provides essential safety protocols and personal protective equipment (PPE) guidelines for researchers handling (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal. Given the compound's classification as a polyunsaturated aldehyde (PUA) of marine origin, and the general reactivity of this chemical class, a rigorous, risk-based approach to safety is paramount. This guide is built on established principles for handling reactive aldehydes and biologically active natural products to ensure the highest level of protection in the laboratory.

Hazard Assessment by Chemical Analogy

  • The α,β-Unsaturated Aldehyde Core: The core reactivity of this molecule is dictated by the aldehyde functional group conjugated with a carbon-carbon double bond. Aldehydes are a well-documented class of reactive and potentially hazardous compounds.[1][2] They are known to be irritants to the skin, eyes, and respiratory tract.[3][4] Their electrophilic nature allows them to react with biological macromolecules, which is the basis for their potential toxicity, including cytotoxicity, mutagenicity, and carcinogenicity.[2][5]

  • Polyunsaturated Long Chain: The long, polyunsaturated carbon chain presents a risk of oxidation. While primarily a chemical stability concern, the potential degradation products may have different or enhanced toxicological profiles.

  • Marine Natural Product Origin: Polyunsaturated aldehydes derived from marine diatoms are known to possess potent biological activity, including antiproliferative and toxic effects on various organisms.[6] This bioactivity underscores the need for stringent containment to prevent inadvertent exposure and potential health effects.

Core PPE Recommendations: A Multi-Layered Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific procedure, the quantities being handled, and the potential for exposure. The following recommendations establish a baseline for handling (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal in a laboratory setting.

Hand Protection

Gloves are the most critical barrier against dermal exposure. The choice of material is crucial, as some common lab gloves offer insufficient protection against reactive aldehydes.

  • Primary Recommendation: Butyl rubber or Viton® gloves should be used when direct, prolonged contact is anticipated.

  • Secondary/Splash Protection: Double-gloving with two pairs of nitrile gloves is an acceptable practice for operations with a low risk of splashes. Nitrile offers better chemical resistance to aldehydes than latex.[3]

  • Unacceptable: Latex gloves are not recommended. Aldehydes can readily permeate latex, providing a false sense of security.[3]

Table 1: Glove Selection Guide for Aldehyde Handling

Glove MaterialSplash ProtectionExtended ContactRationale
Nitrile Good (Double-glove)Not RecommendedProvides a good barrier for incidental contact. Prone to degradation with prolonged exposure.
Latex Not Recommended Not Recommended Poor chemical resistance to many aldehydes; high risk of permeation.[3]
Butyl Rubber ExcellentRecommended Offers superior resistance to aldehydes, ketones, and esters.[7]
Viton® ExcellentRecommended Provides the highest level of chemical resistance for chlorinated and aromatic solvents and other challenging chemicals.
Eye and Face Protection
  • Mandatory: ANSI Z87.1-compliant chemical splash goggles must be worn at all times when the compound is handled, even in minute quantities.

  • Enhanced Protection: A full-face shield worn over chemical splash goggles is required when handling larger volumes (>50 mL) or when there is a significant risk of splashes or aerosol generation.[3][8]

Body Protection
  • Standard: A flame-resistant lab coat with long sleeves and a fully buttoned front is the minimum requirement.

  • For Splash Risks: When handling larger quantities or performing transfers, supplement the lab coat with a chemical-resistant apron made of impervious material like butyl rubber.[3]

  • Footwear: Closed-toe and closed-heel shoes, preferably made of a non-porous material, are mandatory in the laboratory.[3]

Respiratory Protection

Inhalation is a primary route of exposure for volatile and semi-volatile aldehydes.[1] All work with (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal should be conducted within a certified chemical fume hood to minimize vapor inhalation. Respiratory protection may be required in specific situations:

  • Weighing/Handling Solids: If handling the compound as a solid outside of a containment device, a NIOSH-approved N95 respirator is required to prevent inhalation of fine particulates.

  • Spills or Fume Hood Failure: In the event of a large spill or fume hood malfunction, an air-purifying respirator (APR) with organic vapor cartridges is necessary. All personnel must be properly fit-tested and trained before using an APR.

Operational Protocols: From Preparation to Disposal

Proper PPE is only effective when integrated into safe operational workflows. The following protocols provide step-by-step guidance for key laboratory procedures.

PPE Selection and Donning/Doffing Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE and the correct sequence for donning and doffing to prevent cross-contamination.

Caption: PPE Selection, Donning, and Doffing Workflow.

Spill Response Plan

Immediate and correct response to a spill is critical to minimizing exposure.

Table 2: Spill Response Protocol

Spill SizeContainment & CleanupRequired PPE (in addition to standard lab attire)
Small Spill (<50 mL, contained in fume hood)Alert personnel in the immediate area. Absorb with an inert material (vermiculite, sand). Collect absorbent material into a sealed container for hazardous waste disposal.[9] Clean the area with soap and water.Double nitrile gloves, chemical splash goggles, lab coat.
Large Spill (>50 mL, or any spill outside a fume hood)Evacuate the immediate area. Alert supervisor and institutional EHS. Prevent others from entering. If trained and equipped, proceed with cleanup. Otherwise, await EHS response.[9]Air-purifying respirator with organic vapor cartridges, chemical-resistant apron or suit, butyl rubber gloves, chemical splash goggles, and face shield.

The following diagram illustrates the decision-making process during a chemical spill.

Spill_Response cluster_small Small Spill Response cluster_large Large Spill Response Start Spill Occurs Decision Is the spill >50mL OR outside a fume hood? Start->Decision cluster_small cluster_small Decision->cluster_small No cluster_large cluster_large Decision->cluster_large Yes S1 Alert others in area S2 Don appropriate PPE (Double gloves, goggles) S1->S2 S3 Absorb with inert material S2->S3 S4 Collect waste for disposal S3->S4 S5 Clean & decontaminate area S4->S5 L1 EVACUATE immediate area L2 Alert Supervisor & EHS L1->L2 L3 Secure the area L2->L3 L4 Await EHS response L3->L4

Caption: Emergency Spill Response Decision Flowchart.

Decontamination and Disposal

All materials that come into contact with (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal must be treated as hazardous waste.

  • Contaminated PPE: Disposable gloves, absorbent pads, and other contaminated solid waste should be collected in a designated, sealed hazardous waste container.[9] Do not dispose of this material in the regular trash.

  • Chemical Waste: Unused compound, reaction mixtures, and contaminated solvents must be collected in a clearly labeled, sealed hazardous waste container.[9][10] Segregate aldehyde waste from incompatible materials, particularly strong bases, acids, and oxidizing agents.[9]

  • Decontamination: Glassware and equipment should be rinsed with a suitable solvent (e.g., ethanol or acetone) in a fume hood, and the rinsate collected as hazardous waste. Following the solvent rinse, equipment can be washed with soap and water.

By adhering to these stringent PPE and handling protocols, researchers can safely work with (2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal, mitigating the risks associated with its reactive aldehyde nature and potent biological activity. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

References

  • Prudent Disposal of m-PEG4-CH2-aldehyde: A Step-by-Step Guide for Laboratory Professionals. Benchchem.
  • Control Guidance Sheet 407 – Personal Protective Equipment (PPE) for use with Glutaraldehyde Exposures. CDC.
  • Chemical Waste Disposal Guidelines. Emory University.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
  • Chemical Safety in the Workplace - Guidance Notes on Personal Protective Equipment (PPE) for Use and Handling of Chemicals. Labour Department.
  • 5 Types of PPE for Hazardous Chemicals. Hazmat School.
  • Growth inhibition of cultured marine phytoplankton by toxic algal-derived polyunsaturated aldehydes. ResearchGate.
  • Hazardous Laboratory Chemicals Disposal Guide. IFSC.
  • SAFETY DATA SHEET. Sigma-Aldrich.
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
  • Aldehydes: What We Should Know About Them. MDPI.
  • Environmental Aldehyde Sources and the Health Implications of Exposure. PMC.
  • Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective. ACS Publications.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal
Reactant of Route 2
(2E,6Z,9Z)-2-Methyl-2,6,9-icosatrienal

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.